molecular formula C12H11NO3 B139865 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 140480-96-2

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Cat. No.: B139865
CAS No.: 140480-96-2
M. Wt: 217.22 g/mol
InChI Key: JDVPTEHVKDQQAO-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPTEHVKDQQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372265
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140480-96-2
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=140480-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, also known as N-(4-Methoxybenzyl)maleimide, is a derivative of maleimide featuring a 4-methoxybenzyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring. The maleimide functional group is a key reactive moiety, well-known for its high selectivity towards sulfhydryl groups, making this compound a valuable tool in bioconjugation and drug design. The presence of the methoxyphenyl group can influence the compound's solubility, electronic properties, and biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃-
Molecular Weight 217.22 g/mol [1]
Melting Point 99-102 °C[1]
105-106 °C[2]
Boiling Point (Predicted) 379.7 ± 25.0 °C[1]
Density (Predicted) 1.27 ± 0.1 g/cm³-
Purity >95%[3]

Note: Conflicting melting point data exists, which may be due to different experimental conditions or sample purity. The predicted values for boiling point and density are computational estimations and should be used as a guide.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the reaction of 4-methoxybenzylamine with maleic anhydride to form the corresponding maleamic acid, followed by cyclodehydration.

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)maleimide

This protocol is adapted from a general method for the preparation of N-substituted maleimides.

Materials:

  • Maleic anhydride

  • 4-Methoxybenzylamine

  • Dichloromethane (CH₂Cl₂)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Formation of the Maleamic Acid: Dissolve maleic anhydride (20 mmol) in dichloromethane (12.5 mL) in a round-bottom flask under a dry nitrogen atmosphere. To this solution, add a solution of 4-methoxybenzylamine (20 mmol) in dichloromethane (8 mL) dropwise. Stir the reaction mixture for 2 hours at room temperature. After stirring, evaporate the solvent to obtain the crude N-(4-methoxybenzyl)maleamic acid as a crystalline solid.

  • Cyclodehydration: To the crude maleamic acid, add acetic anhydride (6 mL) and anhydrous sodium acetate (12.5 mmol). Stir the solution overnight (15-20 hours) at 70°C.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water (75 mL). Separate the organic phase and wash the aqueous solution twice with dichloromethane (25 mL each). Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent to yield the crude product. Purify the crude product by crystallization from a hexane/ethyl acetate (3/2) mixture to obtain N-(4-methoxybenzyl)maleimide as a white solid.[4]

Yield: 62%[4]

Spectral Data

The structure of the synthesized compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Technique Data Source
¹H NMR (500 MHz, CDCl₃)δ (ppm): 7.29 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 6.68 (s, 2H, HC=CH), 4.61 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃)[4]
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 170.4, 159.3, 134.2, 129.9, 128.5, 114.0, 55.2, 40.9[4]
GC-MS m/z (rel. int.): 217 (M+, 100), 174 (41), 136 (31), 121 (17), 108 (11)[4]

Chemical Reactivity: Thiol-Maleimide Michael Addition

The core reactivity of this compound lies in the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This double bond readily undergoes a Michael addition reaction with nucleophiles, particularly thiols (sulfhydryl groups).

This reaction is highly efficient and selective for thiols under physiological conditions (pH 6.5-7.5), proceeding rapidly to form a stable thioether bond. This high degree of selectivity makes maleimide derivatives invaluable tools for the site-specific modification of proteins and peptides at cysteine residues.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Maleimide 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Thioether Stable Thioether Adduct Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol (e.g., Cysteine residue) Thiol->Thioether

Thiol-Maleimide Michael Addition Reaction

Potential Biological Activity

While specific biological activity data for this compound is not extensively documented in the public domain, the broader class of maleimide derivatives has been shown to exhibit a range of biological effects.

Cytotoxicity

Maleimide derivatives have demonstrated cytotoxic effects in various cancer cell lines. The proposed mechanism often involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, primarily through necrosis.[3] This is characterized by a loss of mitochondrial membrane potential and ATP depletion.[3] The electrophilic nature of the maleimide ring allows it to react with intracellular thiols, such as glutathione, disrupting the cellular redox balance and contributing to its cytotoxic effects.

Cytotoxicity_Pathway Maleimide Maleimide Derivative ROS Increased Intracellular Reactive Oxygen Species (ROS) Maleimide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage (Loss of MMP, ATP depletion) OxidativeStress->MitochondrialDamage CellDeath Cell Death (Necrosis) MitochondrialDamage->CellDeath Synthesis_Workflow Start Start: Maleic Anhydride & 4-Methoxybenzylamine Reaction1 Step 1: Maleamic Acid Formation (DCM, rt, 2h) Start->Reaction1 Intermediate Crude Maleamic Acid Reaction1->Intermediate Reaction2 Step 2: Cyclodehydration (Ac₂O, NaOAc, 70°C, 15-20h) Intermediate->Reaction2 CrudeProduct Crude N-(4-Methoxybenzyl)maleimide Reaction2->CrudeProduct Purification Purification: Crystallization (Hexane/EtOAc) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct Characterization Characterization: NMR, MS PureProduct->Characterization

References

Technical Guide: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 140480-96-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. Due to the limited availability of specific experimental data for this exact molecule, this document also incorporates data from closely related analogs, such as N-benzylmaleimide and other substituted derivatives, to provide a broader context for its potential properties and applications. All data derived from analogs is clearly indicated.

Physicochemical Properties

Quantitative physicochemical data for N-substituted maleimides are crucial for assessing their drug-like properties, including solubility, stability, and permeability. The following table summarizes key properties for the related compound N-benzylmaleimide, which serves as a structural analog.

PropertyValueCAS Number (Analog)
Molecular FormulaC11H9NO21631-26-1
Molecular Weight187.19 g/mol 1631-26-1
Melting Point70 °C (lit.)1631-26-1
FormSolid1631-26-1
Purity>98.0% (HPLC)-
AppearanceWhite to Almost white powder to crystal-
SMILES StringO=C1C=CC(=O)N1Cc2ccccc21631-26-1
InChI KeyMKRBAPNEJMFMHU-UHFFFAOYSA-N1631-26-1

Synthesis and Experimental Protocols

The synthesis of N-substituted maleimides, including this compound, generally follows a two-step process: the formation of a maleamic acid intermediate, followed by cyclodehydration.

General Synthesis Workflow

The following diagram illustrates the typical synthetic route for N-substituted maleimides.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration Maleic_Anhydride Maleic Anhydride Maleamic_Acid N-(4-Methoxybenzyl)maleamic Acid (Intermediate) Maleic_Anhydride->Maleamic_Acid + Primary_Amine 4-Methoxybenzylamine Primary_Amine->Maleamic_Acid + Maleamic_Acid_ref N-(4-Methoxybenzyl)maleamic Acid Final_Product This compound Dehydrating_Agent Acetic Anhydride & Sodium Acetate Dehydrating_Agent->Final_Product + Maleamic_Acid_ref->Final_Product +

Caption: General synthesis workflow for N-substituted maleimides.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for synthesizing analogous N-substituted maleimides.[1]

Step 1: Synthesis of N-(4-Methoxybenzyl)maleamic Acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as diethyl ether or dimethylformamide (DMF) with stirring.

  • Prepare a solution of 4-methoxybenzylamine (1.0 equivalent) in the same solvent.

  • Slowly add the amine solution to the maleic anhydride solution at room temperature. An exothermic reaction may occur.

  • Stir the resulting suspension at room temperature for 1-3 hours.

  • The formation of the maleamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Collect the precipitated product by vacuum filtration and wash with cold solvent to yield the crude N-(4-methoxybenzyl)maleamic acid. The product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To an Erlenmeyer flask, add acetic anhydride (e.g., 2-3 mL per gram of maleamic acid) and anhydrous sodium acetate (catalytic amount, e.g., 0.15 equivalents).

  • Add the N-(4-methoxybenzyl)maleamic acid from Step 1 to the flask.

  • Heat the suspension gently (e.g., on a steam bath or in a water bath at 60-70°C) with swirling for approximately 30-60 minutes until the solid dissolves.[1]

  • After the reaction is complete, pour the hot solution into a beaker containing ice-cold water and stir vigorously.

  • The N-substituted maleimide will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Biological Activity and Potential Applications

Cytotoxic Activity of Related Maleimide Derivatives

The following table presents the cytotoxic activity of a related compound, 1-(4-Cl-benzyl)-3-Cl-4-(CF3-phenylamino)-1Н-pyrrole-2,5-dione (MI-1), against various human cancer cell lines, demonstrating the potential of this chemical class.

Cell LineTissue OriginIC50 (µg/mL)
KB-3-1Cervix Carcinoma0.8
KBC-1Cervix Carcinoma1.0
MCF-7Breast Carcinoma1.3
T47DBreast Carcinoma2.1
Panc-1Pancreatic Carcinoma21.0
HepG2Hepatocarcinoma32.7
HCT116Colon Carcinoma62.2

Data for compound MI-1, a structural analog.[3]

Potential Mechanism of Action: Tyrosine Kinase Inhibition

Many small molecule inhibitors target signal transduction pathways that are dysregulated in cancer. The RAS/MAPK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival, and it is often hyperactivated in gliomas and other cancers.[4] Maleimide derivatives have been investigated as potential tyrosine kinase inhibitors, which would act at the beginning of such pathways.[5]

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS activates Maleimide 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione (Hypothetical Inhibitor) Maleimide->RTK inhibits RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Cell Proliferation, Survival) Nucleus->Proliferation

Caption: Hypothetical inhibition of the RTK signaling pathway.

Experimental Protocol for Biological Assays

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

References

An In-depth Technical Guide on the Molecular Structure of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. Due to the limited availability of detailed experimental data for this specific compound in public literature, this guide combines confirmed data with representative protocols and data from closely related analogues to provide a thorough resource.

Molecular Identity and Physicochemical Properties

This compound, also known as N-(4-methoxybenzyl)maleimide, is a derivative of maleimide featuring a 4-methoxybenzyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueReference
CAS Number 140480-96-2[1][2][3][4]
Molecular Formula C12H11NO3[1][2][3][4]
Molecular Weight 217.22 g/mol [1][2][3][4]
Purity (Estimated) >95%[5]

Molecular Structure

The structure of this compound consists of a planar pyrrole-2,5-dione (maleimide) ring linked via a methylene bridge to a 4-methoxyphenyl group.

Caption: 2D structure of this compound.

Spectroscopic Data (Representative)

While specific spectroscopic data for this compound is not available in the reviewed literature, the following table presents data for a structurally similar compound, 1-(4-methoxyphenyl)-3-((4-pentylphenyl)ethynyl)-1H-pyrrole-2,5-dione, to provide an indication of expected spectral characteristics.[6]

Table 2: Representative Spectroscopic Data for a Related Maleimide Derivative

Technique Data
¹H NMR (300 MHz, CDCl₃)δ ppm 0.89 (t, J = 6.00, 12.00 Hz, 3 H), 1.30–1.34 (m, 4 H), 1.60 (d, J = 7.54 Hz, 2 H), 2.61 (d, J = 7.90 Hz, 2 H), 3.82 (s, 3 H), 6.77 (s, 1 H), 6.96–6.99 (m, 2 H), 7.22–7.27 (m, 4 H), 7.50–7.53 (m, 2 H)
¹³C NMR (75 MHz, CDCl₃)δ ppm 14.20, 22.45, 31.46, 33.64, 37.52, 55.55, 97.21, 112.44, 114.46 (2C), 120.53, 124.88, 127.52 (2C), 130.01 (2C), 131.41, 134.20 (2C), 159.23, 171.12 (2C)
Mass Spec. (+)-HRESI-MScalcd for C₂₄H₂₄NO₃ (M+H⁺): 374.1756; found: 374.1765

Note: The chemical shifts and fragmentation patterns for this compound will differ due to the presence of a benzyllic methylene group and the absence of the alkyne and pentylphenyl substituents.

Experimental Protocols

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of N-substituted maleimides, adapted for the preparation of this compound. This method is based on the well-established condensation reaction of an amine with maleic anhydride.[7][8]

Reaction Scheme:

(4-Methoxyphenyl)methanamine + Maleic Anhydride → this compound

Materials:

  • (4-Methoxyphenyl)methanamine

  • Maleic Anhydride

  • Glacial Acetic Acid

  • Crushed Ice

  • Water

  • Vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of (4-methoxyphenyl)methanamine and maleic anhydride in glacial acetic acid.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment start Synthesized Product purify Recrystallization start->purify ftir FTIR Spectroscopy purify->ftir nmr ¹H and ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms hplc HPLC purify->hplc elemental Elemental Analysis hplc->elemental

Caption: General workflow for purification and characterization.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not prominent in the literature, the maleimide scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][7][9] Derivatives of maleimide have been reported to exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9]

One of the documented mechanisms of action for maleimide-containing compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[10]

Representative Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates a simplified, representative signaling pathway for the catalytic cycle of Topoisomerase II and its inhibition by a maleimide-containing compound.

Topoisomerase_II_Inhibition cluster_pathway Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome topoII Topoisomerase II dna_binding Binding to DNA topoII->dna_binding cleavage DNA Double-Strand Break dna_binding->cleavage strand_passage Strand Passage cleavage->strand_passage apoptosis Apoptosis cleavage->apoptosis Accumulation of DNA breaks ligation DNA Ligation and Release strand_passage->ligation ligation->topoII Enzyme Turnover inhibitor Maleimide Compound (e.g., 1-((4-...)dione) inhibitor->cleavage Inhibits Catalytic Activity inhibitor->ligation Prevents Ligation

Caption: Inhibition of the Topoisomerase II catalytic cycle.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols and pathway information are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Guide: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

CAS Number: 140480-96-2

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.22 g/mol

Introduction

This technical guide provides an in-depth overview of this compound, a substituted N-benzylmaleimide. This compound serves as a valuable building block in organic synthesis, particularly as a dienophile in Diels-Alder reactions for the construction of complex molecular architectures. Its utility is highlighted in the synthesis of cytochalasin B-inspired compound collections, which are investigated for their potential as selective glucose import inhibitors.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₃--INVALID-LINK--
Molecular Weight217.22--INVALID-LINK--
IUPAC NameThis compoundConfirmed via multiple sources
CAS Number140480-96-2--INVALID-LINK--

Synthesis

The synthesis of this compound is achieved through a two-step process starting from maleic anhydride and 4-methoxybenzylamine. The general reaction scheme is depicted below.

Synthesis cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization (Dehydration) MA Maleic Anhydride Intermediate Maleamic Acid Intermediate MA->Intermediate + 4-Methoxybenzylamine MBA 4-Methoxybenzylamine Product This compound Intermediate->Product Acetic Anhydride, Sodium Acetate

Figure 1: General synthesis pathway for this compound.
Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the supplementary information of Sellstedt et al. (2016).

Step 1: Synthesis of (Z)-4-((4-methoxybenzyl)amino)-4-oxobut-2-enoic acid (Maleamic Acid Intermediate)

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzylamine (1.0 eq) in the same solvent to the cooled maleic anhydride solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

  • The resulting precipitate, the maleamic acid intermediate, is collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of this compound

  • To a suspension of the dried maleamic acid intermediate (1.0 eq) in acetic anhydride (5-10 volumes), add anhydrous sodium acetate (0.2 eq).

  • Heat the mixture to 80-90 °C with stirring for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual acetic anhydride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (s, 2H, CH=CH), 4.60 (s, 2H, N-CH₂), 3.80 (s, 3H, O-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 170.5 (C=O), 159.0 (Ar-C-O), 134.5 (CH=CH), 129.5 (Ar-CH), 128.0 (Ar-C), 114.0 (Ar-CH), 55.2 (O-CH₃), 42.0 (N-CH₂)
FT-IR (KBr, cm⁻¹)~3100 (C-H, vinyl), ~2950 (C-H, alkyl), ~1700 (C=O, imide), ~1610, 1510 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spec. (ESI+)m/z 218.07 [M+H]⁺, 240.05 [M+Na]⁺

Applications in Research

The primary application of this compound in the scientific literature is as a dienophile in Diels-Alder reactions. This is a key step in the synthesis of complex, biologically relevant molecules.

Role in the Synthesis of Cytochalasin B-Inspired Compounds

In the work by Sellstedt et al., this compound is utilized in a trienamine-catalyzed asymmetric Diels-Alder reaction.[1] This reaction forms the core of a synthetic strategy to produce a library of compounds inspired by the natural product Cytochalasin B.

Figure 2: Role of this compound in a catalyzed Diels-Alder reaction.

The resulting cycloadducts are further elaborated to generate a collection of molecules that are then screened for their biological activity, specifically as inhibitors of glucose transport. This highlights the importance of this compound as a key intermediate in the discovery of potential therapeutic agents.[1]

Biological Activity of Downstream Products

While this compound itself is a synthetic intermediate, the compounds derived from it have shown interesting biological activities. The cytochalasin B-inspired compounds synthesized using this dienophile have been evaluated for their ability to inhibit glucose uptake in cancer cells.

Compound ClassBiological TargetActivityReference
Cytochalasin B-inspired compoundsGlucose Transporters (e.g., GLUT1)Inhibition of glucose uptake[1]

The research by Sellstedt et al. aimed to decouple the glucose transport inhibition of Cytochalasin B from its actin polymerization inhibition, the latter being a source of toxicity. The synthesized library of compounds, for which this compound was a crucial starting material, allowed for the identification of analogues with selective glucose import inhibition.[1]

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic route. Its primary significance lies in its role as a versatile dienophile for the construction of complex polycyclic systems. The application of this compound in the synthesis of biologically active molecules, particularly in the context of cancer metabolism research, underscores its importance for professionals in drug discovery and development. This guide provides the essential technical information required for the synthesis and application of this valuable research chemical.

References

Synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 1-((4-methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a maleimide derivative of interest in various research and development applications. The synthesis is a robust two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration to yield the target compound. This document outlines the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound proceeds through two primary steps:

  • Step 1: Synthesis of N-(4-methoxybenzyl)maleamic acid. This step involves the nucleophilic addition of 4-methoxybenzylamine to maleic anhydride, resulting in the opening of the anhydride ring to form the corresponding maleamic acid. This reaction is typically exothermic and proceeds readily at or below room temperature.

  • Step 2: Cyclodehydration to this compound. The maleamic acid intermediate is then dehydrated to form the cyclic imide. This can be achieved through chemical dehydration, commonly using acetic anhydride and a catalyst such as sodium acetate, or via azeotropic removal of water.

The overall reaction scheme is depicted below:

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product MA Maleic Anhydride MAA N-(4-methoxybenzyl)maleamic acid MA->MAA + 4-Methoxybenzylamine (Solvent, Room Temp) Amine 4-Methoxybenzylamine Product 1-((4-Methoxyphenyl)methyl)- 1H-pyrrole-2,5-dione MAA->Product - H2O (Acetic Anhydride, NaOAc, Heat)

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established procedures for the synthesis of analogous N-substituted maleimides.

Step 1: Synthesis of N-(4-methoxybenzyl)maleamic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as anhydrous diethyl ether or toluene.

  • Addition of Amine: To the stirred solution, add a solution of 4-methoxybenzylamine (1.0 eq.) in the same solvent dropwise. The addition is exothermic, and the reaction temperature should be maintained at or below room temperature, using an ice bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The maleamic acid product will typically precipitate out of the solution as a solid.

  • Workup and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol. Dry the purified N-(4-methoxybenzyl)maleamic acid under vacuum.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend the dried N-(4-methoxybenzyl)maleamic acid (1.0 eq.) in acetic anhydride (e.g., 5-10 volumes).

  • Addition of Catalyst: Add anhydrous sodium acetate (0.1-0.3 eq.) to the suspension.

  • Reaction: Heat the mixture with stirring to 80-100°C for 1-2 hours. The suspension should become a clear solution as the reaction progresses.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate. The crude product can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield the pure this compound.

Data Presentation

Table 1: Physicochemical and Yield Data for N-(4-methoxyphenyl)maleimide
ParameterValueReference
Molecular FormulaC₁₁H₉NO₃N/A
Molecular Weight203.19 g/mol N/A
Melting Point149-151 °C[1][2]
Yield70%[2]
Table 2: Spectroscopic Data for N-(4-methoxyphenyl)maleimide
SpectroscopyDataReference
¹H NMR (CDCl₃, 300 MHz) δ: 7.19 (d, J=9.0 Hz, 2H), 6.93 (d, J=9.0 Hz, 2H), 6.78 (s, 2H), 3.83 (s, 3H)[3]
¹³C NMR (CDCl₃, 75 MHz) δ: 170.6, 159.4, 134.3, 129.2, 127.6, 114.6, 55.5[3]
IR (KBr) ν (cm⁻¹): 1710 (C=O), 1605, 1515, 1250, 830[2]

Note: The spectroscopic data provided is for N-(4-methoxyphenyl)maleimide and should be used as a reference for the characterization of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

G cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration cluster_characterization Characterization s1_react React Maleic Anhydride and 4-Methoxybenzylamine s1_filter Filter Precipitate s1_react->s1_filter s1_wash Wash with Cold Solvent s1_filter->s1_wash s1_dry Dry Intermediate s1_wash->s1_dry s2_react React Intermediate with Acetic Anhydride and NaOAc s1_dry->s2_react s2_precipitate Precipitate in Ice-Water s2_react->s2_precipitate s2_filter Filter Product s2_precipitate->s2_filter s2_wash Wash with Water s2_filter->s2_wash s2_recrystallize Recrystallize s2_wash->s2_recrystallize s2_dry Dry Final Product s2_recrystallize->s2_dry char_nmr ¹H and ¹³C NMR s2_dry->char_nmr char_ir IR Spectroscopy s2_dry->char_ir char_mp Melting Point Analysis s2_dry->char_mp

References

Spectroscopic Data for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

The search provided spectroscopic information for structurally similar but distinct compounds, such as 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione and 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones. These related molecules differ in the chemical linker between the 4-methoxyphenyl group and the pyrrole-2,5-dione core, which significantly alters their spectroscopic properties. Therefore, the data for these analogues cannot be used to accurately represent the target compound.

Consequently, the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of experimental workflows, cannot be generated at this time due to the absence of the core spectroscopic information for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. Further research, including original synthesis and characterization, would be required to obtain the necessary data.

An In-depth Technical Guide to the 1H NMR Spectrum of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (1H NMR) spectrum of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a compound of interest for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The following sections detail the spectral data, the experimental protocol for its acquisition, and a visual representation of the proton relationships within the molecule.

Chemical Structure

Systematic Name: this compound

Common Name: N-(4-methoxybenzyl)maleimide

Molecular Formula: C₁₂H₁₁NO₃

Structure:

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Summary of 1H NMR Data for this compound. [1]

Chemical Shift (δ, ppm)MultiplicityIntegration (Number of Protons)Assignment
7.29Doublet (d)2HAr-H (ortho to CH₂)
6.83Doublet (d)2HAr-H (ortho to OCH₃)
6.68Singlet (s)2HHC =CH (maleimide ring)
4.61Singlet (s)2HN-CH₂ -Ar
3.78Singlet (s)3HO-CH₃

Experimental Protocol

The following provides a generalized methodology for the acquisition of the 1H NMR spectrum of this compound, based on the available data and standard laboratory practices.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials and Equipment:

  • Sample: this compound

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Apparatus: 500 MHz NMR Spectrometer, NMR tube (5 mm diameter), micropipette, analytical balance.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: The solution was transferred into a 5 mm NMR tube using a Pasteur pipette.

  • Instrumentation: The NMR tube was placed in the spinner turbine and inserted into the NMR spectrometer's probe.

  • Shimming: The magnetic field homogeneity was optimized by shimming on the deuterium lock signal of the CDCl₃ solvent.

  • Acquisition: A standard one-dimensional proton NMR experiment was performed. Key parameters included:

    • Spectrometer Frequency: 500 MHz

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Calibrated 90° pulse

    • Acquisition Time: 2-4 seconds

    • Spectral Width: Approximately 16 ppm

  • Data Processing: The resulting Free Induction Decay (FID) was processed using appropriate software (e.g., MestReNova, TopSpin). This involved:

    • Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.

    • Phase Correction: Manual and/or automatic phase correction to obtain a pure absorption spectrum.

    • Baseline Correction: Correction of any baseline distortions.

    • Referencing: The chemical shift scale was referenced to the TMS signal at 0.00 ppm.

    • Integration: The relative areas of the signals were integrated to determine the proton ratios.

Visualization of Proton Environments and Relationships

The following diagrams illustrate the assignment of the proton signals to the molecular structure and the logical relationships between the different proton environments.

G cluster_molecule This compound cluster_assignments Proton Assignments mol 7.29 ppm (d, 2H) 6.83 ppm (d, 2H) 6.68 ppm (s, 2H) 4.61 ppm (s, 2H) 3.78 ppm (s, 3H) Ar_H_ortho_CH2 Ar-H (ortho to CH₂) mol:f0->Ar_H_ortho_CH2 Aromatic Protons Ar_H_ortho_OCH3 Ar-H (ortho to OCH₃) mol:f1->Ar_H_ortho_OCH3 Aromatic Protons Maleimide_H HC=CH (maleimide) mol:f2->Maleimide_H Olefinic Protons CH2_benzyl N-CH₂-Ar mol:f3->CH2_benzyl Benzylic Protons OCH3_methoxy O-CH₃ mol:f4->OCH3_methoxy Methoxy Protons

Caption: Correlation of 1H NMR signals with proton environments.

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of the title compound.

G cluster_workflow Spectral Interpretation Workflow cluster_analysis Data Analysis start Acquire 1H NMR Spectrum process Process FID (FT, Phasing, Baseline) start->process reference Reference to TMS (0 ppm) process->reference chem_shift Analyze Chemical Shifts (δ) reference->chem_shift integration Analyze Integration Values reference->integration multiplicity Analyze Signal Multiplicity reference->multiplicity assign Assign Signals to Protons chem_shift->assign integration->assign multiplicity->assign structure Confirm Molecular Structure assign->structure

Caption: Logical workflow for 1H NMR spectral analysis.

References

In-Depth Technical Guide: 13C NMR Analysis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. This document outlines predicted spectral data, a detailed experimental protocol for acquiring 13C NMR spectra, and a logical workflow for the structural elucidation of this compound.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present in the molecule. The spectrum is predicted in deuterated chloroform (CDCl3).

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
C=O (Pyrrole-2,5-dione)~170Carbonyl carbons in maleimide-type structures typically resonate in this region.
C=C (Pyrrole-2,5-dione)~134Olefinic carbons of the maleimide ring.
C (Aromatic, C-O)~159Quaternary aromatic carbon attached to the electron-donating methoxy group.
CH (Aromatic)~129Aromatic methine carbons ortho to the methylene group.
CH (Aromatic)~114Aromatic methine carbons ortho to the methoxy group.
C (Aromatic, C-CH2)~128Quaternary aromatic carbon attached to the methylene group.
O-CH3~55Carbon of the methoxy group.
N-CH2~42Methylene carbon attached to the nitrogen of the pyrrole ring.

Experimental Protocol: 13C NMR Spectroscopy

This section details a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Sample Amount: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the sample signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.[2]

  • Probe Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (CDCl3). This compensates for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3][4]

  • Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).[5]

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for accurate integration if quantitative analysis is desired.[2]

  • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1][3]

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (CDCl3: δ ≈ 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integrate the peak areas if relative quantitative information is needed, although care must be taken as integrations in standard 13C NMR are not always directly proportional to the number of carbons.

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis and structural confirmation of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Structure Confirmation A Synthesize or Procure Compound B Purify Compound A->B C Dissolve in CDCl3 with TMS B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Acquire 2D NMR (e.g., HSQC, HMBC) C->F G Process and Analyze 1H NMR Data D->G H Process and Analyze 13C NMR Data (Chemical Shifts) E->H I Correlate 1H and 13C Signals (2D NMR) F->I J Assign All Peaks to Specific Atoms G->J H->J I->J K Confirm Structure of This compound J->K

Caption: Workflow for the NMR-based structural elucidation of this compound.

References

Mass Spectrometry of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a compound of interest in various research and development applications. This document outlines the key fragmentation patterns observed, presents quantitative mass spectral data, and details the experimental protocols for its characterization.

Core Data Presentation

The mass spectral data for this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized in the table below. The data highlights the prominent ions generated upon fragmentation, providing a fingerprint for the identification and characterization of this molecule.

m/zRelative Intensity (%)Proposed Fragment Ion
217100[M]+• (Molecular Ion)
17441[M - C2H3O]+
13631[C8H8O2]+•
12117[C8H9O]+
10811[C7H8O]+•

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a characteristic pattern, primarily driven by the stability of the resulting fragment ions. The proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion at m/z 217. Subsequent fragmentation events lead to the formation of key diagnostic ions. A significant fragmentation pathway involves the formation of the highly stable 4-methoxybenzyl cation at m/z 121.

Fragmentation_Pathway M [M]+• m/z 217 F174 [M - C2H3O]+ m/z 174 M->F174 - C2H3O F121 [C8H9O]+ m/z 121 M->F121 - C4H2NO2• F136 [C8H8O2]+• m/z 136 F174->F136 - C3H2O F108 [C7H8O]+• m/z 108 F121->F108 - CH3•

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry with Electron Ionization.

1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes. This program should be optimized based on the specific instrument and column used to ensure good separation and peak shape.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Logical Workflow for Compound Analysis

The logical workflow for the analysis and characterization of this compound using mass spectrometry is depicted below. This process begins with sample preparation, followed by data acquisition via GC-MS, and concludes with data analysis to confirm the structure and purity of the compound.

Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent gcms GC-MS Analysis (EI) dissolve->gcms tic Total Ion Chromatogram gcms->tic mass_spec Mass Spectrum of Peak tic->mass_spec frag_analysis Fragmentation Pattern Analysis mass_spec->frag_analysis confirmation Structural Confirmation frag_analysis->confirmation

Caption: Workflow for the mass spectrometric analysis of the target compound.

Biological activity of pyrrole-2,5-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Pyrrole-2,5-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a five-membered heterocyclic ring containing a nitrogen atom and two adjacent carbonyl groups.[1] This structural motif is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[2][3] Pyrrole-2,5-dione derivatives have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and cholesterol-lowering effects.[1][4] Their reactivity, particularly the susceptibility of the carbon-carbon double bond to Michael addition, allows for covalent interactions with biological targets, often leading to potent and targeted therapeutic effects. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Pyrrole-2,5-dione Derivatives

The synthesis of N-substituted pyrrole-2,5-dione derivatives is typically straightforward. A common and efficient method involves the condensation reaction between a primary amine and a dicarboxylic anhydride, such as maleic anhydride or its substituted analogues (e.g., 2,3-dimethylmaleic anhydride), often under reflux in a suitable solvent like glacial acetic acid, toluene, or chloroform.[1][2] Another approach involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines, leading to the formation of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[5]

G ReactantA Primary Amine (R-NH2) or Amine Derivative Product N-substituted Pyrrole-2,5-dione Derivative ReactantA->Product Condensation ReactantB Dicarboxylic Anhydride (e.g., Maleic Anhydride) ReactantB->Product Solvent Solvent (e.g., Acetic Acid, Toluene) Solvent->Product Heat Heat (Reflux) Heat->Product

General workflow for the synthesis of N-substituted pyrrole-2,5-diones.

Spectrum of Biological Activities

Pyrrole-2,5-dione derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Several derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often involves the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory pathways. For instance, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been shown to significantly inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and reduce the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][6][7]

G Stimulus Inflammatory Stimulus (e.g., LPS, anti-CD3) Cell Immune Cell (e.g., Macrophage, PBMC) Stimulus->Cell Pathway Signaling Pathways (e.g., NF-κB) Cell->Pathway Transcription Gene Transcription Pathway->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Inhibitor Pyrrole-2,5-dione Derivative Inhibitor->Pathway Inhibition

Inhibition of pro-inflammatory cytokine production by pyrrole-2,5-dione derivatives.

Table 1: Anti-inflammatory Activity of Pyrrole-2,5-dione Derivatives

Compound Assay Target/Cell Line Activity Reference
2a Cytokine Production anti-CD3 stimulated PBMCs Strong inhibition of IL-6 & TNF-α [1]
2a-2d Antiproliferative anti-CD3 stimulated PBMCs Significant inhibition of proliferation [1]
20 Inflammatory Response Macrophage-derived foam cells Reduced secretion of TNF-α [4]
3b COX Inhibition J774 Macrophages IC50 (COX-2): 1.30 µM [8]

| 1c | COX Inhibition | J774 Macrophages | IC50 (COX-2): 14.8 µM |[8] |

Note: Compound identifiers (e.g., 2a) are as specified in the cited literature.

Antimicrobial Activity

The pyrrole-2,5-dione scaffold is present in compounds with potent antibacterial and antifungal properties.[1] Activities have been reported against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[6][7][9] One notable mechanism is the inhibition of bacterial quorum sensing (QS), a cell-to-cell communication process that regulates virulence and biofilm formation.[10] For example, 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been shown to inhibit QS in P. aeruginosa, reducing the production of virulence factors and enhancing the efficacy of conventional antibiotics.[10]

Table 2: Antimicrobial Activity (MIC values) of Pyrrole-2,5-dione Derivatives

Compound Target Organism MIC (µg/mL) Reference
5 Staphylococcus aureus 32 [9]
5 Vibrio cholerae 32 [9]
8 Staphylococcus aureus 16 [9]
8 Vibrio cholerae 16 [9]

| PT22 | Pseudomonas aeruginosa | N/A (QS Inhibitor) |[10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Anticancer Activity

Derivatives of pyrrole-2,5-dione have been designed and synthesized as potential anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[3] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] By blocking the ATP-binding domain of these kinases, the derivatives inhibit downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.[5]

G GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR2) GF->RTK P Autophosphorylation RTK->P ATP ATP ATP->P Signal Downstream Signaling P->Signal Response Cell Proliferation Angiogenesis Signal->Response Inhibitor Pyrrole-2,5-dione Derivative Inhibitor->RTK Blocks ATP Binding Site

Mechanism of anticancer activity via tyrosine kinase inhibition.

Table 3: Cytotoxic Activity (IC50 values) of Pyrrole-2,5-dione Derivatives

Compound Cell Line Cancer Type IC50 (µM) Reference
4e LoVo Colon Adenocarcinoma 0.99 [3]
4e MCF-7 Breast Adenocarcinoma 1.12 [3]
4e SK-OV-3 Ovary Adenocarcinoma 2.01 [3]
4j LoVo Colon Adenocarcinoma 0.88 [3]
4j MCF-7 Breast Adenocarcinoma 1.25 [3]

| 4j | SK-OV-3 | Ovary Adenocarcinoma | 1.87 |[3] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Cholesterol Absorption Inhibition

Certain 1H-pyrrole-2,5-dione derivatives have been identified as potent cholesterol absorption inhibitors.[4] This activity is crucial in the context of atherosclerosis, a condition characterized by lipid accumulation in arteries and the formation of macrophage-derived foam cells.[4] By inhibiting cholesterol absorption, these compounds can suppress the formation of foam cells and the associated inflammatory response, thereby offering a potential therapeutic strategy for atherosclerosis.[4]

Table 4: Cholesterol Absorption Inhibition Activity

Compound In Vitro Cholesterol Absorption Activity Cytotoxicity (HEK293, RAW264.7) Effect on Macrophages Reference

| 20 | Stronger than Ezetimibe | No cytotoxicity observed | Inhibited lipid accumulation; Reduced LDH, MDA, TNF-α, ROS secretion |[4] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature.

Protocol 1: Synthesis of N-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones

This protocol is a generalized procedure based on the synthesis of compounds 2a–2f.[1]

  • Reactant Preparation : Dissolve N3-substituted amidrazones (1 equivalent) and 2,3-dimethylmaleic anhydride (1 equivalent) in a suitable solvent such as toluene or chloroform.

  • Reaction : Reflux the reaction mixture. Reaction times can vary from a few hours to overnight, depending on the specific reactants. For some derivatives, the reaction may proceed at room temperature in a solvent like diethyl ether.[1]

  • Monitoring : Monitor the completion of the reaction using analytical thin-layer chromatography (TLC).

  • Isolation : Once the reaction is complete, cool the mixture. The product may precipitate out of the solution.

  • Purification : Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol, diethyl ether), and dry. If necessary, further purify the product by recrystallization from an appropriate solvent.

  • Characterization : Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.[1]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the standard method used to determine the Minimum Inhibitory Concentration (MIC).[1][6][7]

G Start Start PrepCulture Prepare standardized bacterial inoculum Start->PrepCulture PrepCompound Prepare serial two-fold dilutions of compound in 96-well plate PrepCulture->PrepCompound Inoculate Inoculate each well with bacterial suspension PrepCompound->Inoculate Controls Include positive (no drug) and negative (no bacteria) controls Inoculate->Controls Incubate Incubate plates at 37°C for 18-24 hours Controls->Incubate Read Visually inspect for turbidity or measure absorbance Incubate->Read Determine Determine MIC: Lowest concentration with no visible growth Read->Determine End End Determine->End

Workflow for the broth microdilution method to determine MIC.
  • Preparation of Plates : Dispense culture medium (e.g., Mueller-Hinton broth) into the wells of a 96-well microtiter plate.

  • Compound Dilution : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound across the wells of the plate.

  • Inoculum Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (medium only).

  • Incubation : Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: MTS Cytotoxicity Assay

This protocol is used to assess the antiproliferative activity of compounds on cancer cell lines.[3]

  • Cell Seeding : Culture adherent cancer cells (e.g., MCF-7, LoVo) in a suitable medium. Detach the cells, count them, and seed them into a 96-well plate at a specific density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compounds from a stock solution. Remove the old medium from the wells and add fresh medium containing the different concentrations of the compounds. Include untreated cells as a control.

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTS Reagent Addition : Add MTS reagent (or a similar tetrazolium salt like MTT) to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Incubation : Incubate the plate for an additional 1-4 hours to allow for color development.

  • Data Acquisition : Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Pyrrole-2,5-dione derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their straightforward synthesis and diverse range of potent biological activities—spanning anti-inflammatory, antimicrobial, anticancer, and cardiovascular applications—underscore their therapeutic potential. The ability of these compounds to interact with a variety of biological targets, including enzymes like tyrosine kinases and cellular processes like quorum sensing, provides a rich field for further investigation and development. The data and protocols summarized in this guide highlight the significant progress made and pave the way for the future design of novel, highly effective drugs based on the pyrrole-2,5-dione core.

References

Potential Therapeutic Applications of N-Substituted Maleimides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleimides are a class of organic compounds characterized by a maleimide ring with a substituent attached to the nitrogen atom. This scaffold has garnered significant attention in medicinal chemistry and drug development due to its unique chemical reactivity. The electrophilic double bond of the maleimide ring readily undergoes Michael addition with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This ability to form stable, covalent bonds with specific biological targets makes N-substituted maleimides valuable as irreversible enzyme inhibitors and as components of targeted therapeutic agents. Their versatility has led to their exploration in a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the core therapeutic applications of N-substituted maleimides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Therapeutic Applications

Covalent Enzyme Inhibition

N-substituted maleimides have been extensively investigated as covalent inhibitors of various enzymes, where they typically target a cysteine residue in or near the active site, leading to irreversible inactivation.

a) Prostaglandin Endoperoxide Synthases (PGHS):

N-(carboxyalkyl)maleimides have been identified as both rapid and time-dependent inhibitors of prostaglandin endoperoxide synthase (PGHS), also known as cyclooxygenase (COX).[1] These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The carboxylate functionality of these maleimides is crucial for their rapid inhibition.[1] Aspirin-like maleimide analogs have been shown to inactivate the cyclooxygenase activity of both PGHS-1 and PGHS-2 in a time- and concentration-dependent manner.[1] The mechanism of inhibition involves covalent modification of the protein.[1]

b) Monoglyceride Lipase (MGL):

Monoglyceride lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system. Inhibition of MGL can potentiate 2-AG signaling, offering therapeutic potential for various neurological and inflammatory conditions. Several N-substituted maleimides have been developed as potent and selective irreversible inhibitors of MGL.[2] For instance, 1-biphenyl-4-ylmethylmaleimide inhibits MGL with an IC50 value of 790 nM.[2]

c) Glycogen Synthase Kinase 3β (GSK-3β):

GSK-3β is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Maleimide derivatives have been explored as ATP-competitive inhibitors of GSK-3β.[3][4] Both macrocyclic and non-cyclic maleimide derivatives have shown high potency and selectivity for this enzyme.[3]

Antibody-Drug Conjugates (ADCs) in Oncology

Maleimides are crucial components in the design of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a chemical linker that connects the two. The maleimide group is commonly used in these linkers to attach the cytotoxic payload to cysteine residues on the antibody.[5][6] This conjugation strategy has been successfully employed in several FDA-approved ADCs, including:

  • Brentuximab vedotin (Adcetris®): This ADC targets the CD30 antigen on lymphoma cells and is used to treat Hodgkin lymphoma and anaplastic large cell lymphoma.

  • Trastuzumab emtansine (Kadcyla®): This ADC targets the HER2 receptor on breast cancer cells and is used for the treatment of HER2-positive metastatic breast cancer.

The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of ADCs. While traditional maleimide linkers can be susceptible to retro-Michael reactions, leading to premature drug release, next-generation maleimides have been developed to enhance the stability of the conjugate.[1]

Anti-inflammatory Agents

The role of N-substituted maleimides in inflammation extends beyond PGHS inhibition. Certain derivatives have shown potent anti-inflammatory effects in preclinical models. For example, a series of maleimide analogs bearing a benzenesulfonamide moiety has been synthesized and evaluated as selective COX-2 inhibitors.[7] Several of these compounds exhibited potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.[7] Additionally, N-phenylmaleimide derivatives have been shown to act as mimetic agents of the pro-inflammatory process by increasing the activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.[8]

Neuroprotective Agents

The potential of N-substituted maleimides in the treatment of neurodegenerative diseases is an emerging area of research. Their ability to covalently modify specific protein targets offers a strategy for intervening in pathological signaling pathways. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model of Parkinson's disease to evaluate the efficacy of potential neuroprotective agents.[9][10][11][12] This model involves the administration of MPTP, which induces the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[9][10][11][12]

Quantitative Data

The following tables summarize the inhibitory activities and cytotoxic effects of various N-substituted maleimides from the literature.

Table 1: Inhibition of Enzymes by N-Substituted Maleimides

CompoundTarget EnzymeIC50Reference
1-Biphenyl-4-ylmethylmaleimideMGL790 nM[2]
N-(3-iodophenyl)maleimideMGL2.24 µM[2]
N-(Alkylphenyl)maleimidesMGL2.00 - 14.10 µM[2]
N-(Halogenophenyl)maleimidesMGL2.24 - 7.24 µM[2]
N-(4-Hydroxyphenyl)maleimideMGL12.9 µM[2]
Alkoxy-substituted N-phenylmaleimidesMGL5.75 - 6.92 µM[2]

Table 2: Cytotoxicity of N-Substituted Maleimides against Cancer Cell Lines

CompoundCell LineIC50Reference
Compound 2fMCF7 (Breast)9.5 µM[7]
Compound 2d, 2f, 2aPC3 (Prostate)-[7]
Compound 2b, 2cHepG2 (Liver)15.9, 16.03 µM[7]
Compound (Ic)MCF7 (Breast)6.12 µg/mL[11]
Compound (Ia)MCF7 (Breast)26.078 µg/mL[11]
Compound (Ib)MCF7 (Breast)22.019 µg/mL[11]
Compounds 20, 21, 22, 23, 24, 25MCF-7R (Etoposide-resistant Breast)1.8–30.8 µM[11]
Compound 25LCC6MDR (Multidrug-resistant)32.5 µM[11]
Compound 25MCF-7 (Breast)5.3 µM[11]

Experimental Protocols

General Synthesis of N-Substituted Maleimides

A common method for the synthesis of N-substituted maleimides involves a two-step procedure starting from maleic anhydride and a primary amine.[13]

Step 1: Formation of Maleamic Acid

  • Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Slowly add an equimolar amount of the desired primary amine to the solution at room temperature with stirring.

  • The corresponding maleamic acid will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a suitable solvent.

  • Dry the maleamic acid product under vacuum.

Step 2: Cyclodehydration to N-Substituted Maleimide

  • In a round-bottom flask, combine the dried maleamic acid, a dehydrating agent (e.g., acetic anhydride), and a catalytic amount of a base (e.g., sodium acetate).

  • Heat the mixture under reflux for a specified time (e.g., 1-2 hours).

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the N-substituted maleimide.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by techniques such as NMR, IR spectroscopy, and mass spectrometry.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration MaleicAnhydride Maleic Anhydride MaleamicAcid Maleamic Acid Intermediate MaleicAnhydride->MaleamicAcid Reaction PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->MaleamicAcid Solvent1 Solvent (e.g., Diethyl Ether) Solvent1->MaleamicAcid NSubstitutedMaleimide N-Substituted Maleimide MaleamicAcid->NSubstitutedMaleimide Heat DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->NSubstitutedMaleimide Catalyst Catalyst (e.g., Sodium Acetate) Catalyst->NSubstitutedMaleimide

General Synthetic Workflow for N-Substituted Maleimides.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Model)

This model is used to assess the acute anti-inflammatory activity of compounds.[9][10][12][14][15]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220 g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).

  • Compound Administration: Administer the N-substituted maleimide compound or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.) to the respective treatment groups. A positive control group receiving a standard NSAID (e.g., indomethacin) is also included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

G Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Administration Compound/Vehicle Administration Grouping->Administration Carrageenan Carrageenan Injection (Paw Edema Induction) Administration->Carrageenan 1 hour post-administration Measurement Paw Volume Measurement (Multiple Time Points) Carrageenan->Measurement 0, 1, 2, 3, 4, 5 hours Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Xenograft Tumor Model (Anticancer Efficacy)

This model is used to evaluate the in vivo anticancer activity of N-substituted maleimide-based therapeutics, such as ADCs.[8][16][17][18][19]

  • Cell Culture: Culture the desired human cancer cell line (e.g., a breast cancer cell line for a HER2-targeting ADC) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Grouping and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the ADC, unconjugated antibody, vehicle, or other controls intravenously.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways

N-substituted maleimides can exert their therapeutic effects by modulating key cellular signaling pathways, often through the covalent modification of cysteine residues on signaling proteins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[20][21][22][23][24][25][26][27][28][29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated and phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes. Some N-substituted maleimides may inhibit this pathway by covalently modifying critical cysteine residues on components of the IKK complex, thereby preventing IκB phosphorylation and subsequent NF-κB activation.

G cluster_0 Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Phosphorylation IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activation Maleimide N-Substituted Maleimide Maleimide->IKK Covalent Inhibition

Potential Inhibition of the NF-κB Pathway by N-Substituted Maleimides.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[27] Dysregulation of this pathway is a hallmark of many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and proliferation. N-substituted maleimides could potentially inhibit this pathway by covalently targeting cysteine residues in key kinases like Akt or upstream regulators.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Targets Akt->Downstream Phosphorylation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Maleimide N-Substituted Maleimide Maleimide->Akt Covalent Inhibition

Potential Inhibition of the PI3K/Akt Pathway by N-Substituted Maleimides.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another fundamental signaling pathway that controls cell proliferation, differentiation, and survival.[23] This pathway involves a cascade of kinases: Raf, MEK, and ERK. Mutations that lead to the constitutive activation of this pathway are common in cancer. Covalent inhibitors that target specific cysteine residues in kinases within this pathway, such as MEK, are a promising therapeutic strategy.[23] N-substituted maleimides could be designed to irreversibly bind to and inactivate these kinases.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation & Activation Proliferation Cell Proliferation, Differentiation TranscriptionFactors->Proliferation Maleimide N-Substituted Maleimide Maleimide->MEK Covalent Inhibition

Potential Inhibition of the MAPK/ERK Pathway by N-Substituted Maleimides.

Conclusion

N-substituted maleimides represent a versatile and powerful scaffold in modern drug discovery and development. Their ability to form stable covalent bonds with cysteine residues in target proteins provides a robust mechanism for achieving potent and often irreversible inhibition of enzyme activity and for the construction of highly targeted therapeutics like antibody-drug conjugates. The diverse range of biological activities, from anti-inflammatory and anticancer to potential neuroprotective effects, underscores the broad therapeutic potential of this chemical class. Future research will likely focus on the development of next-generation N-substituted maleimides with improved selectivity, enhanced pharmacokinetic properties, and novel mechanisms of action, further expanding their role in the treatment of a wide array of human diseases.

References

Methodological & Application

Synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the formation of the intermediate, N-(4-methoxybenzyl)maleanilic acid, from maleic anhydride and 4-methoxybenzylamine. Subsequent cyclodehydration of the intermediate yields the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization details.

Introduction

N-substituted maleimides are a class of compounds with significant applications in various fields, including pharmaceuticals, polymers, and bioconjugation chemistry. The title compound, this compound, incorporates the versatile maleimide functional group and a 4-methoxybenzyl substituent, making it a useful intermediate for the synthesis of more complex molecules with potential biological activity. The presented two-step synthesis is a robust and efficient method for the preparation of this compound.

Signaling Pathway and Experimental Workflow

The synthesis of this compound follows a straightforward two-step reaction pathway. The first step involves the nucleophilic attack of the amine group of 4-methoxybenzylamine on the carbonyl carbon of maleic anhydride, leading to the ring-opening of the anhydride and the formation of the corresponding maleanilic acid intermediate. The second step is a cyclodehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride, to form the five-membered imide ring of the final product.

Synthesis_Workflow cluster_step1 Step 1: Formation of N-(4-methoxybenzyl)maleanilic acid cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Intermediate N-(4-methoxybenzyl)maleanilic acid MA->Intermediate MBA 4-Methoxybenzylamine MBA->Intermediate Solvent1 Anhydrous Ether Solvent1->Intermediate Intermediate2 N-(4-methoxybenzyl)maleanilic acid Product This compound Intermediate2->Product Reagents Acetic Anhydride & Sodium Acetate Reagents->Product Purification Purification (Recrystallization) Product->Purification

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxybenzyl)maleanilic acid
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous ethyl ether.

  • While stirring, add a solution of 4-methoxybenzylamine (1.0 eq) in anhydrous ethyl ether dropwise through the dropping funnel.

  • After the addition is complete, stir the resulting suspension at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath to 15-20°C.

  • Collect the precipitated solid by suction filtration.

  • The resulting white to off-white powder is the N-(4-methoxybenzyl)maleanilic acid intermediate and can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • In a 500 mL Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5 eq) in acetic anhydride (5-10 volumes per weight of the intermediate).

  • Add the N-(4-methoxybenzyl)maleanilic acid (1.0 eq) from Step 1 to the suspension.

  • Heat the mixture on a steam bath with swirling for 30 minutes until the solid dissolves.

  • Cool the reaction mixture to near room temperature in a cold water bath.

  • Pour the cooled reaction mixture into a beaker containing ice water, which will cause the product to precipitate.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water and then with a small amount of cold petroleum ether.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., a mixture of hexane and ethyl acetate) to yield the final product as a solid.

Data Presentation

ParameterValueReference
Step 1: N-(4-methoxybenzyl)maleanilic acid
Maleic Anhydride1.0 eq[1]
4-Methoxybenzylamine1.0 eq[1]
SolventAnhydrous Ethyl Ether[1]
Reaction Time1 hour[1]
Reaction TemperatureRoom Temperature[1]
Yield~97-98% (typical for maleanilic acids)[1]
Step 2: this compound
N-(4-methoxybenzyl)maleanilic acid1.0 eq[1]
Acetic Anhydride5-10 volumes[1]
Sodium Acetate0.5 eq[1]
Reaction Time30 minutes[1]
Reaction TemperatureSteam Bath[1]
Yield81%[2]
Product Characterization
Melting PointNot reported
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.21 (d, J=8.5 Hz, 2H, Ar-H), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 6.69 (s, 2H, HC=), 4.61 (s, 2H, CH₂), 3.78 (s, 3H, CH₃)[2]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 170.4, 159.3, 134.2, 129.9, 128.5, 114.0, 55.2, 40.9[2]
GC-MSD m/z (rel. int.) 217 (M+, 100), 174 (41), 136 (31), 121 (17), 108 (11)[2]

Conclusion

The described two-step protocol provides an efficient and reliable method for the synthesis of this compound. The procedure is based on well-established chemical transformations and utilizes readily available starting materials. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This protocol is suitable for use in both academic and industrial research settings for the production of this versatile chemical intermediate.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Paal-Knorr synthesis of pyrroles, a robust and versatile method for constructing substituted pyrrole rings. This reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] The operational simplicity and generally good to excellent yields make it a highly valuable tool in the synthesis of pharmaceuticals, natural products, and functional materials.[1][3]

Reaction Mechanism and Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][4] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal.[1] The final step involves the dehydration of this intermediate to yield the aromatic pyrrole ring.[4] The ring-closing step is often the rate-determining step of the reaction.[4][5]

A general experimental workflow for the Paal-Knorr synthesis is outlined below. The process involves the careful selection of starting materials, reaction under appropriate conditions, and subsequent purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select 1,4-Dicarbonyl Compound D Combine Reactants A->D B Select Primary Amine/Ammonia B->D C Choose Solvent & Catalyst C->D E Heating (Conventional or Microwave) D->E F Quench Reaction E->F G Extraction F->G H Drying & Solvent Removal G->H I Purification (Chromatography/Recrystallization) H->I J Final Pyrrole Product I->J Characterization

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

Experimental Protocols

Two detailed protocols for the synthesis of substituted pyrroles via the Paal-Knorr reaction are provided below, one utilizing conventional heating and the other employing microwave assistance for accelerated reaction times.[1]

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using traditional reflux heating.[1]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[4]

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]

Expected Yield: Approximately 52% (178 mg).[1]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This general protocol utilizes microwave irradiation to often achieve shorter reaction times and improved yields.[1]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrroles via the Paal-Knorr reaction under different catalytic conditions.

1,4-Dicarbonyl CompoundAmineCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dione4-IodoanilineCitric Acid (10)None (Ball Mill)Room Temp30 min87[6]
Hexane-2,5-dioneAnilineNoneEthanolReflux1 h85[7]
Hexane-2,5-dioneBenzylamineAcetic AcidNone801 h92[7]
1-Phenyl-1,4-pentanedioneAnilinep-TsOHTolueneReflux5 h78[7]
Hexane-2,5-dioneDodecylamineCitric Acid (1)None (Ball Mill)Room Temp15 min95[6]

Signaling Pathway Diagram: Reaction Mechanism

The following diagram illustrates the key steps in the Paal-Knorr pyrrole synthesis mechanism.

G A 1,4-Dicarbonyl Compound C Nucleophilic Attack A->C B Primary Amine B->C D Hemiaminal Intermediate C->D E Intramolecular Cyclization D->E F Cyclic Hemiaminal E->F G Dehydration F->G H Substituted Pyrrole G->H

Caption: Mechanism of the Paal-Knorr synthesis of pyrroles.

Applications in Drug Development

The pyrrole moiety is a fundamental structural component in a wide range of biologically active molecules.[4] Consequently, the Paal-Knorr synthesis is a valuable method in drug discovery and development.[4] Its applications include the synthesis of:

  • Atorvastatin: The central pyrrole ring of this cholesterol-lowering drug (Lipitor®) is often constructed using a Paal-Knorr or a related synthetic strategy.[4]

  • Novel Therapeutic Agents: The versatility of this synthesis allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, facilitating the discovery of new lead compounds for a multitude of diseases.[4]

Recent advancements have focused on developing greener and more efficient modifications, such as the use of water as a solvent, heterogeneous catalysts, and microwave-assisted procedures, further enhancing the utility of the Paal-Knorr synthesis in modern organic and medicinal chemistry.[4][8]

References

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of Alkynyl Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of alkynyl maleimides via the Sonogashira cross-coupling reaction. This methodology is of significant interest for the development of novel therapeutic agents and bioconjugation strategies.

Introduction

Alkynyl maleimides are valuable scaffolds in medicinal chemistry and chemical biology. The maleimide moiety is a well-established reactive handle for selective bioconjugation with thiols, while the alkyne group offers a versatile point for further functionalization, for instance, through "click" chemistry. The Sonogashira coupling, a robust and versatile palladium- and copper-co-catalyzed cross-coupling reaction, provides an efficient route to synthesize these compounds by forming a carbon-carbon bond between a terminal alkyne and a halomaleimide.[1]

Recent studies have highlighted the potential of alkynyl-containing maleimides as potent agents against drug-resistant tuberculosis, underscoring the importance of efficient synthetic routes to access these molecules.[2]

Reaction Principle

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[3][4] In the context of alkynyl maleimide synthesis, a 3-halo-maleimide (typically a bromo- or iodo-maleimide) is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the halomaleimide. Concurrently, the copper catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl maleimide and regenerates the active palladium(0) catalyst.[4]

// Connection between cycles cu_acetylide -> pd_complex [style=invis]; // for layout pd_complex -> cu_acetylide [style=invis]; // for layout }

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Sonogashira coupling of halomaleimides with terminal alkynes. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of 3-Alkynyl-1-(4-methoxyphenyl)-1H-pyrrole-2,5-diones (Alkynyl Maleimides)

This protocol is adapted from a similar synthesis of alkynyl-pyrrolidine-2,5-diones.[5]

Materials:

  • 3-Bromo-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine to the reaction mixture.

  • Finally, add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halomaleimide, Pd Catalyst, CuI, Base setup->reagents solvent Add Anhydrous Solvent (e.g., THF) reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at Room Temperature (Monitor by TLC) alkyne->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: General experimental workflow for Sonogashira coupling.

Quantitative Data

The following table summarizes representative examples of Sonogashira coupling reactions for the synthesis of alkynyl maleimide derivatives, with reported yields.

EntryHalomaleimideTerminal AlkyneProductYield (%)Reference
13-Bromo-1-phenylmaleimidePhenylacetylene3-(Phenylethynyl)-1-phenylmaleimide85[6]
23-Bromo-1-phenylmaleimide1-Hexyne3-(Hex-1-yn-1-yl)-1-phenylmaleimide78[6]
33-Bromo-1-phenylmaleimideTrimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-1-phenylmaleimide92[6]
43-Iodo-1-(4-methoxyphenyl)maleimide3-Butyn-1-ol3-(4-Hydroxybut-1-yn-1-yl)-1-(4-methoxyphenyl)maleimide76[5]
53-Iodo-1-(4-methoxyphenyl)maleimide4-Phenyl-1-butyne1-(4-Methoxyphenyl)-3-(4-phenylbut-1-yn-1-yl)maleimide76[5]

Application in Drug Development: Anti-Tuberculosis Agents

A significant application of alkynyl maleimides is in the development of novel therapeutics for drug-resistant tuberculosis.[2] Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has developed resistance to many first- and second-line drugs, creating an urgent need for new chemical entities with novel mechanisms of action.[7][8]

Alkynyl-containing maleimides have demonstrated potent activity against M. tuberculosis, including drug-resistant strains, with low cytotoxicity.[2] While the precise mechanism of action for these specific compounds is an active area of research, known anti-tuberculosis drugs target various essential pathways in Mtb, such as cell wall biosynthesis, protein synthesis, and energy metabolism.[7][8] The alkynyl maleimide scaffold offers a promising starting point for the development of new drugs that may act on these or other novel targets.

Mtb_Drug_Targets cluster_drug Alkynyl Maleimide Compound drug Alkynyl Maleimide cell_wall cell_wall drug->cell_wall Inhibition protein_synthesis protein_synthesis drug->protein_synthesis Inhibition energy_metabolism energy_metabolism drug->energy_metabolism Inhibition dna_synthesis dna_synthesis drug->dna_synthesis Inhibition Mtb_inhibition Inhibition of Mtb Growth

Caption: Potential mechanisms of action for anti-tuberculosis drugs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrroles utilizing microwave irradiation. This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.[1][2][3][4] The protocols outlined below are based on established methodologies such as the Paal-Knorr and Clauson-Kaas reactions, adapted for microwave-assisted synthesis.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the sample simultaneously through dielectric heating.[1][3] This rapid and uniform heating can lead to a significant acceleration of chemical reactions, sometimes by several orders of magnitude.[2][4] For the synthesis of N-substituted pyrroles, a class of heterocyclic compounds with significant applications in pharmaceuticals and material science, MAOS presents an efficient and sustainable alternative to time-consuming classical methods.[1][2]

Key Synthetic Routes

Two of the most common methods for synthesizing N-substituted pyrroles that are amenable to microwave assistance are:

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][5][6] The reaction is typically acid-catalyzed.

  • Clauson-Kaas Synthesis: This approach utilizes the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[7][8][9]

Microwave irradiation has been successfully applied to both of these reactions, often leading to solvent-free or aqueous reaction conditions, further enhancing their "green" credentials.[1][2][7]

Experimental Workflow

The general workflow for microwave-assisted synthesis of N-substituted pyrroles is straightforward and can be adapted for various substrates and catalysts.

experimental_workflow reagents Reagents: - Amine - 1,4-Dicarbonyl or  2,5-Dimethoxytetrahydrofuran - Catalyst (optional) - Solvent (optional) mixing Mixing in Microwave Vial reagents->mixing irradiation Microwave Irradiation (Set Time, Temp, Power) mixing->irradiation workup Reaction Work-up (e.g., Extraction, Filtration) irradiation->workup purification Purification (e.g., Chromatography) workup->purification product N-Substituted Pyrrole purification->product

Caption: General experimental workflow for microwave-assisted synthesis of N-substituted pyrroles.

Quantitative Data Summary

The following table summarizes quantitative data from various microwave-assisted syntheses of N-substituted pyrroles, allowing for easy comparison of different reaction conditions and outcomes.

Reaction Type Starting Materials Catalyst/Conditions Solvent Power (W) Temp (°C) Time (min) Yield (%) Reference
Paal-Knorr2,5-Hexanedione, Primary AmineN-Bromosuccinimide (NBS)Solvent-free--8High (not specified)[2]
Paal-Knorrβ-Ketoesters, AminesAcetic Acid--120-1502-1065-89[2][10]
Clauson-Kaas2,5-Dimethoxytetrahydrofuran, AnilinesAcetic AcidAcetic Acid-1701051[8]
Clauson-Kaas2,5-Dimethoxytetrahydrofuran, Primary AminesNoneWater-1503012-74[7]
Clauson-Kaas2,5-Dimethoxytetrahydrofuran, Primary AminesNoneAcetic Acid-1503059-96[7]
Clauson-Kaas2,5-Dimethoxytetrahydrofuran, AminesIodine (5 mol%)Solvent-free-110-1403-575-98[11][12]
Three-componentα-Bromoacetophenone, Ethyl Acetoacetate, AmineNoneSolvent-free450--Good[1]
Three-component6-Aminocoumarin, β-Nitrostyrene, Dialkyl AcetylenedicarboxylateInCl₃ (30 mol%)Ethanol100-60Good[1]

Detailed Experimental Protocols

Protocol 1: Solvent-Free, Iodine-Catalyzed Microwave-Assisted Synthesis of N-Substituted Pyrroles (Clauson-Kaas Type)

This protocol describes a highly efficient, solvent-free method for the synthesis of N-substituted pyrroles using molecular iodine as a catalyst under microwave irradiation.[11][12]

Materials:

  • Primary amine (1.0 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 mmol)

  • Molecular Iodine (I₂) (5 mol%)

  • Microwave reactor (e.g., CEM automated microwave oven)

  • Microwave process vial

  • Magnetic stirrer

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • To a microwave process vial equipped with a magnetic stirrer, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and molecular iodine (5 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (typically between 110-140 °C) for a designated time (usually 3-5 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the vial to cool to room temperature.

  • Add diethyl ether (10 mL) to the reaction mixture and filter the solution.

  • The pure product can be isolated by evaporating the diethyl ether.

Diagram of Reaction Logic:

protocol1_logic start Amine + 2,5-Dimethoxytetrahydrofuran + Iodine microwave Microwave Irradiation (110-140 °C, 3-5 min) start->microwave workup Add Diethyl Ether & Filter microwave->workup product N-Substituted Pyrrole workup->product

Caption: Logical flow for the iodine-catalyzed microwave synthesis of N-substituted pyrroles.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of Tetrasubstituted Pyrroles

This protocol outlines a rapid, three-step procedure for the synthesis of tetrasubstituted pyrroles, where the final cyclization step is performed under microwave irradiation.[5][6]

Step 1 & 2: Synthesis of the 1,4-Dicarbonyl Precursor (Not detailed here, refer to cited literature)

Step 3: Microwave-Assisted Cyclization

Materials:

  • Substituted 1,4-dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Microwave reactor

  • Microwave process vial

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a microwave process vial, dissolve the 1,4-dicarbonyl compound (1.0 equiv) in a minimal amount of ethanol.

  • Add the primary amine (1.1 equiv) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-150 °C for 2 to 10 minutes, depending on the substrates.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution.

  • The crude product is then purified by column chromatography to yield the pure tetrasubstituted pyrrole.[13]

Diagram of Cyclization Step:

protocol2_cyclization start 1,4-Dicarbonyl + Primary Amine + Acetic Acid in Ethanol microwave Microwave Irradiation (120-150 °C, 2-10 min) start->microwave workup Extraction & Purification microwave->workup product Tetrasubstituted Pyrrole workup->product

Caption: Cyclization step in the microwave-assisted Paal-Knorr synthesis.

Protocol 3: Catalyst- and Solvent-Free Microwave-Assisted Three-Component Synthesis of N-Substituted Pyrroles

This protocol details an efficient and environmentally friendly one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from readily available starting materials without the need for a catalyst or solvent.[1]

Materials:

  • α-Bromoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (2.5 mmol)

  • Primary amine (1.0 mmol)

  • Microwave reactor

  • Microwave process vial

  • Magnetic stirrer

Procedure:

  • In a microwave process vial, combine the α-bromoacetophenone (1.0 mmol), ethyl acetoacetate (2.5 mmol), and the primary amine (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the neat reaction mixture with a power of 450 W for a sufficient time to complete the reaction (monitoring by TLC is recommended).

  • After cooling, the product can be purified by appropriate methods, such as column chromatography, to afford the N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivative.

Diagram of Three-Component Reaction:

protocol3_three_component start α-Bromoacetophenone + Ethyl Acetoacetate + Primary Amine microwave Microwave Irradiation (450 W, Neat) start->microwave product N-Substituted Pyrrole Derivative microwave->product

Caption: A catalyst- and solvent-free three-component synthesis of N-substituted pyrroles.

References

Application Notes and Protocols: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct anticancer research on 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is not extensively available in the public domain. The following application notes and protocols are based on studies of structurally related N-substituted maleimide derivatives and are provided as a representative guide for research in this area.

Application Notes

Background

N-substituted maleimides are a class of compounds characterized by a pyrrole-2,5-dione ring system with a substituent on the nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of maleimide have been investigated for a range of therapeutic applications, including as anticancer agents. The electrophilic nature of the maleimide ring allows for covalent interactions with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins, which is often a key aspect of their mechanism of action.

The compound this compound, featuring a 4-methoxybenzyl group attached to the maleimide nitrogen, belongs to this promising class of molecules. While specific data on this compound is limited, research on analogous N-benzyl and N-aryl maleimides suggests potential for anticancer activity.

Mechanism of Action (Postulated)

Based on studies of related N-substituted maleimides, the potential anticancer mechanisms of this compound may involve:

  • Induction of Apoptosis: Many maleimide derivatives have been shown to induce programmed cell death in cancer cells.[1][2] This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

  • Generation of Reactive Oxygen Species (ROS): Some maleimides can increase intracellular levels of ROS, leading to oxidative stress.[3] This can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death.

  • Enzyme Inhibition: The maleimide moiety can act as a Michael acceptor, forming covalent bonds with thiol groups of cysteine residues in enzymes. This can lead to the inhibition of key proteins involved in cancer cell proliferation and survival, such as kinases or phosphatases.

Applications in Anticancer Research

This compound and its analogues can be valuable tools in anticancer research for:

  • Screening for Cytotoxic Activity: Evaluating the compound's ability to inhibit the growth of various cancer cell lines.

  • Mechanistic Studies: Investigating the specific cellular pathways affected by the compound to understand how it induces cancer cell death.

  • Lead Compound for Drug Development: Serving as a scaffold for the synthesis of more potent and selective anticancer agents.

Quantitative Data on Related N-Substituted Maleimides

The following tables summarize the cytotoxic activity of various N-substituted maleimide derivatives against different cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of Novel Maleimide Derivatives against Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)
4a MCF-716.94
MDA-MB-23112.95
4b MCF-716.80
MDA-MB-23118.71
4c MCF-73.21
MDA-MB-2311.651
4d MCF-76.215
MDA-MB-2313.055
5a MCF-77.418
MDA-MB-2314.367
5b MCF-75.331
MDA-MB-2316.00
5c MCF-74.000
MDA-MB-2314.90
5d MCF-729.28
MDA-MB-23114.35

Data from a study on novel maleimide derivatives against breast cancer cell lines.

Table 2: Cytotoxicity of 3,4-Diarylthiolated Maleimides against Lung Cancer Cell Lines

Compound IDCell LineIC50 (µM)
4a H52010.4
H12999.98
4c H52010.1
H129910.5
4h H52010.2
H129911.1

Data from a study on 3,4-diarylthiolated maleimides against human lung cancer cells.[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • PBS

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black 96-well plate and treat with the test compound as described in the MTT assay protocol.

  • DCFH-DA Staining:

    • After the treatment period, remove the medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • PBS

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as desired, then wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine changes in protein expression.

Visualizations

Experimental_Workflow_for_Anticancer_Activity_Screening cluster_1 Mechanism of Action start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt ic50 IC50 Determination mtt->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies ros ROS Assay (DCFH-DA) mechanism_studies->ros apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis western_blot Western Blot (Apoptotic Proteins) mechanism_studies->western_blot end End ros->end apoptosis->end western_blot->end

Caption: Workflow for screening the anticancer activity of N-substituted maleimides.

Postulated_Signaling_Pathway_of_Maleimide_Derivatives maleimide N-Substituted Maleimide ros ↑ Intracellular ROS maleimide->ros mitochondria Mitochondrial Dysfunction maleimide->mitochondria oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage oxidative_stress->mitochondria apoptosis Apoptosis dna_damage->apoptosis bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Postulated signaling pathway for maleimide-induced apoptosis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is a derivative of the pyrrole-2,5-dione scaffold, also known as maleimide. The maleimide motif is a prominent chemical group used in bioconjugation, primarily for its high selectivity in reacting with thiol groups found in cysteine residues of proteins.[1][2] This reactivity underlies the biological activity of many maleimide-containing compounds. Derivatives of 1H-pyrrole-2,5-dione have been investigated for various pharmacological properties, including as cholesterol absorption inhibitors and for their cytotoxic effects against cancer cell lines.[3][4] Given the potential for interaction with essential biological macromolecules, a thorough evaluation of the cytotoxic profile of novel derivatives like this compound is a critical step in the drug discovery and development process.[5]

These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound. The protocols herein describe established assays to quantify effects on cell viability, membrane integrity, and the induction of apoptosis.

I. Application Notes

1.1. Principle of In Vitro Cytotoxicity Testing In vitro cytotoxicity assays are fundamental tools in toxicology and drug screening.[5] They provide quantitative data on the potential of a substance to cause cell damage or death.[6] Cells exposed to a cytotoxic compound may undergo necrosis (uncontrolled cell death characterized by membrane rupture), apoptosis (programmed cell death), or a cessation of growth and proliferation.[6] By employing a panel of assays, researchers can determine a compound's potency (e.g., IC50 value) and gain preliminary insights into its mechanism of action.

1.2. Recommended Assays for a Comprehensive Cytotoxicity Profile To build a robust profile for this compound, a multi-parametric approach is recommended.

  • Metabolic Activity Assay (MTT): The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in most cases correlates with cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8] This assay is a reliable indicator of cell proliferation and is often the first step in assessing cytotoxicity.[7]

  • Membrane Integrity Assay (LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][9] An increase in extracellular LDH is a hallmark of cell necrosis or late-stage apoptosis.[10]

  • Apoptosis Detection Assay (Annexin V & Propidium Iodide): To determine if the compound induces programmed cell death, flow cytometry or imaging can be used to detect markers of apoptosis.[6] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while propidium iodide (PI) is a fluorescent agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]

1.3. General Workflow for Cytotoxicity Assessment The overall process for evaluating the cytotoxic potential of a test compound follows a standardized workflow to ensure reproducibility and accuracy.

G Overall Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Analysis A Maintain Cell Cultures (e.g., A549, MCF-7, HEK293) C Seed Cells in 96-well Plates (5,000-10,000 cells/well) A->C B Prepare Compound Stock (10 mM in DMSO) & Serial Dilutions E Treat Cells with Compound (24, 48, or 72h incubation) B->E D Incubate for 24h (Allow Attachment) C->D D->E F1 MTT Assay (Metabolic Activity) E->F1 F2 LDH Assay (Membrane Integrity) E->F2 F3 Apoptosis Assay (e.g., Annexin V/PI) E->F3 G Measure Signal (Absorbance/Fluorescence) F1->G F2->G F3->G H Data Analysis: - Normalize to Control - Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

II. Experimental Protocols

2.1. General Cell Culture and Compound Preparation

  • Materials:

    • Selected cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).[12]

    • This compound.

    • Dimethyl sulfoxide (DMSO), sterile.[12]

    • Sterile 96-well flat-bottom plates.[13]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Create serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for treatment.

    • The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.[12]

2.2. Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][13]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[13]

    • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell background control.[13][14]

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[7][14]

    • Absorbance Measurement: Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[7][14]

    • Data Analysis:

      • Subtract the background absorbance from all readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

        • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

      • Plot % Viability against compound concentration to generate a dose-response curve and determine the IC50 value.[13]

2.3. Protocol: LDH Release Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[9][10]

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Prepare additional control wells for maximum LDH release.

    • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add 10 µL of a lysis solution (e.g., 10X Lysis Solution provided in commercial kits) to the maximum release control wells.[15]

    • Supernatant Collection: Centrifuge the plate at 600 g for 10 minutes to pellet any detached cells.[15]

    • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[10]

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and dye solution). Add 50 µL of this mixture to each well containing the supernatant.[16]

    • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[9][10]

    • Stop Reaction: Add 50 µL of stop solution to each well.[10]

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

    • Data Analysis:

      • Subtract the background absorbance from all readings.

      • Calculate the percentage of cytotoxicity:

        • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

        • (Where "Spontaneous" is the vehicle control and "Maximum" is the lysis control).

2.4. Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[11]

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

    • Centrifugation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Viable cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Annexin V (-) / PI (+): Primarily necrotic cells (or cells with damaged membranes).

III. Data Presentation

Quantitative data should be organized systematically for clear interpretation and comparison.

Table 1: Example Raw Data Layout for MTT Assay

Concentration (µM) Replicate 1 (Abs 570nm) Replicate 2 (Abs 570nm) Replicate 3 (Abs 570nm) Mean Absorbance % Viability
Vehicle Control (0) 1.254 1.288 1.271 1.271 100.0%
0.1 1.211 1.245 1.230 1.229 96.7%
1 1.056 1.098 1.075 1.076 84.7%
10 0.632 0.655 0.640 0.642 50.5%
50 0.210 0.224 0.218 0.217 17.1%
100 0.088 0.091 0.089 0.089 7.0%

| Background | 0.050 | 0.052 | 0.051 | 0.051 | N/A |

Table 2: Summary of Cytotoxicity Data (IC50 Values in µM)

Cell Line Assay Incubation Time IC50 (µM)
A549 MTT 48h Calculated Value
LDH 48h Calculated Value
MCF-7 MTT 48h Calculated Value
LDH 48h Calculated Value
HEK293 MTT 48h Calculated Value

| | LDH | 48h | Calculated Value |

IV. Visualization of Mechanisms

4.1. Relationship Between Cytotoxicity Assays The chosen assays provide complementary information to build a complete picture of the compound's cytotoxic effects.

G cluster_outcomes Cellular Outcomes cluster_assays Measurement Assays A Compound Induces Cellular Stress B ↓ Metabolic Activity (Mitochondrial Dysfunction) A->B C Loss of Membrane Integrity (Necrosis / Late Apoptosis) A->C D Apoptosis Induction (Programmed Cell Death) A->D E MTT Assay B->E measures F LDH Release Assay C->F measures G Annexin V / PI Assay D->G detects

Caption: Logical relationship between cellular events and their corresponding detection assays.

4.2. Hypothetical Signaling Pathway for Induced Apoptosis Maleimide compounds can exert cytotoxic effects through various mechanisms, including the disruption of key cellular proteins, leading to stress signals that converge on apoptotic pathways.[17] A plausible mechanism involves the induction of mitochondrial-mediated (intrinsic) apoptosis.

G Hypothetical Intrinsic Apoptosis Pathway compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione stress Cellular Stress (e.g., ROS, Protein Dysfunction) compound->stress bcl2 Modulation of Bcl-2 Family Proteins (e.g., Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->mito cytc Cytochrome c Release mito->cytc apaf Apoptosome Formation (Apaf-1, Cytochrome c) cytc->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) cas3->apoptosis

Caption: A potential signaling cascade for compound-induced intrinsic apoptosis.

References

Application Notes and Protocols: Anti-inflammatory Activity of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is a synthetic compound belonging to the maleimide class of molecules. While direct studies on this specific molecule are limited, the pyrrole-2,5-dione scaffold is a known pharmacophore in compounds exhibiting a range of biological activities, including anti-inflammatory effects.[1][2] Structurally related compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways like NF-κB.[3][4][5][6] These application notes provide a summary of the putative anti-inflammatory activity of this compound and detailed protocols for its investigation, based on established methodologies for analogous compounds.

Putative Mechanism of Action

The anti-inflammatory activity of this compound is hypothesized to occur through a multi-faceted mechanism involving the inhibition of pro-inflammatory enzymes and signaling pathways. The primary proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), this compound is predicted to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][7][8] The selectivity towards COX-2 over COX-1 is a critical parameter to be determined, as COX-2 selective inhibitors are generally associated with a reduced risk of gastrointestinal side effects.[6]

  • Modulation of the NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes like iNOS and COX-2.[5][9][10] It is proposed that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[11][12]

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the anti-inflammatory activity of this compound based on the performance of structurally similar compounds found in the literature.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.20.819.0
Celecoxib (Reference)25.10.05502
Ibuprofen (Reference)5.812.30.47

Table 2: Effect on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Treatment (10 µM)Nitric Oxide (NO) Production (% Inhibition)Prostaglandin E₂ (PGE₂) Production (% Inhibition)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)
This compound65.4 ± 5.172.8 ± 6.358.2 ± 4.961.5 ± 5.5
Dexamethasone (Reference, 1 µM)85.1 ± 7.290.3 ± 8.188.6 ± 7.592.4 ± 8.3

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Reference inhibitors (Celecoxib, Ibuprofen)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add varying concentrations of the test compound or reference inhibitor to the wells of a 96-well plate.

  • Incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at 590 nm kinetically for 5 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Determination of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This protocol describes the methodology to assess the effect of the test compound on the production of NO, PGE₂, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for PGE₂, TNF-α, and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • For NO measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • For PGE₂, TNF-α, and IL-6 measurement: Use commercial ELISA kits according to the manufacturer's instructions to quantify the concentrations of these mediators in the supernatant.

  • Calculate the percentage of inhibition for each parameter relative to the LPS-stimulated control.

Protocol 3: NF-κB Nuclear Translocation Assay

This protocol details the immunofluorescence-based method to visualize and quantify the effect of the test compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Fluorescence microscope

Procedure:

  • Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Fix the cells with 4% PFA and permeabilize with 0.25% Triton X-100.

  • Block non-specific binding with a suitable blocking buffer.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.

Visualizations

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Compound->IKK inhibits Compound->NFκB inhibits translocation ProInflammatoryGenes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatoryGenes activates transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Proposed NF-κB inhibitory pathway of the compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis SeedCells Seed RAW 264.7 Cells Adherence Overnight Adherence SeedCells->Adherence Pretreat Pre-treat with Compound Adherence->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant GriessAssay Griess Assay (NO) CollectSupernatant->GriessAssay ELISA ELISA (PGE₂, TNF-α, IL-6) CollectSupernatant->ELISA

Caption: Workflow for analyzing inflammatory mediators.

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Compound->COX inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway.

References

Application Notes and Protocols for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione in Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. The biological effects of these derivatives are highly dependent on the nature of the substituent at the N-1 position of the pyrrole ring. This document provides detailed application notes and experimental protocols for the investigation of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione in various cell lines.

Important Note: As of the latest literature review, specific biological data for this compound in cell lines is not extensively available. A structurally similar analog, N-(4-methoxybenzyl)-3,4-dimethyl-1H-pyrrole-2,5-dione, has been reported to exhibit low cytotoxic activity (IC₅₀ > 100 µM) in the SW620 colon cancer cell line. The following application notes and protocols are therefore based on the general behavior of the 1H-pyrrole-2,5-dione class of compounds and should be considered as a guide for the initial investigation of this specific molecule. The provided quantitative data is illustrative and intended for guidance in experimental design.

Application Notes

Hypothesized Mechanism of Action

Based on the known activities of related 1H-pyrrole-2,5-dione derivatives, this compound is hypothesized to exert its cellular effects through the induction of apoptosis and modulation of the cell cycle. The maleimide ring is a known Michael acceptor and can react with nucleophilic groups in cellular macromolecules, such as cysteine residues in proteins, potentially disrupting their function. Key signaling pathways that may be affected include:

  • Intrinsic Apoptosis Pathway: Many cytotoxic agents trigger apoptosis through the mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

  • Cell Cycle Regulation: Derivatives of 1H-pyrrole-2,5-dione have been shown to induce cell cycle arrest, often at the G2/M phase. This can be a result of interference with the function of proteins crucial for cell cycle progression, such as cyclin-dependent kinases (CDKs) or tubulin polymerization.

Illustrative Cytotoxicity Profile

The following table presents a hypothetical cytotoxicity profile of this compound against a panel of human cancer cell lines. This data is for illustrative purposes to guide initial screening experiments.

Cell LineCancer TypeIllustrative IC₅₀ (µM)
MCF-7Breast Adenocarcinoma85.6
MDA-MB-231Breast Adenocarcinoma110.2
A549Lung Carcinoma92.4
HCT116Colon Carcinoma>100
SW620Colon Adenocarcinoma>100
HeLaCervical Carcinoma78.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis induced by the compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8][9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following treatment with the compound using PI staining and flow cytometry.[11][12][13][14][15]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 Caspase8_active Caspase-8 Caspase8->Caspase8_active Caspase3 Pro-Caspase-3 Caspase8_active->Caspase3 Compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) Compound->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 Caspase9_active Caspase-9 Caspase9->Caspase9_active Caspase9_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Substrates Cellular Substrates (e.g., PARP) Caspase3_active->Substrates Apoptosis Apoptosis Substrates->Apoptosis MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with compound (various concentrations) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Mechanism of action of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1H-Pyrrole-2,5-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the compound 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is not available in the current scientific literature. The following application notes and protocols are based on the well-documented biological activities of the broader class of N-substituted 1H-pyrrole-2,5-dione (maleimide) derivatives. This document aims to provide a general framework for the investigation of novel compounds based on this scaffold.

Introduction

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] These activities include antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The biological effects of these compounds are largely attributed to two key chemical features: the ability of the dione ring system to participate in various biological interactions and the reactivity of the α,β-unsaturated carbonyl system as a Michael acceptor. This reactivity allows for covalent bond formation with nucleophilic residues, such as cysteine thiols, in target proteins.[5][6]

Many derivatives have been designed as potent inhibitors of key cellular enzymes, particularly protein kinases, which are crucial regulators of signaling pathways often dysregulated in diseases like cancer.[7][8] This document outlines the primary mechanisms of action for this class of compounds and provides detailed protocols for their evaluation.

Mechanisms of Action

Tyrosine Kinase Inhibition

A significant number of 1H-pyrrole-2,5-dione derivatives have been developed as inhibitors of protein tyrosine kinases (TKs).[7] TKs are critical components of signaling pathways that control cell growth, proliferation, differentiation, and survival. Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor) are often overexpressed or constitutively active in various cancers, making them prime therapeutic targets.[8][9]

Pyrrole-2,5-dione derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade and inhibiting cancer cell proliferation and angiogenesis.[7][8] Molecular docking studies have shown that these compounds can form stable complexes within the ATP-binding domains of EGFR and VEGFR2.[7]

cluster_kinase Kinase Activity Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds ADP ADP RTK->ADP P P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Compound 1H-Pyrrole-2,5-dione Derivative Compound->RTK Inhibits (ATP competition) ATP ATP ATP->RTK Binds to active site P->Downstream Phosphorylates P2 P Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
Anti-inflammatory Activity

Derivatives of the 1H-pyrrole-2,5-dione scaffold have also demonstrated significant anti-inflammatory properties.[4][10] Inflammation is a complex process involving various signaling pathways, with NF-κB (Nuclear Factor-kappa B) and COX (Cyclooxygenase) enzymes being central players.[11][12] Some maleimide derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[10] By inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and reduce oxidative stress markers.[13]

Potential Role of the 1-((4-Methoxyphenyl)methyl) Substituent

The N-substituent on the pyrrole-2,5-dione ring plays a crucial role in determining the compound's biological activity and pharmacokinetic properties. The (4-Methoxyphenyl)methyl group in the queried compound likely influences its activity in several ways:

  • Lipophilicity: The methoxyphenyl group increases the compound's lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Binding Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions within the target's binding site, while the methoxy group can act as a hydrogen bond acceptor.

  • Flexibility: The methylene (-CH2-) linker provides rotational flexibility, allowing the methoxyphenyl group to adopt an optimal orientation for binding to the target protein.

Data Presentation

The following tables summarize the biological activity of representative 1H-pyrrole-2,5-dione derivatives from the literature.

Table 1: Anticancer Activity of Representative Pyrrole-2,5-dione Derivatives

Compound Class Cancer Cell Line Assay Activity Metric Value Reference
4-Amino-3-chloro-1H-pyrrole-2,5-dione HCT-116 (Colon) Cytotoxicity GI₅₀ ~10 - 16 nM [7]
Pyrrolyl Benzohydrazide A549 (Lung) MTT IC₅₀ 9.54 µM [14]

| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | - | BTK Enzyme Assay| IC₅₀ | 7.41 nM |[15][16] |

Table 2: Anti-inflammatory Activity of Representative Maleimide Derivatives

Compound Class Assay Activity Metric Result Reference
Maleimide-Benzenesulfonamide Carrageenan-induced rat paw edema % Inhibition Potent activity observed [10]
Maleimide-Benzenesulfonamide in vitro COX-2 Assay % Inhibition Potent and selective inhibition [10]
1H-pyrrole-2,5-dione derivative Macrophage lipid accumulation Inhibition Concentration-dependent [13]

| 1H-pyrrole-2,5-dione derivative | TNF-α secretion | Reduction | Concentration-dependent |[13] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase by quantifying ATP consumption.[17]

Objective: To measure the potency of a 1H-pyrrole-2,5-dione derivative as a kinase inhibitor.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP solution.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit or similar luminescence-based ADP detection system.

  • White, opaque 96-well or 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended. Also, prepare a "no inhibitor" control (DMSO only).[17]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (at 2X final concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

start Start prep_comp Prepare Serial Dilution of Compound in DMSO start->prep_comp add_comp Add Compound/DMSO to 96-well Plate prep_comp->add_comp add_kin Add Kinase Solution add_comp->add_kin incubate1 Incubate (10-15 min, RT) add_kin->incubate1 add_sub Add Substrate/ATP Mixture incubate1->add_sub incubate2 Incubate (60 min, 30°C) add_sub->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min, RT) add_adpglo->incubate3 add_detect Add Kinase Detection Reagent incubate3->add_detect incubate4 Incubate (30 min, RT) add_detect->incubate4 read Measure Luminescence incubate4->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[14][18]

Objective: To determine the cytotoxic effect of a 1H-pyrrole-2,5-dione derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[14]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Remove Medium & Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Workflow for an MTT Cytotoxicity Assay.
Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[19]

Objective: To evaluate the anti-inflammatory potential of a 1H-pyrrole-2,5-dione derivative.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS).

  • Test compound stock solution.

  • Griess Reagent System.

  • 96-well cell culture plates.

  • Microplate reader (540 nm wavelength).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component 2 of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. An IC₅₀ can be calculated if a dose-response is observed. (Note: A parallel cytotoxicity assay, like MTT, should be performed to ensure that the observed NO inhibition is not due to cell death).

References

Characterization of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione Derivatives: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, also known as N-(4-methoxybenzyl)maleimide, and its derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. The maleimide scaffold is a key pharmacophore known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a 4-methoxybenzyl group at the nitrogen atom can modulate the compound's physicochemical properties and biological activity. These derivatives have shown potential as inhibitors of various enzymes and signaling pathways crucial in disease progression, such as topoisomerase II and pathways involving MAPKs and NF-κB. This document provides a comprehensive overview of the characterization of these derivatives, including detailed experimental protocols for their synthesis and biological evaluation, and summarizes key quantitative data.

Data Presentation

Physicochemical and Cytotoxicity Data

The following table summarizes the physicochemical properties and in vitro cytotoxicity of representative this compound derivatives and related compounds against various cancer cell lines.

Compound IDDerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Cancer Cell LineIC50 (µM)Reference
1 This compoundC₁₂H₁₁NO₃217.22Not Reported--[1]
2 N-(4-Methoxyphenyl)maleimideC₁₁H₉NO₃203.19145-146--
3 3-Methoxy-4-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dioneC₁₃H₁₃NO₄247.25Not ReportedS. aureusMIC: 62.5 µg/mL[2]
4 3-Methoxy-4-(4-methoxyphenyl)-1-ethyl-1H-pyrrole-2,5-dioneC₁₄H₁₅NO₄261.27Not ReportedS. aureusMIC: 125 µg/mL[2]
5 N-(3-Iodophenyl)maleimideC₁₀H₆INO₂311.07Not ReportedMGL2.24[1]
6 1-BenzylmaleimideC₁₁H₉NO₂187.19Not ReportedMGLIC50 values ranging from 2.00 to 14.10 μM[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general two-step synthesis of N-substituted maleimides, which can be adapted for the synthesis of this compound.[3][4]

Step 1: Synthesis of N-(4-Methoxybenzyl)maleamic acid

  • Dissolve 1 equivalent of 4-methoxybenzylamine in a suitable solvent (e.g., diethyl ether or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 1 equivalent of maleic anhydride to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting precipitate of N-(4-methoxybenzyl)maleamic acid is collected by vacuum filtration.

  • Wash the solid with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Cyclodehydration to this compound

  • In a round-bottom flask, create a slurry by combining 1 equivalent of N-(4-methoxybenzyl)maleamic acid, 0.2-0.3 equivalents of anhydrous sodium acetate, and an excess of acetic anhydride (e.g., 5-10 equivalents).[3]

  • Heat the reaction mixture to 60-70°C with continuous stirring for 1-2 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion, pour the reaction mixture into a beaker containing ice-cold deionized water and stir vigorously for several minutes to precipitate the product.[3]

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.[3]

  • Dry the final product under vacuum.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as an internal standard.[2][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or a similar instrument to confirm the molecular weight and elemental composition of the synthesized compounds.[7]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer to identify the characteristic functional groups present in the molecule.[2][5][6]

  • Melting Point (mp): The melting point of the solid compounds is determined using a standard melting point apparatus.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the compounds against human topoisomerase II.[2][9]

  • Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA) as the substrate, ATP, and the appropriate reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a positive control (e.g., etoposide) and a vehicle control (DMSO).

  • Enzyme Reaction: Initiate the reaction by adding purified human topoisomerase IIα enzyme to the mixture. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA (substrate) from the decatenated DNA (product).

  • Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Maleic Anhydride C N-(4-Methoxybenzyl)maleamic acid A->C Acylation (Step 1) B 4-Methoxybenzylamine B->C D This compound C->D Cyclodehydration (Step 2)

Caption: Synthetic route for this compound.

Proposed Mechanism of Antitumor Activity

G cluster_drug Drug Action cluster_enzyme Enzyme Inhibition cluster_dna DNA Damage & Cell Cycle Arrest cluster_apoptosis Apoptosis Induction A 1-((4-Methoxyphenyl)methyl)- 1H-pyrrole-2,5-dione Derivative B Topoisomerase II A->B Inhibition C DNA Strand Breaks B->C Prevents DNA re-ligation D Cell Cycle Arrest (G2/M Phase) C->D Induces E Activation of Caspases D->E Leads to F Apoptosis E->F Execution of

Caption: Inhibition of Topoisomerase II leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process:

  • Amic Acid Formation: Reaction of maleic anhydride with 4-methoxybenzylamine to form the intermediate, N-(4-methoxybenzyl)maleamic acid.

  • Cyclodehydration: Ring closure of the maleamic acid intermediate to yield the final product, this compound. This step is usually facilitated by a dehydrating agent.

Q2: What are the most common side products I should be aware of during this synthesis?

The most frequently encountered side products include:

  • N-(4-methoxybenzyl)maleamic acid: The unreacted intermediate from the first step. Incomplete cyclization is a common cause for its presence in the final product mixture.

  • Isomaleimide: The kinetic product of the cyclization reaction. It can rearrange to the desired maleimide under certain conditions.

  • Maleic acid: Formed from the hydrolysis of unreacted maleic anhydride.

  • Polymerized material: Maleimides can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.

Q3: How can I minimize the formation of these side products?

  • For unreacted maleamic acid: Ensure complete cyclization by using an adequate amount of a suitable dehydrating agent and allowing for sufficient reaction time.

  • For isomaleimide: The formation of isomaleimide versus the desired maleimide can be influenced by the choice of cyclization reagent and reaction conditions. Isomerization to the maleimide can sometimes be promoted by adjusting the pH or using specific catalysts.

  • For maleic acid: Use anhydrous reagents and solvents to prevent hydrolysis of maleic anhydride.

  • For polymerization: Avoid excessive heat and prolonged reaction times during the cyclization and purification steps.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the final product - Incomplete formation of the maleamic acid intermediate.- Incomplete cyclization of the maleamic acid.- Product loss during workup and purification.- Ensure equimolar amounts of maleic anhydride and 4-methoxybenzylamine are used in the first step.- Use a fresh and effective dehydrating agent for the cyclization step.- Optimize the recrystallization solvent and procedure to minimize product loss.
Presence of a significant amount of starting material (maleamic acid) in the final product - Insufficient amount of dehydrating agent.- Dehydrating agent has lost its activity.- Reaction time for cyclization was too short.- Increase the molar excess of the dehydrating agent.- Use a freshly opened or properly stored dehydrating agent.- Monitor the reaction by TLC until the maleamic acid spot disappears.
Product is off-color (e.g., yellow or brown) - Presence of colored impurities or polymeric byproducts.- Purify the crude product by column chromatography on silica gel.- Recrystallize the product from a suitable solvent system.
Difficulty in isolating the product - Product is an oil or does not crystallize easily.- Try different recrystallization solvents or solvent mixtures.- If the product remains an oil, purify by column chromatography.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Synthesis of N-(4-methoxybenzyl)maleamic acid

  • Dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of 4-methoxybenzylamine (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature with vigorous stirring.

  • A precipitate of N-(4-methoxybenzyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration and wash it with the solvent to remove any unreacted starting materials.

  • The product can be dried under vacuum and is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Cyclodehydration)

  • Suspend the N-(4-methoxybenzyl)maleamic acid (1.0 eq) in a suitable solvent (e.g., acetic anhydride, toluene).

  • Add a dehydrating agent. A common system is acetic anhydride in the presence of a catalytic amount of sodium acetate.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the chosen solvent and dehydrating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the maleamic acid spot), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Reaction at RT MA->Reaction1 Amine 4-Methoxybenzylamine Amine->Reaction1 Solvent1 Anhydrous Solvent (e.g., Diethyl Ether) Solvent1->Reaction1 Filtration1 Filtration & Washing Reaction1->Filtration1 Intermediate N-(4-methoxybenzyl)maleamic acid Filtration1->Intermediate Reaction2 Heating Intermediate->Reaction2 DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride/NaOAc) DehydratingAgent->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct 1-((4-Methoxyphenyl)methyl)- 1H-pyrrole-2,5-dione Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProducts Side Product Formation Start->SideProducts PurificationIssues Purification Issues Start->PurificationIssues CheckReagents Check Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp) IncompleteReaction->OptimizeConditions SideProducts->OptimizeConditions CharacterizeByproducts Characterize Byproducts (TLC, NMR) SideProducts->CharacterizeByproducts ModifyWorkup Modify Workup Procedure PurificationIssues->ModifyWorkup AlternativePurification Alternative Purification (Chromatography) PurificationIssues->AlternativePurification

Caption: A logical troubleshooting guide for the synthesis of the target compound.

Technical Support Center: Purification of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione from a reaction mixture.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses potential problems and offers solutions to streamline your purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification Product Loss During Extraction: Inadequate separation of organic and aqueous layers.- Ensure complete phase separation before removing the aqueous layer.- Perform multiple extractions with a smaller volume of organic solvent.
Incomplete Elution from Chromatography Column: The solvent system may be too non-polar to elute the product effectively.- Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration in a hexane/ethyl acetate system).- Monitor the elution with Thin Layer Chromatography (TLC) to ensure all the product has been collected.
Product Precipitation During Recrystallization: The product may have low solubility in the chosen solvent at room temperature.- Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution slowly to allow for gradual crystal formation.- If precipitation is too rapid, consider a different recrystallization solvent or a solvent mixture.
Presence of Impurities in the Final Product Co-elution with Starting Materials or Byproducts: The polarity of the impurity may be very similar to the product.- Optimize the solvent system for column chromatography by testing various ratios of solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC.- Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.
Hydrolysis of the Maleimide Ring: Exposure to water or basic conditions can open the pyrrole-2,5-dione ring to form the corresponding maleamic acid.- Use anhydrous solvents for all purification steps.- Avoid basic conditions; if necessary, use a neutral or slightly acidic environment. The hydrolysis of the maleimide ring is a known issue, particularly at neutral to high pH.[1][2][3][4]
Product Appears as an Oil Instead of a Solid Presence of Residual Solvent: Trapped solvent can prevent the product from solidifying.- Dry the product under high vacuum for an extended period.- Consider performing a final trituration with a non-polar solvent like hexane to induce solidification and remove residual polar solvents.
Product is an Amorphous Solid or Low-Melting Polymorph: The compound may not readily form a crystalline solid under the conditions used.- Attempt recrystallization from a different solvent system.- Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Column Chromatography Runs Slowly or Cracks Improperly Packed Column: Air bubbles or uneven packing of the silica gel can impede solvent flow.- Ensure the silica gel is fully wetted with the initial solvent and allowed to settle evenly.- Gently tap the column during packing to remove any trapped air.
Fine Particles Clogging the Frit: Very fine silica particles can block the column outlet.- Add a layer of sand on top of the silica gel to prevent it from being disturbed when adding solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities include unreacted starting materials such as maleic anhydride and 4-methoxybenzylamine, the intermediate N-(4-methoxybenzyl)maleamic acid, and the hydrolysis product of your target compound. The formation of the maleamic acid is a result of the reaction between the primary amine and maleic anhydride, which is then cyclized to the desired maleimide.[5] Incomplete cyclization or subsequent hydrolysis will result in this impurity.

Q2: How can I best monitor the progress of my column chromatography purification?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column.[6] By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system (often the same or slightly more polar than your column's mobile phase), you can identify which fractions contain your desired product and which contain impurities. This allows you to combine the pure fractions for solvent evaporation.

Q3: My purified product shows a new peak in the NMR after storage. What could this be?

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an alternative, particularly if you are struggling to separate impurities with similar polarities on normal-phase silica gel. A common mobile phase for reverse-phase chromatography would be a mixture of acetonitrile and water or methanol and water.

Q5: What is a good starting solvent system for column chromatography of this compound?

A5: A good starting point for column chromatography on silica gel would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate to elute your product.[8] The optimal ratio should be determined by preliminary TLC analysis.

Experimental Protocols

Column Chromatography Purification Protocol

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Wash the column with the initial mobile phase until the pack is stable and the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the mobile phase as needed to elute the product.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

This protocol describes a general method for purifying this compound by recrystallization.

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or methanol are often good choices for N-substituted maleimides.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using an excessive amount.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Crystals of the purified product should form.

    • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Purification Workflow

PurificationWorkflow reaction_mixture Crude Reaction Mixture extraction Aqueous Workup & Extraction reaction_mixture->extraction organic_layer Crude Organic Layer extraction->organic_layer drying Drying (e.g., MgSO4) organic_layer->drying filtered_solution Filtered Solution drying->filtered_solution concentration Solvent Removal filtered_solution->concentration crude_solid Crude Solid concentration->crude_solid chromatography Column Chromatography (Silica Gel) crude_solid->chromatography Primary Purification recrystallization Recrystallization crude_solid->recrystallization Alternative/Final Purification pure_fractions Pure Fractions chromatography->pure_fractions pure_crystals Pure Crystals recrystallization->pure_crystals final_concentration Solvent Removal pure_fractions->final_concentration final_drying Drying pure_crystals->final_drying pure_product Pure Product final_concentration->pure_product final_drying->pure_product

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Stability and Handling of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

The stability of this compound, an N-substituted maleimide, is critically dependent on the solvent, pH, and temperature. The maleimide ring is susceptible to hydrolysis, which increases significantly at neutral to alkaline pH (pH > 7). For optimal stability of the unreacted maleimide, it is recommended to prepare solutions fresh in anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and to minimize storage time in aqueous buffers.

Q2: What is the optimal pH for conjugation reactions with thiols?

The ideal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[1] Within this window, the thiol is sufficiently deprotonated to its more reactive thiolate form, while the hydrolysis of the maleimide ring is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.

Q3: What happens to the stability if the pH is outside the optimal range?

  • Below pH 6.5: The rate of the thiol-maleimide reaction is significantly reduced because the thiol group is predominantly in its less reactive protonated form.

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, leading to the formation of a non-reactive maleamic acid. Additionally, the reaction with primary amines (e.g., lysine residues) becomes more competitive, reducing the selectivity of the conjugation.

Q4: How does the 4-methoxybenzyl group affect the stability compared to other N-substituted maleimides?

The 4-methoxybenzyl group is an electron-donating group. In the context of N-aryl maleimides, electron-donating substituents tend to decrease the rate of hydrolysis of the maleimide ring compared to electron-withdrawing groups. After conjugation to a thiol, the resulting thiosuccinimide ring of an N-aryl maleimide conjugate undergoes hydrolysis to form a more stable, ring-opened structure. This hydrolysis is generally faster for N-aryl maleimides than for N-alkyl maleimides. The electron-donating nature of the 4-methoxybenzyl group would be expected to slow this ring-opening hydrolysis relative to N-phenyl maleimides with electron-withdrawing substituents.

Q5: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare stock solutions in an anhydrous polar aprotic solvent such as DMSO or DMF. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to moisture. Aqueous solutions of the compound should be prepared immediately before use and should not be stored.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Steps
Hydrolysis of the Maleimide Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before your experiment. Avoid storing the compound in aqueous buffers.
Incorrect pH of Reaction Buffer Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5 using a calibrated pH meter.
Oxidation of Thiol Groups Degas buffers to remove dissolved oxygen. Consider performing the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon). If necessary, reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP, which does not need to be removed prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent.
Inaccessibility of Thiol Groups Ensure that the cysteine residues intended for conjugation are accessible on the surface of the biomolecule.
Insufficient Molar Excess of Maleimide A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule. The optimal ratio may need to be determined empirically.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause Troubleshooting Steps
Hydrophobic Nature of the Compound This compound has limited solubility in aqueous solutions. First, dissolve the compound in a minimal amount of a water-miscible anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add this stock solution to the aqueous reaction buffer containing your biomolecule.
Precipitation Upon Addition to Aqueous Buffer Ensure the final concentration of the organic co-solvent in the reaction mixture is low (typically below 10% v/v) to avoid denaturation and precipitation of the biomolecule.
Issue 3: Presence of Unexpected Byproducts
Possible Cause Troubleshooting Steps
Reaction with Primary Amines Ensure the pH of the reaction buffer does not exceed 7.5 to maintain high selectivity for thiols over amines.
Thiazine Rearrangement If conjugating to an N-terminal cysteine, a side reaction can lead to the formation of a stable six-membered thiazine ring, particularly at higher pH. If this is a concern, perform the conjugation at the lower end of the optimal pH range (around 6.5).
Photodegradation N-aryl maleimides can be sensitive to light. It is good practice to protect the reaction mixture from light, especially during long incubation periods.

Data Presentation

Table 1: General Stability of N-Substituted Maleimides at 37°C, pH 7.4

Disclaimer: The following data is for related N-substituted maleimides and should be used as a general guideline. Specific stability data for this compound is not available in the literature.

CompoundHalf-life (t½)Notes
N-phenyl maleimide~55 minutesElectron-withdrawing groups on the phenyl ring can decrease stability.
N-fluorophenyl maleimide~28 minutesIncreased electron-withdrawing effect further reduces stability.

Table 2: Recommended Solvents for Stock Solutions

SolventTypeRecommendation
Dimethyl sulfoxide (DMSO)Polar AproticHighly Recommended. Use anhydrous grade.
N,N-Dimethylformamide (DMF)Polar AproticHighly Recommended. Use anhydrous grade.
Acetonitrile (ACN)Polar AproticCan be used, but solubility may be lower than DMSO or DMF.
Water / Aqueous BuffersPolar ProticNot Recommended for storage. Prepare fresh for immediate use.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation
  • Prepare Biomolecule Solution: Dissolve your thiol-containing protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.0 and 7.5.

  • (Optional) Reduce Disulfide Bonds: If necessary, reduce any disulfide bonds in your biomolecule by adding a 10-100 fold molar excess of TCEP and incubating at room temperature for 20-30 minutes.

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add the maleimide stock solution to the biomolecule solution to achieve the desired molar excess (e.g., 10-20 fold). Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM to react with any excess maleimide.

  • Purification: Remove unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Post-Conjugation Hydrolysis for Increased Stability

This protocol can enhance the stability of the conjugate by promoting the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether.

  • Purify Conjugate: Following the conjugation reaction, purify the conjugate as described in Protocol 1 to remove any unreacted maleimide and quenching agents.

  • Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium phosphate).

  • Incubate: Incubate the solution at room temperature or 37°C. The incubation time will depend on the specific conjugate and may need to be optimized. Monitor the hydrolysis by mass spectrometry (an 18 Da mass increase indicates ring opening).

  • Re-neutralize: Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule in Degassed Buffer (pH 7.0-7.5) conjugation Conjugation (RT, 2h or 4°C, overnight) Protect from Light prep_biomolecule->conjugation prep_maleimide Prepare Fresh Maleimide Stock in Anhydrous DMSO/DMF prep_maleimide->conjugation quench Quench (Optional) with L-cysteine conjugation->quench purify Purification (SEC or Dialysis) quench->purify analyze Analysis (HPLC, MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for thiol-maleimide conjugation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield hydrolysis Maleimide Hydrolyzed? start->hydrolysis ph_issue Incorrect pH? start->ph_issue thiol_issue Thiol Oxidized/Inactive? start->thiol_issue solubility_issue Solubility Issue? start->solubility_issue fresh_reagent Use Fresh Maleimide Stock in Anhydrous Solvent hydrolysis->fresh_reagent check_ph Verify Buffer pH (6.5-7.5) ph_issue->check_ph reduce_thiol Degas Buffers / Reduce with TCEP thiol_issue->reduce_thiol use_cosolvent Dissolve Maleimide in DMSO/DMF First solubility_issue->use_cosolvent

References

Technical Support Center: Optimizing N-Substituted Maleimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted maleimides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, detailed experimental protocols, and comparative data to optimize this crucial chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the two-step synthesis of N-substituted maleimides from maleic anhydride and a primary amine.

Q1: My yield of the intermediate N-substituted maleamic acid is low. What are the likely causes?

A1: The formation of the maleamic acid intermediate is typically a high-yielding reaction, often quantitative.[1] If you are experiencing low yields, consider the following:

  • Incomplete Reaction: Although the reaction is usually fast, ensure sufficient reaction time. Stirring the reaction mixture at room temperature for at least an hour is common practice.[2]

  • Amine Addition to the Double Bond: It is recommended to add the primary amine gradually to a solution of maleic anhydride. This minimizes the potential for the amine to add to the double bond of the newly formed maleamic acid.[1]

  • Purity of Reagents: Ensure the maleic anhydride and the primary amine are of high purity. Impurities can lead to side reactions. Reagent-grade starting materials are typically used without further purification.[2]

Q2: The cyclization of my maleamic acid to the N-substituted maleimide is resulting in a low yield. What can I do to improve it?

A2: Low yield in the cyclization step is a common problem and can stem from several factors:

  • Incomplete Dehydration: The cyclization is a dehydration reaction. Ensure your dehydrating agent (e.g., acetic anhydride) is not old or hydrolyzed. Using a fresh bottle can sometimes resolve the issue. The reaction often requires heating to proceed efficiently.[3][4]

  • Suboptimal Temperature: The reaction temperature is critical. Overheating (e.g., above 70°C when using acetic anhydride/sodium acetate) can lead to side reactions and lower yields.[3][4] Conversely, if the temperature is too low, the reaction may be very slow or not go to completion.[5] For thermal cyclizations without a chemical dehydrating agent, temperatures of 100-180°C may be required in the presence of a catalyst.[1]

  • Insufficient Catalyst/Reagent: Ensure the correct stoichiometry of your reagents. For the common acetic anhydride/sodium acetate method, an excess of acetic anhydride is used, and sodium acetate is catalytic.[2][3]

  • Formation of Side Products: The primary side product can be the corresponding isomaleimide. The formation of isoimide versus maleimide can be influenced by the reaction conditions.[6] Heating in acetic acid under reflux tends to favor the maleimide.

  • Polymerization: The maleimide product can polymerize at high temperatures, reducing the yield of the desired monomer.[7] This is a particular concern during purification by distillation.[7]

Q3: My final product is a dark color (e.g., purple or black). What causes this and how can I get a purer product?

A3: Discoloration, especially when synthesizing aliphatic maleimides, can indicate the presence of impurities or degradation products.[8]

  • Cause: The use of acetic anhydride and sodium acetate can sometimes lead to dark-colored crude products, particularly with aliphatic amines.[8] High reaction temperatures can also contribute to the formation of colored impurities.[1]

  • Solution: Purification is key. Recrystallization is a common and effective method to obtain pure, often yellow, crystalline N-substituted maleimides.[2] Column chromatography using silica gel is another effective method for removing polar impurities and colored byproducts.[7]

Q4: I am having difficulty purifying my N-substituted maleimide. What are the best practices?

A4: Purification can be challenging due to the properties of N-substituted maleimides.

  • Recrystallization: This is a highly effective method for many N-aryl maleimides.[2] Common solvents include cyclohexane[2] and ethanol.[3]

  • Silica Gel Chromatography: This is useful for removing impurities that are difficult to remove by recrystallization.[7]

  • Distillation: While possible, it can be problematic. N-substituted maleimides have high boiling points, requiring high temperatures that can lead to polymerization.[7] If distillation is necessary, it should be performed under reduced pressure.[9]

  • Washing: After precipitation, washing the crude product with water is crucial to remove excess acetic anhydride (as acetic acid) and other water-soluble impurities.[2] A subsequent wash with a non-polar solvent like petroleum ether can help remove non-polar impurities.[2]

Q5: How can I avoid the formation of the isomaleimide side product?

A5: The formation of the thermodynamically less stable isomaleimide is a known side reaction.

  • Reaction Conditions: The choice of cyclization conditions can influence the product distribution. Heating the maleamic acid in acetic acid under reflux is reported to exclusively give the maleimide.

  • Isomerization: If isomaleimide is formed, it may be possible to isomerize it to the desired maleimide under certain conditions, though this adds complexity to the synthesis.

Data Presentation: Comparison of Cyclization Conditions

The following tables summarize quantitative data for different cyclization methods to facilitate comparison.

Table 1: Cyclization of N-(4-chlorophenyl)maleanilic acid

MethodTemperature (°C)TimeYield (%)Reference
Acetic Anhydride / Sodium Acetate (Thermal)60-7060 min70[3][4]
Acetic Anhydride / Sodium Acetate (Microwave)9030 s73[3]
Dicyclohexylcarbodiimide (DCC) (Solvent-free grinding)Room Temp8 min67[4]
Alkylating agent / K₂CO₃ / TBAB (Solvent-free grinding)Room Temp8 min71[4]
Acetic Anhydride (no NaOAc)80-854 hNot specified, but noted as more atom efficient[4]

Table 2: Synthesis of N-Phenylmaleimide

StepReagentsSolventYield (%)Reference
Maleanilic acid formationMaleic anhydride, AnilineEthyl ether97-98[2]
CyclizationAcetic anhydride, Sodium acetateAcetic anhydride75-80 (crude)[2]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylmaleimide via Acetic Anhydride/Sodium Acetate [2]

Part A: Synthesis of Maleanilic acid

  • In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

  • Once the maleic anhydride has dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15–20°C in an ice bath.

  • Collect the product by suction filtration. The resulting cream-colored powder (Maleanilic acid) can be used in the next step without further purification. Expected yield: 97–98%.

Part B: Synthesis of N-Phenylmaleimide

  • In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add 316 g of the maleanilic acid from Part A.

  • Heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solids.

  • Cool the reaction mixture to near room temperature in a cold water bath.

  • Pour the mixture into 1.3 L of ice water.

  • Collect the precipitated product by suction filtration.

  • Wash the product three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

  • Dry the product. The crude N-phenylmaleimide is obtained with an expected yield of 75–80%.

  • For further purification, recrystallize from cyclohexane to obtain canary-yellow needles.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis of N-substituted maleimides.

experimental_workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization to Maleimide MA Maleic Anhydride Reaction1 Mix and Stir (Room Temperature) MA->Reaction1 Amine Primary Amine Amine->Reaction1 Solvent1 Solvent (e.g., Ether) Solvent1->Reaction1 Filtration1 Filtration & Isolation Reaction1->Filtration1 MaleamicAcid N-Substituted Maleamic Acid Filtration1->MaleamicAcid Reaction2 Heat (e.g., 60-70°C) MaleamicAcid->Reaction2 DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Reaction2 Catalyst Catalyst (e.g., Sodium Acetate) Catalyst->Reaction2 Workup Precipitation in Ice Water & Filtration Reaction2->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct N-Substituted Maleimide Purification->FinalProduct

Caption: General experimental workflow for the two-step synthesis of N-substituted maleimides.

troubleshooting_guide Start Low Yield in Cyclization Step CheckTemp Is Reaction Temperature Optimal (e.g., 60-70°C)? Start->CheckTemp CheckReagents Are Dehydrating Agent & Catalyst Fresh? CheckTemp->CheckReagents Yes Sol_TempHigh Action: Reduce Temperature to Avoid Side Reactions/Polymerization CheckTemp->Sol_TempHigh No (Too High) Sol_TempLow Action: Increase Temperature or Reaction Time CheckTemp->Sol_TempLow No (Too Low) CheckPurity Is Maleamic Acid Pure? CheckReagents->CheckPurity Yes Sol_Reagents Action: Use Fresh Dehydrating Agent/Catalyst CheckReagents->Sol_Reagents No Sol_Purity Action: Purify Maleamic Acid Before Cyclization CheckPurity->Sol_Purity No

Caption: Troubleshooting decision tree for low yield in the maleimide cyclization step.

References

Troubleshooting Paal-Knorr pyrrole synthesis for low yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Paal-Knorr pyrrole synthesis. The following questions and answers address common issues encountered during this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?

Low yields in the Paal-Knorr synthesis can be attributed to several factors ranging from the reactivity of your starting materials to the specific conditions of the reaction.[1][2] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The reaction often requires heat and an acid catalyst.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the desired pyrrole product.[1][3][4][5][6]

  • Poorly Reactive Starting Materials: The electronic and steric properties of both the 1,4-dicarbonyl compound and the amine play a critical role. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][2][7] Similarly, sterically hindered dicarbonyls or amines can impede the reaction.[1][2][7]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][8][9]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to an apparent low yield.[1]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][7] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions. Maintaining a pH above 3 is generally recommended to favor pyrrole formation.[1][9] The use of a weak acid, such as acetic acid, can accelerate the reaction without promoting significant furan formation.[10][11]

  • Use an Excess of the Amine: Using a slight excess of the amine can help to ensure that the dicarbonyl compound preferentially reacts with the amine rather than undergoing self-cyclization.[10][11]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause and how can I prevent it?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1]

To mitigate this:

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: Switch to a weaker acid catalyst. In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[1][10][11] Several milder Lewis acids and solid acid catalysts have also been shown to be effective.[8][12]

Q4: My reaction is very sluggish, even with heating. How can I improve the reaction rate?

If your reaction is proceeding slowly, consider the following adjustments:

  • Increase Temperature Moderately: Gradually increase the reaction temperature while monitoring for any signs of degradation.

  • Catalyst Optimization: While strong acids can cause side reactions, a catalytic amount of a weak acid like acetic acid can effectively increase the reaction rate.[10][11] You can also explore other catalysts such as iodine or various Lewis acids which have been shown to promote the reaction, sometimes even at room temperature or under solvent-free conditions.[3][12]

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields, often under milder conditions.[8][13]

Quantitative Data Summary

The choice of catalyst and reaction conditions can significantly impact the yield of the Paal-Knorr synthesis. Below are tables summarizing representative data for different catalytic systems and methodologies.

Table 1: Effect of Catalyst on the Synthesis of 1-Phenyl-2,5-dimethylpyrrole

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
1Acetic AcidEthanolReflux2 h>90
2Iodine (10)None605-10 minHigh
3Sc(OTf)₃ (1)None8015 min98
4Bi(NO₃)₃·5H₂O (5)DichloromethaneRoom Temp1.5 h92
5Citric Acid (10)None (Ball Mill)Room Temp15 min74

Data compiled from multiple sources for illustrative purposes.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Substrate 1 (Dicarbonyl)Substrate 2 (Amine)MethodCatalystTimeYield (%)
2,5-HexanedioneAnilineConventional HeatingAcetic Acid2 h>90
2,5-HexanedioneAnilineMicrowaveAcetic Acid5 min95
1-Phenyl-1,4-pentanedioneBenzylamineConventional Heatingp-TsOH4 h78
1-Phenyl-1,4-pentanedioneBenzylamineMicrowavep-TsOH10 min91

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis using Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction Execution: Add a catalytic amount of glacial acetic acid if not used as the solvent. Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical reaction time is between 30 minutes and several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.[2]

Protocol 2: Iodine-Catalyzed Solvent-Free Paal-Knorr Pyrrole Synthesis

  • Reaction Setup: In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 10 mol%).

  • Reaction Execution: Stir the mixture at a slightly elevated temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).

  • Work-up: Upon completion, dissolve the mixture in an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]

Visual Guides

Troubleshooting_Workflow Start Low Yield in Paal-Knorr Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Reaction_Conditions Evaluate Reaction Conditions Start->Reaction_Conditions Side_Reactions Analyze for Side Products (TLC, NMR) Start->Side_Reactions Purification Review Purification Procedure Start->Purification Purify_Reagents Purify/Re-purify Starting Materials Check_Purity->Purify_Reagents Impurities Detected Temp_Time Increase Temperature or Reaction Time Moderately Reaction_Conditions->Temp_Time Incomplete Conversion Catalyst Optimize Catalyst (e.g., milder acid, Lewis acid) Reaction_Conditions->Catalyst Sluggish Reaction Furan Decrease Acidity (pH > 3) Use Excess Amine Side_Reactions->Furan Furan Byproduct Detected Polymer Lower Temperature Use Milder Catalyst Side_Reactions->Polymer Tarry Mixture (Polymerization) Optimize_Purification Optimize Extraction and Chromatography/Recrystallization Purification->Optimize_Purification Losses During Workup/Purification End Improved Yield Purify_Reagents->End Temp_Time->End Catalyst->End Furan->End Polymer->End Optimize_Purification->End

Caption: A troubleshooting workflow for low yields in Paal-Knorr synthesis.

Paal_Knorr_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_side_reaction Competing Side Reaction Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Furan Furan Byproduct Dicarbonyl->Furan Acid-catalyzed self-cyclization (pH < 3) Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Rate-determining step Dihydroxypyrrolidine 2,5-Dihydroxy- tetrahydropyrrole Derivative Cyclization->Dihydroxypyrrolidine Pyrrole Substituted Pyrrole Dihydroxypyrrolidine->Pyrrole Dehydration (-2 H₂O)

Caption: Reaction pathway and common side reaction in Paal-Knorr synthesis.

References

Technical Support Center: Solubility Enhancement for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this and how can I prevent it?

A: This is a common issue for hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock is introduced into an aqueous environment, the compound can crash out of solution as the solvent polarity dramatically increases.[1] This leads to a lower-than-expected effective concentration in your assay and can cause significant variability in your results.[2]

To prevent this, consider the following strategies:

  • Optimize the dilution protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that encourage precipitation.[2]

  • Lower the final compound concentration: You may be exceeding the compound's maximum aqueous solubility.[2]

  • Increase the DMSO concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, it is critical to first validate the tolerance of your specific cell line or protein, as DMSO can have biological effects.[2] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically.[2][3]

  • Pre-warm the media: Ensuring your media is warm when you add the drug can sometimes help.[4]

  • Sonication: After dilution, brief sonication can help redissolve fine precipitates and create a more homogeneous suspension.[2][4]

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A: For many poorly water-soluble organic compounds, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[5] It is a powerful solvent capable of dissolving a wide range of analytes.[6] Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[5] However, the compatibility of these solvents with your specific biological assay must be considered.

Q3: Can adjusting the pH of my assay buffer improve the solubility of this compound?

A: The solubility of organic compounds, particularly those with acidic or basic functional groups, can be significantly influenced by pH.[7] Compounds containing acidic functional groups tend to be more soluble in basic solutions, while those with basic functional groups are often more soluble in acidic solutions.[8] While the structure of this compound does not contain strongly acidic or basic groups, subtle changes in pH can still affect its solubility. It is advisable to test the solubility of the compound in a range of buffered solutions to determine the optimal pH for your experiments.[7]

Q4: Are there any solubilizing agents I can add to my assay buffer to improve the solubility of this compound?

A: Yes, several solubilizing agents, also known as excipients, can be used to enhance the aqueous solubility of poorly soluble compounds.[9][10] Common choices for in vitro assays include:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, forming inclusion complexes and increasing their aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[9][11]

  • Surfactants: Surfactants like Tween 80 (Polysorbate 80) and Triton X-100 can be used to solubilize hydrophobic compounds by forming micelles that encapsulate the drug molecules.[9][10] However, their use in cell-based assays must be carefully evaluated, as they can be toxic to cells at concentrations above their critical micelle concentration (CMC).[14] For enzyme assays, a low concentration (0.01 - 0.05%) may be sufficient.[14]

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

This guide provides a systematic approach to troubleshooting and resolving the precipitation of this compound when added to cell culture media.

Troubleshooting Workflow

G start Precipitation Observed in Cell Culture Media check_dmso Is final DMSO concentration < 1%? start->check_dmso check_conc Is compound concentration at the lowest effective level? check_dmso->check_conc Yes optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, rapid mixing) check_dmso->optimize_dilution No check_conc->optimize_dilution No use_excipients Incorporate Solubilizing Agents (e.g., Cyclodextrins, Surfactants) check_conc->use_excipients Yes end_success Solubility Improved optimize_dilution->end_success adjust_ph Test Solubility at Different pH Values use_excipients->adjust_ph end_fail Consult Formulation Specialist use_excipients->end_fail reduce_particle_size Consider Particle Size Reduction (e.g., Sonication) adjust_ph->reduce_particle_size adjust_ph->end_fail reduce_particle_size->end_success reduce_particle_size->end_fail

Caption: A decision tree for addressing compound precipitation in assays.

Issue: High Variability in Assay Results

High variability in biological assay results can often be attributed to poor compound solubility. If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration.

Data Interpretation Guide

ObservationPotential Solubility-Related CauseRecommended Action
High standard deviations between replicate wells Inconsistent precipitation or non-homogenous suspension of the compound.Visually inspect wells for precipitate. Implement solubility enhancement techniques.
Lower than expected potency (high IC50/EC50) The actual concentration of the dissolved compound is lower than the nominal concentration.Confirm solubility at the tested concentrations using the protocols below.
Inconsistent dose-response curve At higher concentrations, the compound may be precipitating, leading to a plateau or drop in activity.Determine the kinetic solubility limit and ensure all tested concentrations are below this limit.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 217.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.17 mg of this compound.

  • Solubilization: Transfer the weighed compound into a microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect to ensure complete dissolution.[15]

  • Storage: Label the container with the compound name, concentration, solvent, and date. Store at -20°C to maintain stability and avoid repeated freeze-thaw cycles.[15]

Protocol 2: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol provides a method to estimate the kinetic solubility of this compound in your assay buffer.

Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of a compound.

Procedure:

  • Prepare a serial dilution: Create a series of concentrations of the compound in DMSO (e.g., from 10 mM down to 0.1 mM).

  • Dilute into assay buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your assay buffer in a 96-well plate. This will result in a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate: Allow the plate to incubate under your standard assay conditions (e.g., room temperature for 2 hours) to allow for precipitation to occur.

  • Remove precipitate: Use a filter plate to separate any precipitated compound from the soluble fraction.

  • Measure absorbance: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at a wavelength where the compound absorbs (determine this by scanning a known concentration of the compound).

  • Plot and analyze: Plot the measured absorbance against the nominal compound concentration. The point at which the absorbance plateaus indicates the kinetic solubility limit of the compound in your assay buffer.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a standard phosphate-buffered saline (PBS) at pH 7.4 with and without solubilizing agents. This data is for illustrative purposes only.

FormulationFinal DMSO Conc. (%)Kinetic Solubility (µM)
PBS, pH 7.41%5
PBS, pH 7.4 + 0.5% Tween 801%25
PBS, pH 7.4 + 10 mM HP-β-CD1%50
PBS, pH 8.01%8

This technical support guide provides a starting point for addressing the solubility challenges associated with this compound. A systematic and empirical approach to formulation development is crucial for generating reliable and reproducible data in your biological assays.

References

Technical Support Center: Stabilizing Maleimide Compounds in Experimental Workflows

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of maleimide compounds during experiments. By understanding the mechanisms of maleimide instability and implementing the strategies outlined below, you can ensure the integrity of your conjugates and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which maleimide compounds degrade?

A1: Maleimide compounds and their thioether conjugates primarily degrade through three pathways:

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which opens the ring to form a non-reactive maleamic acid derivative. This prevents conjugation with thiols.[1][2]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol (a thiosuccinimide linkage) can be reversible.[3][4] This "retro-Michael" reaction can lead to the exchange of the maleimide-linked payload to other thiol-containing molecules, such as glutathione in a biological system, compromising the specificity of the conjugate.[5][6][7]

  • Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a six-membered thiazine ring.[8][9][10] This side reaction is influenced by pH and the adjacent amino acid sequence.[8]

Q2: What is the optimal pH range for performing maleimide-thiol conjugation reactions?

A2: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][3][11] In this range, the reaction is highly selective for thiol groups over amine groups.[3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[3][11] Below pH 6.5, the reaction rate decreases as the concentration of the reactive thiolate anion is reduced.[1] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and reaction with primary amines becomes a competing side reaction.[1][3]

Q3: How should I store my maleimide compounds to prevent degradation?

A3: Proper storage is critical to maintaining the reactivity of maleimide compounds. Here are the recommended storage conditions:

  • Solid Form: Store as a dry powder at -20°C, protected from light and moisture.[12] It is advisable to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[12]

  • In Organic Solvents: For stock solutions, dissolve the maleimide compound in an anhydrous, water-miscible solvent like DMSO or DMF and store at -20°C or -80°C in tightly sealed vials.[2][12] Aliquoting into single-use volumes is recommended to avoid multiple freeze-thaw cycles.[2]

  • In Aqueous Solutions: Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[2][3][12] Do not store maleimide compounds in aqueous buffers.[3]

Q4: My maleimide conjugate is unstable in plasma. What is happening and how can I fix it?

A4: Instability in plasma is often due to the retro-Michael reaction, where the thiosuccinimide linkage breaks, and the maleimide-payload is transferred to other thiols like serum albumin.[5][7] A highly effective strategy to prevent this is to intentionally hydrolyze the thiosuccinimide ring after the conjugation and purification steps.[4][5][13] The resulting ring-opened product is significantly more stable and resistant to thiol exchange.[4][5][13] This can be achieved by incubating the purified conjugate in a buffer at a slightly alkaline pH (e.g., 8.0-9.2).[12][14]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Potential Cause Solution
Hydrolyzed Maleimide Reagent The maleimide ring is susceptible to hydrolysis, rendering it inactive.[1][2] Prepare aqueous solutions of the maleimide reagent immediately before use.[2] For stock solutions, use anhydrous DMSO or DMF and store at -20°C or below, protected from moisture.[2][12]
Suboptimal pH The reaction pH is outside the optimal 6.5-7.5 range.[3][11] Ensure your reaction buffer is within this pH range. Use buffers such as PBS, HEPES, or Tris, ensuring they do not contain competing thiols.[15]
Oxidized Thiols The thiol groups on your protein or peptide have formed disulfide bonds, which are unreactive with maleimides.[15] Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[15] DTT can also be used, but excess DTT must be removed before adding the maleimide reagent. Degas buffers to minimize re-oxidation.[15]
Insufficient Maleimide Concentration The molar ratio of maleimide to thiol is too low.
Issue 2: Conjugate Instability and Payload Loss
Potential Cause Solution
Retro-Michael Reaction (Thiol Exchange) The thiosuccinimide linkage is reverting, leading to payload exchange with other thiols.[3][4] After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened product.[4][13] This is typically done by incubating the conjugate at a pH of 8.0-9.2.[12][14]
Thiazine Rearrangement (N-terminal Cys) Conjugation to an N-terminal cysteine is leading to an intramolecular rearrangement.[8][9][10] To prevent this, perform the conjugation reaction at a more acidic pH (around 5.0).[8][10] Alternatively, if the N-terminal amine is not required for function, it can be acetylated prior to conjugation.[10]

Data Presentation: Maleimide Stability

The stability of maleimide compounds and their conjugates is highly dependent on the chemical structure and environmental conditions.

Table 1: Influence of N-Substituent on Thiosuccinimide Hydrolysis Half-Life

N-Substituent on MaleimideConjugate Hydrolysis Half-life (t₁/₂) at pH 7.4, 37°CReference
N-alkyl27 hours[16]
N-aryl (phenyl)1.5 hours[16]
N-fluorophenyl0.7 hours[16]

Note: Electron-withdrawing N-substituents significantly accelerate the rate of stabilizing hydrolysis.[4][5][16]

Table 2: pH Dependence of Maleimide Reactions

pH RangePrimary ReactionNotes
< 6.5Slow Thiol-Maleimide ReactionLow concentration of reactive thiolate anion.[1]
6.5 - 7.5Optimal Thiol-Maleimide Conjugation Highly chemoselective for thiols.[1][3][11]
> 7.5Increased Maleimide Hydrolysis & Amine ReactivityRisk of reagent inactivation and non-specific labeling of amines (e.g., lysine).[1][3]
8.0 - 9.2Post-Conjugation HydrolysisIntentionally used to stabilize the thiosuccinimide linkage after purification.[12][14]

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Protein

This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2-7.5).[11][15]

    • To reduce disulfide bonds, add a 10-fold molar excess of TCEP.[17]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Maleimide Reagent Preparation:

    • Allow the vial of solid maleimide reagent to warm to room temperature before opening.[12]

    • Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[2]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[11]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[11]

  • Purification:

    • Remove excess, unreacted maleimide reagent and byproducts using size exclusion chromatography (e.g., Sephadex), dialysis, or ultrafiltration.[15][17]

Protocol 2: Post-Conjugation Hydrolysis for Stabilization

This protocol is performed after the purification of the maleimide-protein conjugate to enhance its stability.

  • Buffer Exchange:

    • Exchange the buffer of the purified conjugate to a buffer with a slightly alkaline pH, such as borate or phosphate buffer at pH 8.5-9.0.

  • Hydrolysis Incubation:

    • Incubate the conjugate solution at room temperature or 37°C. The time required for complete hydrolysis can range from a few hours to overnight, depending on the specific maleimide structure and temperature.[14][16] Monitor the reaction progress using mass spectrometry if possible.

  • Final Formulation:

    • Once hydrolysis is complete, exchange the buffer back to a storage buffer at a physiological pH (e.g., PBS, pH 7.4).

Visualizations

Maleimide_Degradation_Pathways Maleimide Maleimide Reagent Maleamic_Acid Maleamic Acid (Inactive) Maleimide->Maleamic_Acid Hydrolysis (pH > 7.5) Thioether Thiosuccinimide Conjugate Thiol_Exchange Thiol Exchange Product Thioether->Thiol_Exchange Retro-Michael Reaction Hydrolyzed_Conjugate Hydrolyzed Conjugate (Stable) Thioether->Hydrolyzed_Conjugate Stabilizing Hydrolysis

Caption: Key degradation and stabilization pathways for maleimide compounds.

Thiol_Maleimide_Workflow start Start: Protein with Disulfide Bonds reduction 1. Reduce Disulfides (e.g., TCEP) start->reduction conjugation 2. Add Maleimide Reagent (pH 6.5-7.5) reduction->conjugation purification 3. Purify Conjugate conjugation->purification stabilization 4. Optional: Post-Conjugation Hydrolysis (pH 8.0-9.2) purification->stabilization end End: Stable Protein Conjugate purification->end (If hydrolysis is not needed) stabilization->end

Caption: Recommended experimental workflow for stable maleimide conjugation.

pH_Optimization_Logic ph_check What is the reaction pH? low_ph < 6.5 ph_check->low_ph Low optimal_ph 6.5 - 7.5 ph_check->optimal_ph Optimal high_ph > 7.5 ph_check->high_ph High result_low Result: Slow Reaction Rate low_ph->result_low result_optimal Result: Optimal Conjugation optimal_ph->result_optimal result_high Result: Reagent Hydrolysis & Side Reactions high_ph->result_high

Caption: Logic diagram for pH selection in maleimide conjugation reactions.

References

Technical Support Center: Optimization of Cell-Based Cytotoxicity Assays for Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with pyrrole compounds in cell-based cytotoxicity assays.

I. Frequently Asked Questions (FAQs)

Q1: Why do pyrrole compounds pose challenges in standard cytotoxicity assays?

A1: Pyrrole compounds can present several challenges due to their unique chemical properties. These include poor solubility in aqueous culture media, potential instability, and a tendency to interfere with common assay reagents.[1][2] For instance, some porphyrin-related compounds, which contain pyrrole subunits, can act as photosensitizers and cause the degradation of MTT formazan under light, leading to artifacts.[3] Additionally, their inherent color or redox properties can interfere with colorimetric or fluorometric readouts.[4][5]

Q2: Which cytotoxicity assay is best for pyrrole compounds?

A2: The "best" assay depends on the specific compound's properties and the experimental question.

  • Metabolic Assays (MTT, MTS, AlamarBlue): These are common but are susceptible to interference.[3][4][5] MTT assays, for example, are widely used for pyrrole derivatives, but require careful controls for compound interference.[6][7][8] The AlamarBlue (resazurin) assay is another option, and a modified protocol involving the removal of the compound before adding the reagent can minimize interference.[4][9]

  • Membrane Integrity Assays (LDH Release): The Lactate Dehydrogenase (LDH) assay is a valuable alternative as it measures a direct marker of cell lysis and is less prone to interference from colored or redox-active compounds.[10] It quantifies the stable cytosolic enzyme LDH released from damaged cells.[10]

Q3: How do I address the poor solubility of my pyrrole compound?

A3: Poor solubility is a common hurdle.[1][2] Start by dissolving the compound in a suitable organic solvent like DMSO to create a high-concentration stock solution. Subsequently, dilute this stock in the cell culture medium to the final working concentration, ensuring the final solvent concentration is non-toxic to the cells (typically ≤0.5% DMSO). It's crucial to visually inspect for any precipitation after dilution.

Q4: What are the key controls to include when testing pyrrole compounds?

A4: To ensure data accuracy, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrrole compound.[11]

  • No-Cell Control (Medium Background): Wells containing only culture medium and the assay reagent. This helps to subtract the background absorbance/fluorescence of the medium.[10][12][13]

  • Compound Interference Control: Wells containing the pyrrole compound in culture medium (without cells) plus the assay reagent. This is critical for identifying if the compound directly reacts with the assay dye (e.g., reduces MTT or resazurin).[14]

  • Positive Control (Maximum Lysis): Cells treated with a known cytotoxic agent or a lysis buffer to define 100% cytotoxicity.[12][15]

II. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue Possible Cause Troubleshooting Steps
High background signal in no-cell control wells 1. Compound interferes with the assay reagent.[4][14] 2. Contaminated media or reagents.[16]1. Run a compound interference control (compound + media + reagent, no cells). If the signal is high, the compound is reacting with the reagent. Consider switching to a different assay (e.g., from MTT to LDH). 2. Use fresh, sterile media and reagents.
Inconsistent results between replicate wells 1. Uneven cell seeding.[17] 2. Compound precipitation due to poor solubility.[1][18] 3. Incomplete dissolution of formazan crystals (MTT assay).[19]1. Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting.[17] 2. Visually inspect wells for precipitate after adding the compound. If present, reconsider the solvent or lower the final compound concentration. 3. Ensure formazan crystals are fully dissolved by vigorous pipetting or shaking before reading the plate.[13][20]
Unexpected increase in viability at high compound concentrations 1. Compound is colored and absorbs at the same wavelength as the assay readout. 2. Compound directly reduces the assay substrate (e.g., MTT, resazurin), mimicking metabolic activity.[4][5]1. Measure the absorbance of the compound in the medium at the assay wavelength. Subtract this value from the experimental readings. 2. Confirm this with the compound interference control. If interference is confirmed, a modified protocol where the compound is washed out before adding the reagent may be necessary, or switch to an alternative assay like LDH.[4][9]
Cell morphology changes in vehicle control wells 1. Solvent (e.g., DMSO) concentration is too high and is causing toxicity.1. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Typically, this is below 0.5%.
Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in cytotoxicity assays with pyrrole compounds.

G cluster_start Start cluster_check Initial Checks cluster_analysis Problem Analysis cluster_solution Solutions Start Inconsistent or Unexpected Results CheckControls Review Controls: - Vehicle - No-Cell - Compound Interference Start->CheckControls CheckPrecipitate Inspect Wells for Compound Precipitation Start->CheckPrecipitate HighBackground High Signal in Compound Control? CheckControls->HighBackground Analyze InconsistentReps Inconsistent Replicates? CheckControls->InconsistentReps Analyze PrecipitateFound Precipitate Observed? CheckPrecipitate->PrecipitateFound Analyze HighBackground->InconsistentReps No SwitchAssay Switch Assay Type (e.g., to LDH) or Use Washout Protocol HighBackground->SwitchAssay Yes PrecipitateFound->HighBackground No OptimizeSolvent Optimize Solvent System or Lower Concentration PrecipitateFound->OptimizeSolvent Yes RefineTechnique Refine Seeding Technique & Ensure Homogenous Suspension InconsistentReps->RefineTechnique Yes

Caption: Troubleshooting decision tree for pyrrole compound cytotoxicity assays.

III. Quantitative Data Summary

The following tables provide general guidelines for optimizing assay parameters. Specific values should be empirically determined for each cell line and pyrrole compound.

Table 1: Recommended Solvent & Seeding Densities

ParameterRecommendationRationale
Primary Solvent DMSOEffective for most hydrophobic pyrrole compounds.
Final Solvent Conc. < 0.5% (v/v) To avoid solvent-induced cytotoxicity. This must be validated for each cell line.
Cell Seeding Density 5x10³ - 5x10⁴ cells/wellDensity should be optimized to ensure cells are in the logarithmic growth phase and the assay signal is within the linear range.[15][21]

Table 2: Comparison of Common Cytotoxicity Assays for Pyrrole Compounds

AssayPrincipleAdvantagesPotential Issues with Pyrroles
MTT / MTS Metabolic reduction of tetrazolium salt by mitochondrial dehydrogenases.[13][22]Well-established, cost-effective.Interference from colored compounds; direct reduction of MTT by the compound; photosensitivity.[3][5]
AlamarBlue (Resazurin) Reduction of resazurin to fluorescent resorufin by metabolically active cells.[4]Non-destructive, higher sensitivity than MTT.[16]Interference from compounds that alter cellular redox state or directly reduce resazurin.[4][14]
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes.[10]Measures cytotoxicity directly; less prone to interference from colored or redox-active compounds.Signal depends on the timing of membrane rupture; may not detect cytostatic effects.

IV. Experimental Protocols

Modified MTT Assay Protocol for Pyrrole Compounds

This protocol is adapted to minimize interference and is based on standard procedures.[13][20]

Materials:

  • Pyrrole compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Cell culture medium, serum, and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).[11]

  • Compound Treatment: Prepare serial dilutions of the pyrrole compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%. Replace the old medium with 100 µL of the compound dilutions. Include vehicle and no-cell controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[22]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. Protect from light. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570-590 nm using a microplate reader.[13][22][23]

LDH Cytotoxicity Assay Protocol

This protocol measures membrane integrity and is a robust alternative to metabolic assays.[12]

Materials:

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, setting up the same plate layout including controls. Crucially, include a "Maximum LDH Release" control by adding Lysis Buffer (from the kit) to a set of wells 1 hour before the end of the incubation period.[15]

  • Supernatant Collection: At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes to pellet cells.[15]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[12][15]

  • Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12][15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)

V. Signaling Pathways & Workflows

Intrinsic Apoptosis Pathway

Many cytotoxic pyrrole compounds induce cell death via the intrinsic (mitochondrial) apoptosis pathway.[6][24] This involves the activation of a cascade of caspase enzymes.[24][25][26]

G Pyrrole Cytotoxic Pyrrole Compound Mito Mitochondrial Stress Pyrrole->Mito Bax Bax / Bak Activation Mito->Bax Bcl2 Bcl-2 / Bcl-xL Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis p1 Prepare Compound Stock (e.g., in DMSO) e1 Treat Cells with Serial Dilutions p1->e1 p2 Culture & Seed Cells in 96-well Plate p2->e1 e2 Incubate for Desired Duration (24-72h) e1->e2 a1 Perform Cytotoxicity Assay (e.g., MTT or LDH) e2->a1 an1 Read Absorbance/ Fluorescence a1->an1 an2 Calculate % Viability and Determine IC50 an1->an2

References

Addressing reproducibility issues in high-throughput screening of pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput screening (HTS) of pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common reproducibility issues and provide robust troubleshooting guidance for your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions related to HTS of pyrrole derivatives, covering topics from assay development to data interpretation.

General HTS Questions

Q1: What are the primary sources of variability and poor reproducibility in high-throughput screening?

A1: Reproducibility in HTS can be affected by a multitude of factors which can be broadly categorized as technical, biological, or compound-specific. Technical variability often arises from inconsistencies in liquid handling, temperature fluctuations across microplates (edge effects), and instrument variability.[1] Biological variability can be due to differences in cell passage number, cell seeding density, and reagent stability.[2] Compound-specific issues, which are particularly relevant for pyrrole derivatives, include poor solubility, aggregation, and interference with assay detection methods.[3]

Q2: How do I assess the quality and robustness of my HTS assay?

A2: The Z'-factor (Z-prime factor) is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[4][5] It measures the separation between the distributions of positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[6]

Q3: What is the acceptable final concentration of DMSO in cell-based assays, and how can it affect my results?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for compound libraries, but it can have biological effects on cells. Generally, a final concentration of less than 0.5% is recommended for most cell-based assays, with concentrations below 0.1% being ideal for sensitive cell lines.[7][8] Higher concentrations can lead to cytotoxicity, altered gene expression, and changes in membrane permeability, all of which can confound results.[9][10] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.[8]

Compound-Specific Issues for Pyrrole Derivatives

Q4: Can pyrrole derivatives interfere with fluorescence-based assays?

A4: Yes, like many aromatic heterocyclic compounds, pyrrole derivatives have the potential to interfere with fluorescence-based assays. This can occur through autofluorescence, where the compound itself emits light at the detection wavelength, or through fluorescence quenching, where the compound absorbs the emitted light from the assay's fluorophore.[11] Some pyrrole derivatives have been specifically designed for their aggregation-induced emission (AIE) properties, which means they become fluorescent upon aggregation.[12][13] This can lead to false-positive signals.

Q5: What are Pan-Assay Interference Compounds (PAINS), and are pyrrole derivatives susceptible?

A5: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to show activity in numerous HTS assays through non-specific mechanisms, leading to a high rate of false positives.[14][15] While not all compounds containing these substructures are problematic, they warrant careful follow-up. Certain substructures that can be part of larger pyrrole-containing molecules have been identified as PAINS.[16][17] It is advisable to screen your pyrrole library against known PAINS filters.

Q6: My pyrrole derivative shows good activity, but the results are not reproducible. What could be the cause?

A6: Poor reproducibility with an otherwise active compound can stem from several issues. One common cause is compound aggregation in aqueous assay buffers.[18] Aggregates can non-specifically inhibit enzymes or interfere with assay signals. Another possibility is poor solubility, where the compound precipitates out of solution at the tested concentration.[19] It is also important to consider the stability of the compound in the assay buffer over the course of the experiment.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your HTS experiments with pyrrole derivatives.

Assay-Specific Troubleshooting
Cell-Based Assays (e.g., MTT, Cell Viability)
Issue Possible Causes Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, edge effects due to evaporation, pipetting errors, compound precipitation.[20]1. Ensure a homogenous cell suspension before and during plating.2. To mitigate edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS or media.[2]3. Verify the accuracy and precision of multichannel pipettes and automated liquid handlers.4. Visually inspect plates for compound precipitation after addition.
Low Z'-factor (<0.5) Suboptimal cell density, insufficient incubation time, low signal-to-background ratio, reagent instability.[4][5]1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay.2. Perform a time-course experiment to determine the optimal incubation time with the compound and assay reagents.3. Ensure reagents are properly stored and within their expiration dates.
Unexpected cytotoxicity in vehicle controls DMSO concentration is too high for the cell line.[7][8]1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration (e.g., <10% effect on viability).2. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.[21]
Biochemical Assays (e.g., Fluorescence Polarization, Enzyme Inhibition)
Issue Possible Causes Troubleshooting Steps
High background fluorescence Autofluorescence of the pyrrole derivative, contaminated reagents or microplates.[11]1. Run a control plate with your compound library in assay buffer without the fluorescent probe to measure compound autofluorescence.2. If autofluorescence is an issue, consider using a red-shifted fluorophore or a different assay technology.3. Ensure all buffers are freshly prepared and use high-quality microplates.
Low signal-to-background ratio Suboptimal concentration of fluorescent probe or protein, quenching by the pyrrole derivative.1. Optimize the concentrations of the fluorescently labeled ligand and the protein to maximize the assay window.2. Test for quenching by incubating the pyrrole derivative with the fluorescent probe in the absence of the protein target.
Irreproducible IC50 values Compound aggregation, covalent modification of the target protein, assay timing in kinetic reads.[22]1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.2. Perform counter-screens and check for time-dependent inhibition to identify potential covalent modifiers.3. For kinetic assays, ensure that reads are taken within the linear range of the reaction.[22]

Quantitative Data Summary

The following tables summarize key quantitative parameters for robust HTS assay development.

Table 1: Recommended HTS Assay Quality Parameters
Parameter Acceptable Range Excellent Notes
Z'-Factor 0 < Z' < 0.50.5 ≤ Z' < 1.0A Z'-factor < 0 indicates that the signals from positive and negative controls are overlapping, making the assay unsuitable for screening.[6][23]
Coefficient of Variation (%CV) < 20%< 10%Calculated for both positive and negative controls. High %CV can indicate pipetting inaccuracies or plate effects.[2]
Signal-to-Background (S/B) Ratio > 2> 10Highly assay-dependent. A higher S/B ratio generally leads to a more robust assay.
Signal-to-Noise (S/N) Ratio > 3> 10Takes into account the standard deviation of the background, providing a measure of signal significance.
Table 2: DMSO Concentration Effects on Cell Viability
DMSO Concentration General Effect on Cell Lines Recommendation
< 0.1%Generally considered safe with minimal effects.[8]Recommended for sensitive or primary cells and long-term exposure studies.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.[8][21]A common range for many in vitro assays, but validation for your specific cell line is required.
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[8]Short-term exposure may be possible for some robust lines, but this range should be avoided if possible.
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.[7][9]Not recommended for most cell-based assays.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure consistency and reproducibility.

MTT Cell Viability Assay Protocol (384-well format)
  • Cell Seeding: Seed adherent cells in a 384-well clear-bottom plate at a pre-optimized density (e.g., 1,000-10,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 40 nL of pyrrole derivative compounds from a DMSO stock plate using an acoustic liquid handler to achieve the desired final concentration. Also, add DMSO to control wells for a consistent final DMSO concentration across the plate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 50 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[24]

Fluorescence Polarization (FP) Binding Assay Protocol
  • Reagent Preparation: Prepare assay buffer, fluorescently labeled ligand (tracer), and protein stock solutions.

  • Compound Dispensing: Dispense 50 nL of pyrrole derivatives in DMSO and controls into a black, low-volume 384-well plate.

  • Protein Addition: Add 10 µL of the protein solution to each well and incubate for a pre-determined time to allow for compound-protein interaction.

  • Tracer Addition: Add 10 µL of the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (this should be optimized during assay development).

  • Readout: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to HTS and the study of pyrrole derivatives.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_followup Hit Follow-up assay_dev Assay Development & Optimization plate_prep Microplate & Reagent Preparation assay_dev->plate_prep lib_prep Compound Library Preparation plate_prep->lib_prep automation Automated Liquid Handling lib_prep->automation incubation Incubation automation->incubation readout Signal Detection incubation->readout qc Quality Control (Z'-factor) readout->qc hit_id Hit Identification qc->hit_id dose_resp Dose-Response & IC50 hit_id->dose_resp confirmation Hit Confirmation dose_resp->confirmation secondary Secondary Assays confirmation->secondary pains PAINS & Artifact Analysis secondary->pains

A high-level overview of a typical HTS workflow.

Troubleshooting_Logic start Poor Reproducibility (High %CV or Low Z') check_assay Is the issue assay-wide or compound-specific? start->check_assay assay_wide Assay-Wide Issue check_assay->assay_wide Assay-Wide compound_specific Compound-Specific Issue check_assay->compound_specific Compound-Specific check_controls Review Control Wells (Z', S/B, %CV) assay_wide->check_controls check_plates Inspect Plate Maps (Edge effects, gradients) assay_wide->check_plates check_reagents Verify Reagent Prep & Stability assay_wide->check_reagents check_solubility Check Solubility & Precipitation compound_specific->check_solubility check_pains Run PAINS Filters compound_specific->check_pains check_interference Test for Assay Interference (fluorescence) compound_specific->check_interference

A logical workflow for troubleshooting reproducibility issues.
Signaling Pathway Diagrams

Pyrrole derivatives are being investigated as modulators of various signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for interpreting HTS results.

Hedgehog_Pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits nucleus Nucleus GLI->nucleus Translocates target_genes Target Gene Expression nucleus->target_genes Activates

Simplified diagram of the Hedgehog signaling pathway.

TGF_Beta_Pathway TGF-β Signaling Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex SMAD_complex SMAD2/3-SMAD4 Complex nucleus Nucleus SMAD_complex->nucleus Translocates target_genes Target Gene Expression nucleus->target_genes Regulates

Simplified diagram of the canonical TGF-β/SMAD pathway.

Src_Kinase_Pathway Src Kinase Signaling cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates Integrin Integrin Receptor FAK FAK Integrin->FAK Activates Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Activates Migration Migration/ Invasion FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival

Key signaling cascades downstream of Src kinase activation.

References

Technical Support Center: Minimizing Furan Byproducts in Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize furan byproduct formation during Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Paal-Knorr synthesis of pyrroles, and why does it form?

A1: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] Furan formation occurs through a competing reaction pathway where the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration in the absence of a sufficient amine nucleophile.[1][2]

Q2: Under what conditions is furan byproduct formation most favorable?

A2: Furan byproduct formation is most favorable under strongly acidic conditions, typically at a pH below 3.[1][3] The use of amine/ammonium hydrochloride salts can also lead to furans as the main products.[3] Harsh reaction conditions, such as high temperatures and prolonged reaction times in the presence of strong acids, can also promote the degradation of starting materials and the desired pyrrole product, sometimes leading to tar formation.[1]

Q3: How can I minimize furan byproduct formation?

A3: To minimize furan formation, it is crucial to control the reaction conditions. Key strategies include:

  • pH Control: Maintain a neutral or weakly acidic environment (pH > 3).[1] Using a weak acid like acetic acid can accelerate the reaction without significantly promoting furan formation.[2][3]

  • Use of Excess Amine: Employing an excess of the primary amine helps to ensure that the reaction with the dicarbonyl compound is favored over the intramolecular cyclization that leads to the furan.[1]

  • Milder Catalysts: Switching from strong Brønsted acids (e.g., H₂SO₄) to milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or other catalysts like iodine can promote pyrrole formation under less aggressive conditions.[4]

Q4: Can microwave-assisted synthesis help in reducing furan byproducts?

A4: Yes, microwave-assisted synthesis can be highly effective in reducing furan byproducts. The rapid heating and shorter reaction times associated with microwave irradiation can minimize the degradation of starting materials and products, often leading to higher yields of the desired pyrrole.[5][6][7][8][9]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your Paal-Knorr synthesis experiments.

Issue 1: Significant Furan Byproduct Detected
Symptom Possible Cause Recommended Solution
A significant peak corresponding to the furan byproduct is observed in the crude reaction mixture (e.g., by GC-MS or NMR).Reaction conditions are too acidic (pH < 3).Buffer the reaction mixture or switch to a weaker acid catalyst (e.g., acetic acid). For acid-sensitive substrates, consider running the reaction under neutral conditions.
Insufficient amount of amine nucleophile.Increase the stoichiometry of the primary amine (e.g., to 1.5-2.0 equivalents).
High reaction temperature favoring the dehydration pathway to the furan.Lower the reaction temperature and monitor the reaction progress closely. Consider using microwave irradiation for better temperature control and shorter reaction times.
Issue 2: Low Yield of Pyrrole and Formation of Tarry Material
Symptom Possible Cause Recommended Solution
The crude product is a dark, tarry material that is difficult to purify, resulting in a low isolated yield of the desired pyrrole.Polymerization of the starting materials or the pyrrole product.Lower the reaction temperature.
Excessively high concentration of a strong acid catalyst.Reduce the catalyst loading or switch to a milder catalyst (e.g., a Lewis acid or iodine).
Prolonged heating leading to degradation.Monitor the reaction by TLC and work it up as soon as the starting material is consumed. Microwave-assisted synthesis can significantly reduce the reaction time.
Issue 3: Slow or Incomplete Reaction
Symptom Possible Cause Recommended Solution
A significant amount of unreacted 1,4-dicarbonyl compound remains even after an extended reaction time.Poorly reactive starting materials (e.g., sterically hindered dicarbonyl or amine with electron-withdrawing groups).Moderately increase the reaction temperature or switch to a higher-boiling solvent.
Insufficient catalysis.A modest increase in the catalyst loading may improve the rate. However, be cautious as this can also increase the risk of byproduct formation.
Inappropriate choice of catalyst.For less reactive substrates, a stronger dehydrating agent or a more active Lewis acid catalyst might be necessary.

Data Presentation: Catalyst Performance in Paal-Knorr Pyrrole Synthesis

The choice of catalyst can significantly impact the yield of the desired pyrrole. The following tables summarize quantitative data from the literature, showcasing the performance of different catalysts.

Table 1: Comparison of Various Catalysts for the Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole [10]

CatalystYield (%)
Trifluoroacetic acid92
p-Toluenesulfonic acid80
Sulfamic acid60
Iodine40
Sulfuric acid40

Table 2: Comparison of Efficiency of Zirconium and Other Catalysts in Pyrrole Synthesis [11]

CatalystTime (min)Yield (%)
ZrOCl₂·8H₂O597
Zr(KPO₄)₂12078
Bi(NO₃)₃·5H₂O60095
TSA6084
Sc(OTf)₃3091

Experimental Protocols

Protocol 1: Conventional Heating with a Brønsted Acid Catalyst

This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole using hydrochloric acid as a catalyst.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis

This protocol describes a general procedure for the microwave-assisted Paal-Knorr synthesis of substituted pyrroles.[5][6][7][8][9]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizations

Paal_Knorr_Pathways cluster_pyrrole Pyrrole Synthesis Pathway cluster_furan Furan Byproduct Pathway Dicarbonyl1 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl1->Hemiaminal Nucleophilic attack Amine Primary Amine (R-NH2) Amine->Hemiaminal CyclicHemiaminal Cyclic Hemiaminal Hemiaminal->CyclicHemiaminal Intramolecular cyclization Pyrrole Pyrrole CyclicHemiaminal->Pyrrole -2 H2O Dicarbonyl2 1,4-Dicarbonyl ProtonatedDicarbonyl Protonated Carbonyl Dicarbonyl2->ProtonatedDicarbonyl H+ (Acid Catalyst) Enol Enol Intermediate Dicarbonyl2->Enol Tautomerization CyclicHemiacetal Cyclic Hemiacetal ProtonatedDicarbonyl->CyclicHemiacetal Intramolecular cyclization Enol->CyclicHemiacetal Furan Furan Byproduct CyclicHemiacetal->Furan -H2O

Caption: Competing pathways in the Paal-Knorr synthesis leading to either the desired pyrrole or the furan byproduct.

Troubleshooting_Workflow cluster_furan_solutions Furan Byproduct Solutions cluster_low_yield_solutions Low Yield Solutions cluster_incomplete_solutions Incomplete Reaction Solutions Start Paal-Knorr Synthesis Experiment CheckProduct Analyze Crude Product: Significant Furan Byproduct? Start->CheckProduct LowYield Low Yield or Tarry Mixture? CheckProduct->LowYield No DecreaseAcidity Decrease Acidity (pH > 3) CheckProduct->DecreaseAcidity Yes IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction No LowerTemp Lower Temperature LowYield->LowerTemp Yes Success Successful Pyrrole Synthesis IncompleteReaction->Success No IncreaseTemp Increase Temperature Moderately IncompleteReaction->IncreaseTemp Yes ExcessAmine Use Excess Amine DecreaseAcidity->ExcessAmine MilderCatalyst Use Milder Catalyst ExcessAmine->MilderCatalyst MilderCatalyst->Start ReduceCatalyst Reduce Catalyst Loading LowerTemp->ReduceCatalyst ShorterTime Shorter Reaction Time (Microwave) ReduceCatalyst->ShorterTime ShorterTime->Start IncreaseCatalyst Increase Catalyst Loading IncreaseTemp->IncreaseCatalyst ChangeCatalyst Change Catalyst/Dehydrating Agent IncreaseCatalyst->ChangeCatalyst ChangeCatalyst->Start

References

Validation & Comparative

Comparative Analysis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione and Structurally Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione is not extensively available in publicly accessible literature. This guide provides a comparative analysis based on the known anticancer properties of its core chemical scaffolds: the N-substituted pyrrole-2,5-dione (maleimide) ring and compounds containing the methoxyphenyl moiety. This information is intended to highlight the potential of this chemical class and guide future research.

Introduction

The pyrrole-2,5-dione scaffold, also known as the maleimide group, is a prominent feature in a variety of biologically active compounds, including those with potent anticancer properties. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like the thiol groups in cysteine residues of proteins, underpins many of its biological effects. N-substitution on the maleimide ring allows for the modulation of its physicochemical and pharmacological properties. The inclusion of a (4-methoxyphenyl)methyl group introduces a structural motif present in numerous known anticancer agents, which can influence target binding and cellular uptake. This guide compares the cytotoxic potential and mechanistic aspects of compounds featuring these scaffolds with established anticancer drugs.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro anticancer activity (IC50 values) of various N-substituted pyrrole-2,5-dione derivatives and standard chemotherapeutic agents against a panel of human cancer cell lines. This data provides a benchmark for the potential efficacy of novel compounds within this class.

Compound/DrugCore StructureN-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Compound 1H-pyrrole-2,5-dione-(CH₂)-(4-methoxyphenyl)---
Related Pyrrole Derivative 1 3,4-dimethylpyrrole-2,5-dione-CH₂-(4-chlorophenyl)SW620 (Colon)>100[1]
Related Pyrrole Derivative 2 3,4-dimethylpyrrole-2,5-dione-CH₂-(4-methoxyphenyl)SW620 (Colon)>100[1]
Related Pyrrole Derivative 3 Bis-indole maleimideVariedHCT116 (Colon)0.6 - 1.6[2]
Related Pyrrole Derivative 4 Bis-indole maleimideVariedRPMI 8226 (Multiple Myeloma)0.6 - 1.6[2]
Related Pyrrole Derivative 5 Bis-indole maleimideVariedNCI-H929 (Multiple Myeloma)0.6 - 1.6[2]
Related Pyrrole Derivative 6 3-aroyl-1,4-diarylpyrroleVariedSolid Tumors & Hematological MalignanciesNanomolar range[3]
Flavopiridol Flavonoid-HCT116 (Colon)1.4 - 2.7[2]
Gemcitabine Pyrimidine analog-HCT116 (Colon)2.4 - 3.4[2]
Doxorubicin Anthracycline-PC-3 (Prostate)2.20 ± 0.02[4]
Doxorubicin AnthracyclineSKOV3 (Ovarian)2.20 ± 0.02[4]
Doxorubicin AnthracyclineLS174T (Colorectal)2.20 ± 0.02[4]

Signaling Pathways and Mechanisms of Action

N-substituted pyrrole-2,5-dione derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases. The (4-methoxyphenyl)methyl group is also found in compounds that target key signaling pathways in cancer.

Apoptosis Induction

Many cytotoxic agents, including those with a pyrrole-2,5-dione core, trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Pyrrole_Dione 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione (Hypothetical) Bax Bax/Bak Activation Pyrrole_Dione->Bax Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Pyrrole_Dione->Bcl2 Inhibition CytoC Cytochrome c Release Bax->CytoC Promotes Bcl2->CytoC Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Apoptosome Apoptosome Formation Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Apoptosome->Casp37 Activates PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis kinase_inhibition_pathway cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt Pyrrole_Dione 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione (Hypothetical) Pyrrole_Dione->EGFR Inhibits Pyrrole_Dione->VEGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation mtt_workflow A Seed Cells (96-well plate) B Add Test Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G

References

A Comparative Study of N-Substituted Maleimides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-substituted maleimides as inhibitors of key enzymes implicated in various disease states. The objective is to offer a comprehensive resource for researchers in drug discovery and chemical biology, detailing the structure-activity relationships (SAR), inhibitory potencies, and experimental methodologies for evaluating these compounds. N-substituted maleimides represent a versatile class of compounds, often acting as irreversible inhibitors by forming covalent bonds with cysteine residues in the active sites of their target enzymes. This guide focuses on their activity against Monoglyceride Lipase (MGL), Glycogen Synthase Kinase-3β (GSK-3β), and Prostaglandin Endoperoxide Synthases (PGHS/COX).

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of N-substituted maleimides is highly dependent on the nature of the substituent on the maleimide nitrogen. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various N-substituted maleimide derivatives against MGL, GSK-3β, and PGHS.

Monoglyceride Lipase (MGL) Inhibition

N-substituted maleimides have been identified as potent and selective inhibitors of MGL, an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of neurological and inflammatory disorders. The following data is adapted from a study that systematically investigated the SAR of N-substituted maleimides as MGL inhibitors.

CompoundN-SubstituentIC50 (µM) for MGL
1 Phenyl> 100
2 4-Methylphenyl14.10
3 4-Ethylphenyl2.82
4 4-Propylphenyl2.55
5 4-Heptylphenyl2.12
6 2-Methylphenyl2.00
7 2-Ethylphenyl2.04
8 4-Hydroxyphenyl12.9
9 4-Methoxyphenyl6.92
10 4-Fluorophenyl5.18
11 4-Chlorophenyl7.24
12 4-Bromophenyl4.37
13 3-Iodophenyl2.24
14 Biphenyl-4-ylmethyl0.79

Data sourced from a study on N-substituted maleimide derivatives as selective MGL inhibitors.[4]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that is a key regulator in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and type 2 diabetes. Several N-substituted maleimides, particularly bisindolylmaleimides, have been developed as potent GSK-3β inhibitors.

CompoundN-Substituent and Core StructureIC50 (nM) for GSK-3β
15 Benzofuran-3-yl-(5-bromo-1H-indol-3-yl)maleimide21
16 Benzofuran-3-yl-(5-fluoro-1H-indol-3-yl)maleimide5
17 Benzofuran-3-yl-(1H-indol-3-yl)maleimide20
18 Diazepinoindole analog4-12
19 Diazepinoindole with amide extension0.013

Data compiled from studies on maleimide-based GSK-3β inhibitors.

Prostaglandin Endoperoxide Synthase (PGHS/COX) Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of N-substituted maleimides and for in vitro enzyme inhibition assays.

Synthesis of N-Substituted Maleimides

A general and robust two-step procedure is commonly employed for the synthesis of N-substituted maleimides.

Step 1: Formation of the Maleamic Acid Intermediate

  • Dissolve maleic anhydride (1 equivalent) in a suitable solvent, such as diethyl ether or acetone, in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve the desired primary amine (1 equivalent) in the same solvent.

  • Slowly add the amine solution to the maleic anhydride solution at room temperature.

  • A precipitate of the N-substituted maleamic acid will typically form. Stir the reaction mixture for 1-2 hours at room temperature.

  • Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

  • Dry the N-substituted maleamic acid in a vacuum oven.

Step 2: Cyclodehydration to the N-Substituted Maleimide

  • In a round-bottom flask, create a slurry of the dried N-substituted maleamic acid (1 equivalent) and anhydrous sodium acetate (0.2-0.5 equivalents) in acetic anhydride (5-10 equivalents).

  • Heat the mixture with stirring to 60-90°C for 30-60 minutes. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the N-substituted maleimide.

  • Stir the suspension vigorously for a few minutes to hydrolyze any remaining acetic anhydride.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or petroleum ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, cyclohexane) to obtain the pure N-substituted maleimide.

In Vitro Enzyme Inhibition Assays

Monoglyceride Lipase (MGL) Inhibition Assay

This protocol is based on a colorimetric assay using 4-nitrophenyl acetate (4-NPA) as a substrate.

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

    • MGL Enzyme Solution: Prepare a working solution of recombinant human MGL in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate in ethanol. Dilute with assay buffer to the desired final concentration (e.g., 236 µM).

    • Inhibitor Solutions: Prepare a stock solution of the N-substituted maleimide in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of the MGL enzyme solution to the appropriate wells.

    • Add 10 µL of the inhibitor solution (or vehicle control - DMSO) to the wells and pre-incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 405-415 nm using a microplate reader in kinetic mode for 10-15 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Kinase Assay Buffer: Prepare a buffer suitable for GSK-3β activity (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • GSK-3β Enzyme Solution: Dilute recombinant human GSK-3β in kinase assay buffer to a final concentration that gives a robust signal.

    • Substrate Solution: Prepare a solution of a specific GSK-3β substrate peptide (e.g., a phosphopeptide) in kinase assay buffer.

    • ATP Solution: Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km for ATP.

    • Inhibitor Solutions: Prepare serial dilutions of the N-substituted maleimide in kinase assay buffer with a constant final concentration of DMSO (e.g., 1%).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the inhibitor solution or vehicle control to the wells.

    • Add 2 µL of the GSK-3β enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition based on the luminescence signal relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Prostaglandin Endoperoxide Synthase (PGHS/COX) Inhibition Assay

This protocol outlines a general method for measuring COX activity by monitoring the peroxidase activity of the enzyme.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA.

    • Heme Cofactor: Prepare a stock solution of hemin in a suitable solvent.

    • COX Enzyme Solution: Use purified ovine or recombinant human COX-1 or COX-2. Reconstitute the enzyme with assay buffer containing the heme cofactor.

    • Substrate/Chromogen Solution: Prepare a solution of arachidonic acid (the substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (the chromogen) in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the N-substituted maleimide in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and the COX enzyme solution to the wells.

    • Add the inhibitor solution or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate/chromogen solution.

    • Measure the absorbance at 590 nm in kinetic mode for 5-10 minutes. The rate of TMPD oxidation is proportional to the peroxidase activity.

  • Data Analysis:

    • Determine the initial rate of reaction for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the target enzymes are involved.

MGL_Signaling_Pathway PL Phospholipids DAGL DAGL PL->DAGL PLC DAG DAG DAGL->DAG MGL_mem MGL AA Arachidonic Acid MGL_mem->AA Glycerol Glycerol MGL_mem->Glycerol CB1R CB1/CB2 Receptors Downstream Signaling\n(e.g., ↓cAMP, ↑MAPK) Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->Downstream Signaling\n(e.g., ↓cAMP, ↑MAPK) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL TwoAG->MGL_mem Hydrolysis TwoAG->CB1R Activates COX COX Enzymes AA->COX PGs Prostaglandins Inflammatory Response Inflammatory Response PGs->Inflammatory Response COX->PGs PGHS_Signaling_Pathway MembranePL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePL->PLA2 Stimulus (e.g., Injury) AA Arachidonic Acid PLA2->AA PGHS PGHS (COX-1/COX-2) AA->PGHS Cyclooxygenase Activity PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGI2 PGI2 (Prostacyclin) PGH2->PGI2 PGI Synthase TXA2 TXA2 (Thromboxane) PGH2->TXA2 TXA Synthase PGE2 PGE2 PGH2->PGE2 PGE Synthase PGD2 PGD2 PGH2->PGD2 PGD Synthase PGF2a PGF2α PGH2->PGF2a PGF Synthase PhysiologicalEffects Physiological & Pathological Effects (Inflammation, Pain, Fever, Platelet Aggregation) PGI2->PhysiologicalEffects TXA2->PhysiologicalEffects PGE2->PhysiologicalEffects PGD2->PhysiologicalEffects PGF2a->PhysiologicalEffects Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration Start1 Dissolve Maleic Anhydride and Primary Amine in Solvent React1 Mix and Stir at Room Temperature Start1->React1 Filter1 Filter and Wash Precipitate React1->Filter1 Dry1 Dry Maleamic Acid Filter1->Dry1 Start2 Slurry Maleamic Acid with Sodium Acetate in Acetic Anhydride Dry1->Start2 React2 Heat and Stir Start2->React2 Precipitate2 Pour into Ice Water React2->Precipitate2 Filter2 Filter and Wash Product Precipitate2->Filter2 Purify2 Recrystallize N-Substituted Maleimide Filter2->Purify2 Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution AddEnzyme Add Enzyme to Wells PrepEnzyme->AddEnzyme PrepSubstrate Prepare Substrate Solution AddSubstrate Initiate Reaction with Substrate PrepSubstrate->AddSubstrate PrepInhibitor Prepare Serial Dilutions of Inhibitor AddInhibitor Add Inhibitor/Vehicle and Pre-incubate PrepInhibitor->AddInhibitor AddEnzyme->AddInhibitor AddInhibitor->AddSubstrate Measure Measure Signal (e.g., Absorbance) Kinetically AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotData Plot Dose-Response Curve CalcInhibition->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

References

Validating the Mechanism of Action of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. Given the absence of specific experimental data for this compound in publicly available literature, this document outlines a comparative approach. It leverages data from structurally related N-substituted maleimides and established inhibitors of potential biological targets. This guide is intended for researchers, scientists, and drug development professionals.

Hypothesized Mechanisms of Action

The core chemical scaffold of this compound is a maleimide ring. N-substituted maleimides are known to be reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is the basis for their biological activity, which often involves the covalent modification and subsequent inhibition of key enzymes. Based on the known activities of related compounds, three primary putative mechanisms of action are proposed for investigation:

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

  • Inhibition of IκB Kinase (IKK) Complex: The IKK complex is central to the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and immunity. Inhibition of IKK can block pro-inflammatory and pro-survival signaling.

  • Inhibition of Topoisomerase I (Top1): Topoisomerase I is an essential enzyme that resolves DNA topological stress during replication and transcription. Its inhibition leads to DNA damage and apoptosis, a common mechanism for anticancer drugs.

Comparative Performance Data

To provide a benchmark for experimental validation, the following tables summarize the inhibitory potency of established inhibitors for the hypothesized targets and the cytotoxic activity of structurally related N-substituted maleimides.

Table 1: Performance of Established Inhibitors for Hypothesized Targets

InhibitorTargetIC₅₀ (nM)Cell-Free/Cell-Based
CHIR-99021GSK-3β6.7[1][2]Cell-Free
BMS-345541IKK-2300[3][4][5][6]Cell-Free
CamptothecinTopoisomerase I679[7]Cell-Free

Table 2: Cytotoxic Activity of Structurally Related N-Substituted Maleimides against HEP3B Human Liver Cancer Cells

CompoundN-SubstituentIC₅₀ (µM)Reference
N-PhenylmaleimidePhenyl>100[3]
N-BenzylmaleimideBenzyl5.0[3]
N-(4-Chlorophenyl)maleimide4-Chlorophenyl8.0[3]

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

  • Cell Lines: A panel of human cancer cell lines (e.g., HEP3B, HCT116, MCF-7) and a non-cancerous control cell line (e.g., NIH/3T3).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Kinase Inhibition Assays (GSK-3β and IKK)

These assays measure the direct inhibitory effect of the compound on the target kinase.

  • Reagents: Recombinant human GSK-3β or IKK-2 enzyme, appropriate peptide substrate, and ATP.

  • Procedure (Luminescent Kinase Assay):

    • In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate in a reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Topoisomerase I Relaxation Assay

This assay assesses the ability of the compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

  • Reagents: Human Topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), and reaction buffer.

  • Procedure:

    • Incubate supercoiled DNA with Topoisomerase I in the presence of varying concentrations of the test compound for 30 minutes at 37°C.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for mechanism of action validation.

G cluster_IKK IKK/NF-κB Pathway cluster_inhibition1 Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Inhibitor1 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Inhibitor1->IKK Inhibits

Caption: Hypothesized inhibition of the IKK/NF-κB signaling pathway.

G cluster_GSK3B GSK-3β Signaling cluster_inhibition2 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_Axin APC/Axin/GSK-3β Complex Dsh->APC_Axin Inhibits BetaCatenin β-catenin APC_Axin->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Inhibitor2 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Inhibitor2->APC_Axin Inhibits

Caption: Hypothesized inhibition of GSK-3β within the Wnt signaling pathway.

G cluster_TopoI Topoisomerase I Mechanism cluster_inhibition3 Supercoiled Supercoiled DNA Cleavable Top1-DNA Covalent Complex Supercoiled->Cleavable Top1 binds & cleaves TopoI Topoisomerase I Relaxed Relaxed DNA Cleavable->Relaxed Re-ligation DSB Double-Strand Break Cleavable->DSB Collision with Replication Replication Fork Apoptosis Apoptosis DSB->Apoptosis Inhibitor3 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Inhibitor3->Cleavable Stabilizes

Caption: Hypothesized stabilization of the Topoisomerase I-DNA cleavable complex.

G Compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (MIC Determination) Compound->Antimicrobial TargetBased Target-Based Assays Cytotoxicity->TargetBased If active Mechanism Validated Mechanism of Action Antimicrobial->Mechanism If active GSK3B_Assay GSK-3β Kinase Assay TargetBased->GSK3B_Assay IKK_Assay IKK Kinase Assay TargetBased->IKK_Assay TopoI_Assay Topoisomerase I Relaxation Assay TargetBased->TopoI_Assay GSK3B_Assay->Mechanism IKK_Assay->Mechanism TopoI_Assay->Mechanism

Caption: General experimental workflow for mechanism of action validation.

References

An Inferred Cross-Reactivity Profile of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential off-target effects of a compound is critical for advancing preclinical and clinical studies. This guide provides an inferred cross-reactivity profile for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. Due to the limited publicly available experimental data on the specific inhibitory activities of this compound, this guide leverages data from related pyrrole-2,5-dione derivatives and compares it against well-characterized inhibitors of key signaling pathways.

Derivatives of 1H-pyrrole-2,5-dione have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Notably, studies have shown that compounds with this core structure can act as inhibitors of cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Furthermore, the maleimide moiety is known to react with cysteine residues, suggesting potential interactions with a variety of proteins.

This guide presents a comparative analysis with established inhibitors: Celecoxib (a selective COX-2 inhibitor), Erlotinib (an EGFR inhibitor), and Sunitinib (a multi-kinase inhibitor, including VEGFR2). By providing quantitative data for these reference compounds and detailed experimental protocols, we aim to offer a valuable resource for researchers investigating the biological activities of this compound and related molecules.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of the selected reference compounds against their primary targets. While direct IC50 values for this compound are not available in the current literature, the data below serves as a benchmark for researchers to compare their own findings.

CompoundTargetIC50Assay System
Celecoxib COX-115 µMSf9 cells
COX-240 nMSf9 cells
Erlotinib EGFR2 nMCell-free assay
EGFR20 nMIntact tumor cells
Sunitinib VEGFR2 (Flk-1)80 nMCell-free assay
PDGFRβ2 nMCell-free assay

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the experimental evaluation of this compound and its analogs.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-1 and COX-2 enzymes

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Reconstitute COX-2 enzyme in sterile water and store on ice.

    • Reconstitute Arachidonic Acid in ethanol and then dilute with NaOH and water immediately before use.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • Add 10 µL of the diluted test inhibitor or reference compound to the appropriate wells.

    • Add 10 µL of Assay Buffer to the Enzyme Control wells.

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells.

    • Immediately measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

In Vitro EGFR/VEGFR2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP consumed during the kinase-mediated phosphorylation of a substrate.

Materials:

  • Recombinant Human EGFR or VEGFR2 enzyme

  • Kinase Assay Buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound and reference inhibitor (e.g., Erlotinib for EGFR, Sunitinib for VEGFR2)

  • Kinase-Glo® Max Reagent

  • 96-well white plate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitor in DMSO.

    • Prepare serial dilutions of the compounds in Kinase Assay Buffer.

    • Prepare a master mixture containing Kinase Assay Buffer, ATP, and the substrate.

    • Dilute the EGFR or VEGFR2 enzyme in Kinase Assay Buffer.

  • Assay Protocol:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test or reference compound to the respective wells. Add 5 µL of buffer with DMSO to the positive control wells and 5 µL of buffer to the blank wells.

    • Initiate the kinase reaction by adding 20 µL of the diluted enzyme to the test and positive control wells. Add 20 µL of buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank readings from all other readings.

    • Calculate the percent inhibition relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflow for its in vitro characterization.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (Inflammation, Pain, Proliferation) EP_Receptors->Downstream_Signaling Inhibitor 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione (Potential Inhibitor) Inhibitor->COX2

Caption: Potential inhibition of the COX-2 signaling pathway.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT VEGFR2->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Inhibitor 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione (Potential Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Potential dual inhibition of EGFR and VEGFR2 signaling pathways.

p53_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 MDM2 MDM2 p53->MDM2 induces Bax Bax p53->Bax activates MDM2->p53 inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Inhibitor 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione (Potential Modulator) Inhibitor->p53 potential interaction

Caption: Potential modulation of the p53-mediated apoptosis pathway.

Experimental_Workflow Compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Kinase_Assays EGFR/VEGFR2 Kinase Assays Compound->Kinase_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Compound->Cell_Based_Assays Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis Kinase_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Profile Cross-Reactivity Profile Data_Analysis->Profile

Caption: General experimental workflow for characterization.

A Comparative Guide to the In Vitro Efficacy of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer efficacy of the well-established chemotherapeutic agent, doxorubicin, and the novel compound, 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. It is important to note that while extensive data exists for doxorubicin, publicly available in vitro efficacy data for this compound is limited. This document summarizes the known efficacy of doxorubicin and outlines the necessary experimental framework to evaluate and compare the potential of this compound.

Doxorubicin: A Benchmark in Chemotherapy

Doxorubicin is an anthracycline antibiotic widely used in the treatment of a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger cell cycle arrest and apoptosis.[1][2]

In Vitro Efficacy of Doxorubicin

The cytotoxic effects of doxorubicin have been extensively documented across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MCF-7Breast Adenocarcinoma~1.224MTT
JIMT-1Breast Carcinoma0.21472CCK-8
MDA-MB-468Breast Adenocarcinoma0.021272CCK-8
HepG2Hepatocellular Carcinoma1.324Resazurin
Huh7Hepatocellular Carcinoma5.224Resazurin
A549Lung Carcinoma0.071548CCK-8
H460Large Cell Lung Cancer0.054848CCK-8

Note: IC50 values can vary depending on the specific experimental conditions, cell line passage number, and assay used.

Doxorubicin-Induced Apoptosis

Doxorubicin is a potent inducer of apoptosis, a form of programmed cell death, in cancer cells. This process is mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of p53, generation of ROS, release of cytochrome c from mitochondria, and activation of caspases.[3][4][5]

This compound: A Compound of Interest

Based on the structure, potential (though unverified) mechanisms of anticancer activity for this compound could involve:

  • Enzyme Inhibition: Covalent modification of cysteine residues in the active sites of critical enzymes.

  • Disruption of Protein-Protein Interactions: Interference with cellular processes by binding to surface-exposed cysteine residues on proteins.

  • Induction of Oxidative Stress: Potential redox cycling, although less established than for quinone-containing compounds.

Further experimental investigation is required to determine the cytotoxic and apoptotic potential of this compound.

Experimental Protocols for Comparative Efficacy Studies

To ascertain the in vitro efficacy of this compound and enable a direct comparison with doxorubicin, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound and Doxorubicin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms of action and the methods for their evaluation.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation p53_Activation p53 Activation DNA_Intercalation->p53_Activation Topoisomerase_II->p53_Activation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Bax_Upregulation->Mitochondrial_Stress Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

In_Vitro_Efficacy_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treat with This compound and Doxorubicin (Control) Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Comparison Compare Efficacy IC50->Comparison Apoptosis_Quantification->Comparison

Caption: General experimental workflow for in vitro efficacy comparison.

Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy with a well-characterized, potent in vitro cytotoxic and pro-apoptotic profile. The in vitro efficacy of this compound as an anticancer agent is yet to be established. The experimental protocols and workflows detailed in this guide provide a clear and standardized approach for its evaluation. Such studies are essential to determine if this compound warrants further investigation as a potential therapeutic agent and to enable a direct and meaningful comparison with established drugs like doxorubicin.

References

Comparative Analysis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione Analogs: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-((4-methoxyphenyl)methyl)-1H-pyrrole-2,5-dione analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The pyrrole-2,5-dione scaffold, also known as maleimide, is a key pharmacophore in numerous biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The strategic substitution at the nitrogen atom of the maleimide ring has been a focal point for enhancing the therapeutic potential of these derivatives. This guide synthesizes available data to elucidate the impact of structural modifications on the cytotoxic activity of these compounds, offering insights for future drug design and development.

Comparative Biological Activity

The anticancer potential of this compound analogs and related N-substituted maleimides has been evaluated across various human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro cytotoxicity of a selection of N-substituted maleimide derivatives, highlighting the influence of different substituents on their potency. While a comprehensive SAR study for a series of directly analogous 1-((4-methoxyphenyl)methyl)-1H-pyrrole-2,5-diones is not extensively documented in a single source, the data from related structures provide valuable insights.

Compound IDCore StructureN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 3,4-Dichloromaleimide4-MethoxybenzylLeishmania promastigotes<0.0128 µg/mL[2]
1b Maleimide4-MethoxybenzylTHP-1 (Human leukemia)>10 µg/mL[2]
2a 5-Hydroxy-1H-pyrrol-2(5H)-one derivativeNot specifiedHCT116 (Colon)~10 µg/mL[3][4]
3a N-Aryl Benzimidazole4-MethoxyphenylVariousNot specified[5]
4a N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamideBenzyl60 human cancer cell lines0.25 to 8.34[6]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Substitution on the Pyrrole-2,5-dione Ring: Modifications on the maleimide ring itself significantly impact cytotoxicity. For instance, 3,4-dichloro-substituted maleimides have shown potent anti-leishmanial activity and lower cytotoxicity to human cells compared to their non-substituted or methyl-substituted counterparts.[2]

  • Nature of the N-Substituent: The group attached to the nitrogen of the pyrrole-2,5-dione is a critical determinant of biological activity. The presence of a benzyl group, particularly with substitutions on the phenyl ring, is a common feature in many cytotoxic maleimide derivatives.[6] The 4-methoxybenzyl group in some analogs contributes to their biological profile, though its precise impact on anticancer efficacy requires more direct comparative studies.

  • Overall Molecular Framework: Hybrid molecules incorporating the pyrrole-2,5-dione scaffold with other pharmacophores, such as benzimidazoles or triazoles, have demonstrated significant cytotoxic potential.[5][6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[8][9]

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and analyze the DNA content using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).

Western Blot Analysis for PI3K/Akt Signaling Pathway

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[10][11]

Procedure:

  • Protein Extraction: Treat cells with the test compounds, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.[10][12] Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[13]

Mechanistic Insights and Signaling Pathways

While the precise signaling pathways affected by this compound analogs are still under investigation, related compounds have been shown to interfere with critical cellular processes. The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and apoptosis, and its inhibition is a common mechanism for many anticancer agents.[14] It is hypothesized that these maleimide derivatives may exert their cytotoxic effects by modulating this pathway.

Below is a conceptual diagram of the experimental workflow to investigate the structure-activity relationship and a hypothesized signaling pathway that may be affected by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_sar SAR Analysis synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis western_blot Western Blot (PI3K/Akt Pathway) ic50->western_blot sar Structure-Activity Relationship cell_cycle->sar apoptosis->sar western_blot->sar

Caption: Experimental workflow for SAR studies.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione Analog Compound->PI3K Inhibition (Hypothesized) Compound->Akt

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for novel compounds offering improved potency, selectivity, and pharmacological properties. This guide provides a framework for benchmarking the performance of a novel kinase inhibitor, exemplified by the hypothetical compound 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione (referred to herein as Compound X) . Its inhibitory profile is compared against a panel of well-characterized and clinically relevant kinase inhibitors: Staurosporine, Dasatinib, and Sorafenib.

This comparative analysis is designed to furnish researchers with a template for evaluating new chemical entities, encompassing in vitro potency, kinase selectivity, and cellular pathway engagement. The experimental data presented for Compound X is illustrative and serves to populate the framework of this guide.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. The following table summarizes the hypothetical IC50 values of Compound X against a panel of selected kinases, juxtaposed with the known inhibitory activities of Staurosporine, Dasatinib, and Sorafenib.

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sorafenib (IC50, nM)Kinase Family
ABL1 5015<1>10,000Tyrosine Kinase
SRC 756<1150Tyrosine Kinase
VEGFR2 150201090Tyrosine Kinase
PDGFRβ 200252857Tyrosine Kinase
c-KIT 350101268Tyrosine Kinase
BRAF >10,000100>1,00022Serine/Threonine Kinase
RAF1 >10,000100>1,0006Serine/Threonine Kinase
MEK1 >10,000500>1,000>10,000Serine/Threonine Kinase
ERK2 >10,0001,000>1,000>10,000Serine/Threonine Kinase
PKCα 8003>1,000>10,000Serine/Threonine Kinase

Note: IC50 values for Staurosporine, Dasatinib, and Sorafenib are representative values from published literature and may vary depending on assay conditions.

Kinase Selectivity Profile

To assess the selectivity of Compound X, its inhibitory activity can be profiled against a broad panel of kinases. The results are often visualized as a kinome map or summarized by a selectivity score (e.g., the number of kinases inhibited by more than 90% at a given concentration).

CompoundConcentrationNumber of Kinases TestedNumber of Kinases Inhibited >90%
Compound X 1 µM46845
Staurosporine 1 µM468243
Dasatinib 1 µM46855
Sorafenib 1 µM46868

Cellular Pathway Analysis: MAPK/ERK Signaling

Given the importance of the MAPK/ERK pathway in cell proliferation and survival, the effect of Compound X on this pathway is a critical evaluation step.[1][2][3] The MAPK/ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus to regulate gene expression.[1][4]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 values of an inhibitor using a luminescence-based kinase assay that measures ATP consumption.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution dispense_inhibitor Dispense Inhibitors into 384-well Plate serial_dilution->dispense_inhibitor add_kinase_substrate Add Kinase/Substrate Mix dispense_inhibitor->add_kinase_substrate pre_incubate Pre-incubate (e.g., 10 min at RT) add_kinase_substrate->pre_incubate initiate_reaction Initiate Reaction by Adding ATP pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 60 min at 30°C) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete Remaining ATP (e.g., ADP-Glo™ Reagent) incubate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal incubate_detection Incubate (e.g., 40 min at RT) detect_signal->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence data_analysis Data Analysis: Plot % Inhibition vs. [Inhibitor] and Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitors (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in kinase assay buffer.

  • Reaction Setup: The kinase and substrate are mixed in the kinase assay buffer.

  • Assay Plate Preparation: The diluted inhibitors are dispensed into the wells of a 384-well plate. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) are included.

  • Enzyme Addition: The kinase/substrate mixture is added to the wells containing the inhibitors and incubated briefly.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: The plate is incubated at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Signal Detection: The reaction is stopped, and the amount of ADP produced is measured by converting it to a luminescent signal according to the assay kit manufacturer's instructions.

  • Data Analysis: The luminescence is measured using a plate reader. The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Western Blot Analysis

This protocol describes a method to assess the inhibitory effect of a compound on a specific signaling pathway within a cellular context by measuring the phosphorylation of a target protein.

Western_Blot_Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture inhibitor_treatment Treat Cells with Inhibitor (Varying Concentrations and Time) cell_culture->inhibitor_treatment cell_stimulation Stimulate with Growth Factor (e.g., EGF) if necessary inhibitor_treatment->cell_stimulation cell_lysis Lyse Cells in RIPA Buffer with Protease/Phosphatase Inhibitors cell_stimulation->cell_lysis protein_quantification Quantify Protein Concentration (e.g., BCA Assay) cell_lysis->protein_quantification sds_page Separate Proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane (e.g., 5% BSA in TBST) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-phospho-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with ECL Substrate secondary_ab->detection imaging Image Chemiluminescence detection->imaging analysis Densitometry Analysis and Normalization imaging->analysis end End analysis->end

Workflow for Western blot analysis of kinase inhibition.

Materials:

  • Cancer cell line with an active target pathway (e.g., A431 for EGFR/ERK pathway)

  • Cell culture medium and supplements

  • Test inhibitors

  • Growth factor (e.g., EGF) for stimulation

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Cells are seeded and grown to an appropriate confluency. They are then treated with various concentrations of the test inhibitor for a specified duration, followed by stimulation with a growth factor if required.

  • Cell Lysis: Cells are washed with cold PBS and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated target protein.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using an ECL substrate and captured with an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total target protein and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phospho-protein signal.

  • Data Analysis: The band intensities are quantified using densitometry software. The phosphorylated protein signal is normalized to the total protein signal and the loading control.

Conclusion

This guide provides a structured approach to the initial benchmarking of a novel kinase inhibitor, Compound X. By comparing its in vitro potency and selectivity against established inhibitors like Staurosporine, Dasatinib, and Sorafenib, and by assessing its impact on a key cellular signaling pathway, researchers can gain valuable insights into its therapeutic potential. The provided experimental protocols and workflows serve as a foundation for generating robust and reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

Head-to-Head Analysis of Pyrrole-2,5-Dione Derivatives' Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2,5-dione, or maleimide, scaffold is a prominent feature in a multitude of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several classes of pyrrole-2,5-dione derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven comparison to aid in the selection and development of potent anti-cancer agents.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of pyrrole-2,5-dione derivatives is profoundly influenced by the nature and position of substituents on the maleimide core. The following tables summarize the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a basis for a head-to-head comparison of their potency.

N-Substituted Pyrrole-2,5-Dione Analogs

Modifications at the nitrogen atom of the pyrrole-2,5-dione ring have been a key strategy in the development of novel cytotoxic agents. The data below, extracted from a broader study, highlights the impact of different N-substituents on the cytotoxic activity against the SW620 colon cancer cell line.

Compound IDCore StructureN-SubstituentCell LineIC50 (µM)
1a 3,4-dimethylpyrrole-2,5-dione-CH₂-(4-chlorophenyl)SW620 (Colon)>100
1b 3,4-dimethylpyrrole-2,5-dione-CH₂-(4-methoxyphenyl)SW620 (Colon)>100

Table 1: Cytotoxicity of N-Substituted Pyrrole-2,5-dione Analogs.[1]

Xylogonone Acids: Naturally Occurring Pyrrole-2,5-Dione Derivatives

Two novel, naturally occurring pyrrole-2,5-dione derivatives, xylogonone acids A and B, have been isolated and evaluated for their cytotoxic effects across a range of cancer cell lines.[2] Their performance is detailed below.

CompoundA549 (Lung)MDA-MB-231 (Breast)HepG2 (Liver)HT-29 (Colon)K562 (Leukemia)SW620 (Colon)
Xylogonone Acid A (1) 3.76 µM72.43 µM15.34 µM11.21 µM4.87 µM9.54 µM
Xylogonone Acid B (2) 7.97 µM68.46 µM23.89 µM17.65 µM9.32 µM12.08 µM

Table 2: Cytotoxicity (IC50) of Xylogonone Acids A and B against Various Cancer Cell Lines.[2]

Indole-Substituted Maleimide Derivatives

A series of indole-substituted maleimide derivatives have been synthesized and their anti-proliferative effects investigated in breast cancer cell lines. The IC50 values for the most active compounds are presented below.

Compound IDMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
4a 16.9412.95
4b 16.8018.71
4c 3.211.651
4d 6.2153.055
5a 7.4184.367
5b 5.3316.00
5c 4.000-
5d 29.2814.35

Table 3: Cytotoxicity of Indole-Substituted Maleimide Derivatives against Breast Cancer Cell Lines.[3]

Experimental Protocols

A generalized experimental workflow for determining the cytotoxicity of these compounds is outlined below. Specific details may vary between studies.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Cancer Cell Lines (e.g., SW620, A549, MCF-7) culture Culture in appropriate medium + 10% FBS, 1% Pen/Strep start->culture seed Seed cells in 96-well plates culture->seed treat Add compounds to cells and incubate (e.g., 24-72h) seed->treat compound Prepare serial dilutions of Pyrrole-2,5-dione Derivatives compound->treat mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) treat->mtt incubation Incubate for 2-4 hours mtt->incubation solubilize Solubilize formazan crystals (e.g., with DMSO) incubation->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read calculate Calculate cell viability (%) read->calculate ic50 Determine IC50 values calculate->ic50

Figure 1: Generalized workflow for in vitro cytotoxicity testing using the MTT assay.

Key Methodologies
  • Cell Lines and Culture: Human cancer cell lines such as SW620 (colon), A549 (lung), MDA-MB-231 (breast), HepG2 (liver), HT-29 (colon), K562 (leukemia), and MCF-7 (breast) are commonly used. Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytotoxicity Assay (MTT Assay): The anti-proliferative effects of the compounds are frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrrole-2,5-dione derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of a compound that inhibits cell proliferation by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action: Signaling Pathways in Maleimide-Induced Cytotoxicity

The cytotoxic effects of pyrrole-2,5-dione derivatives are often mediated through the induction of oxidative stress and subsequent apoptosis or necrosis.[4] The maleimide ring is a key pharmacophore that can react with intracellular thiols, such as glutathione (GSH), leading to a cascade of cellular events.[5]

G cluster_pathway Proposed Mechanism of Maleimide-Induced Cytotoxicity cluster_intracellular Intracellular Events cluster_downstream Downstream Effects maleimide Pyrrole-2,5-dione (Maleimide Derivative) gsh Glutathione (GSH) Depletion maleimide->gsh Thiol Alkylation protein_thiol Protein Thiol Alkylation maleimide->protein_thiol Thiol Alkylation ros Increased Reactive Oxygen Species (ROS) gsh->ros ox_stress Oxidative Stress ros->ox_stress enzyme_inactivation Enzyme Inactivation protein_thiol->enzyme_inactivation mito_dysfunction Mitochondrial Dysfunction ox_stress->mito_dysfunction cell_death Cell Death (Apoptosis/Necrosis) mito_dysfunction->cell_death enzyme_inactivation->cell_death

Figure 2: Key signaling events in maleimide-induced cytotoxicity.

  • Thiol Alkylation: The electrophilic maleimide ring readily reacts with nucleophilic thiol groups (-SH) found on intracellular molecules, most notably glutathione (GSH).[5]

  • Induction of Oxidative Stress: Depletion of the cellular GSH pool disrupts the redox balance, leading to an increase in reactive oxygen species (ROS).[4][5] This oxidative stress can damage vital cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Increased ROS levels can lead to a loss of mitochondrial membrane potential and depletion of ATP, further contributing to cell death.[4]

  • Protein Modification: Maleimides can also react with cysteine residues in proteins, leading to enzyme inactivation and disruption of critical cellular signaling pathways.[5]

  • Induction of Apoptosis/Necrosis: The culmination of these events can trigger programmed cell death (apoptosis) or necrosis, depending on the specific compound and cellular context.[1][4] The primary mechanism of action for many of these compounds is the induction of apoptosis, often through the activation of caspases.[1]

References

Navigating the Data Landscape for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Comparative Guide to Biological Activity and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible biological data is paramount. This guide provides a comprehensive overview of the current data landscape for the N-substituted maleimide, 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, also known as N-(4-methoxybenzyl)maleimide. While direct and reproducible quantitative biological data for this specific compound remains limited in publicly available literature, this guide offers a comparative analysis of structurally related compounds to infer its potential biological activities and guide future research. The focus is on providing a framework for assessing reproducibility and offering detailed experimental context.

The core of this guide is a compilation of biological data for N-aryl and N-benzyl maleimide derivatives, which share structural similarities with this compound. This comparative approach allows for the formulation of hypotheses regarding the target compound's potential efficacy in various therapeutic areas, particularly in cancer and enzyme inhibition.

Comparative Analysis of Biological Activity

The biological activities of N-substituted maleimides are diverse, with many derivatives exhibiting potent inhibitory effects against a range of enzymes and cancer cell lines. The data presented below is collated from various studies and highlights the potential therapeutic avenues for compounds within this chemical class.

Anticancer Activity of Related Maleimide Derivatives

Several studies have investigated the cytotoxic effects of N-substituted maleimides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the IC50 values for various indole-substituted maleimide derivatives against two breast cancer cell lines, MCF-7 and MDA-MB-231.

Compound IDSide ChainMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
4a Morpholine16.9412.95[1]
4b Methyl piperazine16.8018.71[1]
4c 1-Benzyl piperidine3.211.651[1]
4d 2-(3,4,5-trimethoxyphenyl)methyl piperazine6.2153.055[1]
5a Morpholine7.4184.367[1]
5b Methyl piperazine5.3316.000[1]
5c 1-Benzyl piperidine4.000-[1]
5d 2-(3,4,5-trimethoxyphenyl)methyl piperazine29.2814.35[1]

Note: The specific structures of compounds 4a-d and 5a-d can be found in the cited reference.

Enzyme Inhibition by N-Substituted Maleimides

N-substituted maleimides are known to be effective inhibitors of various enzymes, often through covalent modification of cysteine residues in the active site. A notable target is Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in several diseases, including cancer and neurodegenerative disorders. The table below presents the inhibitory activity of a series of maleimide derivatives against GSK-3β.

Compound IDSubstitutionGSK-3β Inhibition IC50 (µM)Reference
G5 -14.81 ± 0.55[2]
G12 -15.25 ± 1.34[2]
18 2'-chloro0.24[3]

Note: The specific structures of compounds G5, G12, and 18 can be found in the cited references.

Experimental Protocols

To ensure the reproducibility of biological data, detailed and standardized experimental protocols are essential. Below are the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the synthesized compounds against cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cancer cells (MDA-MB-231 and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.[1]

GSK-3β Inhibition Assay

The inhibitory potency of compounds against human recombinant GSK-3β was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Procedure:

  • The GSK-3β kinase assay was performed in 384-well microplates with a total reaction volume of 20 µL.

  • Test compounds, a reference compound (staurosporine), or DMSO (control) were mixed with the enzyme (2 nM) in a buffer containing 50 mM Hepes (pH 7.5), 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, and 0.01% Tween20.

  • The reaction was initiated by adding 50 nM of the ULight-PASVPPSPSLSRHSSPHQ(pS)ED substrate and 1 µM ATP.

  • The mixture was incubated for 1 hour at 23°C.

  • The reaction was stopped by adding 8 mM EDTA.

  • After 5 minutes, an anti-phospho-GS antibody labeled with europium chelate was added.

  • After 1 hour, the kinase reaction was monitored by measuring fluorescence at 615 nm and 665 nm.

  • The ratio of the signals at 665/615 nm, which is proportional to the extent of substrate phosphorylation, was calculated.

  • IC50 values were determined from dose-response curves.[2]

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials synthesis Chemical Synthesis of 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione start->synthesis purification Purification & Characterization synthesis->purification treatment Compound Treatment purification->treatment cell_culture Cell Line Culture cell_culture->treatment assay Cytotoxicity/Enzyme Assay treatment->assay data_analysis Data Analysis (IC50) assay->data_analysis

Figure 1. A generalized experimental workflow for the synthesis and biological evaluation of this compound.

gsk3b_pathway akt Akt gsk3b GSK-3β akt->gsk3b phosphorylates (inactivates) tau Tau gsk3b->tau phosphorylates apoptosis Apoptosis gsk3b->apoptosis promotes cell_cycle Cell Cycle Progression gsk3b->cell_cycle regulates p_tau Hyperphosphorylated Tau (Neurofibrillary Tangles) tau->p_tau maleimide 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione (Potential Inhibitor) maleimide->gsk3b inhibits

Figure 2. Simplified signaling pathway illustrating the potential role of this compound as a GSK-3β inhibitor.

Conclusion and Future Directions

While direct and reproducible biological data for this compound is currently sparse in the scientific literature, the analysis of structurally similar N-substituted maleimides provides a strong rationale for its investigation as a potential therapeutic agent. The presented data on related compounds suggest that it may possess significant anticancer and enzyme-inhibitory properties, particularly against targets like GSK-3β.

To rigorously assess the reproducibility and true biological potential of this compound, future research should focus on:

  • Systematic Screening: Evaluating the compound against a diverse panel of cancer cell lines and a broad range of kinases and other relevant enzymes.

  • Reproducibility Studies: Conducting independent studies in multiple laboratories using standardized protocols to confirm any observed biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to optimize potency and selectivity.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. By leveraging the existing knowledge on related compounds and adhering to rigorous experimental standards, the scientific community can effectively uncover the biological significance of this and other novel chemical entities.

References

Confirming Target Engagement of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a small molecule with potential therapeutic applications. While the direct cellular targets of this specific compound are still under investigation, this document outlines established experimental strategies for target identification and validation, using a hypothetical target, "Kinase X," for illustrative purposes. The methodologies presented are broadly applicable to the characterization of novel small molecule inhibitors.

Introduction to this compound

This compound belongs to the pyrrole-2,5-dione class of compounds. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3][4]. The core pyrrole-2,5-dione (maleimide) structure can react with nucleophilic residues on proteins, suggesting that it may act as a covalent or non-covalent inhibitor of specific cellular targets. Verifying direct binding to a putative target within a cellular context is a critical step in drug development.

Key Techniques for Confirming Target Engagement

Several robust methods exist to confirm that a compound binds to its intended target in a cellular environment. This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method and compare it with other widely used techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing the direct binding of a ligand to its target protein within intact cells or cell lysates[5][6][7][8]. The principle is based on the ligand-induced stabilization of the target protein, which leads to an increased resistance to thermal denaturation[6][7].

Workflow for CETSA:

  • Treatment: Cells are treated with the compound of interest or a vehicle control.

  • Heating: The treated cells or lysates are heated to a specific temperature or across a temperature gradient.

  • Lysis & Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Detection: The amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.

An increase in the amount of soluble protein at a given temperature in the compound-treated sample compared to the control indicates target engagement.

Alternative and Complementary Methods

While CETSA is a direct measure of binding, other techniques can provide complementary evidence of target engagement and downstream functional effects. These include:

  • Immunoprecipitation-Western Blotting: This method can be used to pull down the target protein and assess whether the compound co-precipitates with it, or to see if the compound affects the interaction of the target with its binding partners.

  • Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter assay can measure the functional consequences of target inhibition.

  • Photoaffinity Labeling: This technique uses a photoreactive version of the compound to covalently label the target protein upon UV irradiation, providing direct evidence of binding[9].

  • Kinase Activity Assays: For kinase targets, assays measuring the phosphorylation of a known substrate can confirm functional inhibition in cells.

Comparative Data on Target Engagement Methods

The following tables present hypothetical data comparing CETSA with a kinase activity assay for confirming the engagement of this compound with its putative target, Kinase X.

Table 1: CETSA Isothermal Dose-Response Data

This table shows the percentage of soluble Kinase X remaining after heating at a fixed temperature (52°C) with increasing concentrations of the compound.

Concentration of Compound (µM)% Soluble Kinase X (Normalized to DMSO)
0 (DMSO)100
0.1115
1150
10185
100190

Table 2: In-Cell Kinase Activity Assay Data

This table shows the inhibition of Kinase X activity in cells treated with increasing concentrations of the compound.

Concentration of Compound (µM)% Kinase X Activity (Normalized to DMSO)
0 (DMSO)100
0.185
155
1020
10015

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

Materials:

  • Cell line expressing the target protein (e.g., HEK293)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for 1 hour.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping or trypsinization.

  • Heating Step: Resuspend cell pellets in PBS and aliquot into PCR tubes. Heat the samples at a specific temperature (determined from a preliminary melt curve experiment, e.g., 52°C) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay and normalize all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the unheated control against the compound concentration.

Protocol 2: In-Cell Kinase Activity Assay

Materials:

  • Cell line expressing Kinase X

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Kinase activity assay kit (e.g., a FRET-based or luminescence-based assay) specific for Kinase X or a universal kinase assay kit with a specific substrate.

  • Lysis buffer compatible with the kinase assay

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound or DMSO for the desired time.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the kinase assay kit manufacturer's instructions.

  • Kinase Activity Measurement: Add the cell lysate to a reaction mixture containing the kinase substrate and ATP.

  • Detection: Measure the signal (e.g., fluorescence or luminescence) according to the kit protocol. The signal will be proportional to the kinase activity.

  • Data Analysis: Normalize the kinase activity in the compound-treated wells to the DMSO-treated control wells. Plot the percentage of kinase activity against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Workflows and Pathways

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Treat Cells with Compound/Vehicle B Heat Cells to Denature Proteins A->B C Lyse Cells B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Quantify Target Protein (e.g., Western Blot) E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Compound 1-((4-Methoxyphenyl)methyl) -1H-pyrrole-2,5-dione KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate KinaseX->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation)

Caption: Inhibition of a hypothetical Kinase X signaling pathway.

Logical_Relationship cluster_logic Logical Flow for Target Engagement Confirmation A Compound Binds to Target? B CETSA: Increased Thermal Stability? A->B Direct Evidence C Functional Assay: Inhibition of Activity? A->C Functional Consequence D Target Engagement Confirmed B->D C->D

Caption: Logical relationship for confirming target engagement.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Waste

Given the toxicological profiles of related compounds, which indicate risks such as acute toxicity, skin and eye irritation, and potential for allergic reactions, 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione should be handled and disposed of as hazardous chemical waste.[1][2][3][4] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Hazard Profile and Safety Recommendations

To ensure personnel safety during handling and disposal, a summary of potential hazards and corresponding safety measures is presented below. This information is extrapolated from the safety data sheets of analogous compounds.

Hazard CategoryPotential HazardRecommended Precautions & Personal Protective Equipment (PPE)
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[2]Avoid generating dust. Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product.[1][2]
Skin Corrosion/ Irritation Causes skin irritation or severe burns. May cause an allergic skin reaction.[2][4]Wear protective gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin contact. Wash hands thoroughly after handling.[1][2][4]
Eye Damage/ Irritation Causes serious eye irritation or damage.[1][4]Wear tightly fitting safety goggles or a face shield.[4]
Respiratory Irritation May cause respiratory irritation.[1][4]If dust is generated, wear a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Check:

  • Before beginning, ensure you are wearing the appropriate PPE as detailed in the table above: safety goggles, nitrile gloves, and a lab coat.

  • Verify that a chemical fume hood is operational and available for use.

  • Locate the nearest safety shower and eyewash station.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any unused or waste solid this compound into a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other, incompatible waste streams.

  • Contaminated Materials:

    • Dispose of any items contaminated with the compound (e.g., weighing paper, gloves, pipette tips) in the same designated solid hazardous waste container.

  • Solutions:

    • If the compound is in a solution, it should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container.

    • The solvent's own hazards and disposal requirements must also be considered.

3. Labeling and Storage:

  • Label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "140480-96-2"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[2][3]

  • Provide the waste management company with all available safety information.

  • Never dispose of this chemical down the drain or in regular trash.[2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_form Step 2: Identify Waste Form ppe_check->waste_form solid_waste Solid Waste or Contaminated Materials waste_form->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_form->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for Pickup by Licensed Waste Management storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

Disclaimer: This guidance is based on the safety profiles of structurally related compounds and general principles of laboratory safety. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available and to always follow the disposal guidelines established by your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Operational Guidance for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure to 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or GlassesRequired to protect against splashes and dust.[2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to protect against skin contact.[2] It is advisable to change gloves immediately if they become contaminated.[1] For prolonged contact, consider double gloving.[2]
Body Protection Laboratory CoatA flame-resistant lab coat is mandatory to protect skin and clothing from potential contamination and splashes.[1][2]
Respiratory Protection NIOSH/MSHA-Approved RespiratorUse in a well-ventilated area is mandatory.[2] All handling of the solid compound should occur in a chemical fume hood to prevent the inhalation of dust or aerosols.[1][3] A respirator may be necessary when handling the solid form outside of a certified fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires a systematic approach from preparation to experimental use.

  • Preparation :

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible and operational.[3]

    • Confirm all required PPE is correctly worn before handling the compound.[1]

  • Handling the Solid Compound :

    • All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any fine powders.[3]

    • When weighing the compound, do so in a clean, dry container within the fume hood.

    • To prepare solutions, add the solvent to the solid to minimize dust generation.

  • Storage :

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][3] Storing under an inert atmosphere is recommended.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • Collect all waste materials, including unused compounds, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.[2]

    • Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Liquid Waste :

    • Collect all liquid waste containing the compound in a sealed, clearly labeled hazardous waste container.

  • Solid Waste :

    • Dispose of all materials that have come into contact with the compound, such as pipette tips and gloves, in a sealed bag and dispose of as solid chemical waste.[1]

  • Container Disposal :

    • Dispose of empty containers in an approved waste disposal plant.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve exp_reaction Perform Reaction handle_dissolve->exp_reaction Use in Experiment disp_liquid Collect Liquid Waste exp_reaction->disp_liquid Waste Generated disp_solid Collect Solid Waste exp_reaction->disp_solid Waste Generated disp_container Dispose of Contaminated Materials disp_liquid->disp_container disp_solid->disp_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.